Product packaging for Pgitc(Cat. No.:CAS No. 958300-06-6)

Pgitc

Cat. No.: B3175645
CAS No.: 958300-06-6
M. Wt: 557.7 g/mol
InChI Key: QCEYERYMOHEQHK-UJWQCDCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Poly(glycerol itaconate) (PGItc) is an unsaturated, biodegradable polyester synthesized from glycerol and itaconic acid, both of which are biocompatible compounds used in pharmaceutical and cosmetic industries . This polymer is a subject of growing interest in biomedical research, particularly for its versatile applications in tissue engineering. Its key structural feature is the presence of a C=C double bond in the side chain, which enables post-polymerization modifications, such as crosslinking via the aza-Michael addition with diamines, to tailor the mechanical properties and degradation profiles of the final material for specific regenerative medicine applications . A primary application of this compound is in the fabrication of cellular scaffolds. Research demonstrates that this compound can be processed with polylactide (PLA) via electrospinning to create nonwoven nanofiber mats . These scaffolds mimic the extracellular matrix, providing a high-surface-area, porous structure that promotes high cellular adhesion. The addition of this compound serves to hydrophilize the scaffold surface without compromising its structure, making it a promising material for use as subcutaneous tissue fillers or in wound healing patches . Furthermore, the ability of this compound to undergo in-situ crosslinking makes it a potential candidate for developing injectable hydrogels and biodegradable fillers for direct tissue regeneration . This compound-based materials have also been investigated for their potential in controlled drug delivery systems, leveraging the polymer's biodegradability to release therapeutic agents at the target site . This product is supplied for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H43NO9S B3175645 Pgitc CAS No. 958300-06-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-isothiocyanatooxan-2-yl]methyl 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43NO9S/c1-24(2,3)20(29)33-13-15-16(35-21(30)25(4,5)6)17(36-22(31)26(7,8)9)18(19(34-15)28-14-38)37-23(32)27(10,11)12/h15-19H,13H2,1-12H3/t15-,16-,17+,18-,19-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEYERYMOHEQHK-UJWQCDCRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC1C(C(C(C(O1)N=C=S)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=C=S)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43NO9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583736
Record name 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-N-(sulfanylidenemethylidene)-beta-D-glucopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958300-06-6
Record name 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-N-(sulfanylidenemethylidene)-beta-D-glucopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

TIGIT: An In-depth Technical Guide to its Discovery and Function in Immunology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T cell immunoreceptor with Ig and ITIM domains (TIGIT) has emerged as a critical inhibitory immune checkpoint, playing a pivotal role in regulating both innate and adaptive immunity. Discovered in 2009, TIGIT is expressed on key lymphocyte populations, including activated T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells. Through its interaction with ligands, primarily CD155, on antigen-presenting cells and tumor cells, TIGIT potently suppresses anti-tumor and antiviral immune responses. This multifaceted inhibition is achieved through direct signaling, competition with the co-stimulatory receptor CD226, and modulation of other immune cells like dendritic cells. Its role in promoting T cell exhaustion and Treg-mediated suppression has made it a compelling target for cancer immunotherapy. This guide provides a comprehensive technical overview of TIGIT, from its discovery and molecular structure to its complex signaling pathways and the experimental methodologies used to elucidate its function.

Discovery and Molecular Structure

TIGIT (also known as WUCAM, Vstm3, or VSIG9) was independently identified in 2009 by three research groups through genome-wide analyses aimed at discovering novel immunomodulatory receptors.[1][2][3][4] These searches sought genes expressed in T cells that encoded proteins with structural domains characteristic of immune regulators.[5]

Structurally, TIGIT is a Type I transmembrane protein and a member of the poliovirus receptor (PVR)-like protein family.[5][6] Its architecture consists of three key domains:

  • Extracellular Domain: A single immunoglobulin variable (IgV) domain responsible for ligand binding.[2][5]

  • Transmembrane Domain: A standard alpha-helical domain that anchors the protein to the cell membrane.[2]

  • Intracellular Domain: A cytoplasmic tail containing two conserved inhibitory motifs critical for its function:[2][7]

    • An Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) .

    • An Immunoglobulin Tail-Tyrosine (ITT)-like motif .

Upon ligand binding, phosphorylation of tyrosine residues within these intracellular motifs initiates a downstream signaling cascade that mediates TIGIT's inhibitory functions.[2][8]

The TIGIT Receptor-Ligand Axis

TIGIT is a central component of a complex network of competing receptors and shared ligands, analogous to the well-characterized CD28/CTLA-4 axis.[1][6] TIGIT's function is dictated by its expression on lymphocytes and the expression of its ligands on antigen-presenting cells (APCs), tumor cells, and other cells within the tissue microenvironment.[8][9]

Ligands

TIGIT interacts with four known ligands from the nectin and nectin-like family:[1][2][10][11]

  • CD155 (PVR): This is the primary and highest-affinity ligand for TIGIT.[1][5][12][13] CD155 is frequently overexpressed on various tumor cells and is also found on APCs like dendritic cells and macrophages.[14]

  • CD112 (Nectin-2): TIGIT binds to CD112 with a lower affinity than to CD155.[1][15]

  • CD113 (PVRL3): TIGIT also demonstrates weak binding to CD113.[1][11]

  • Nectin-4: More recently, Nectin-4 was identified as a ligand that interacts with TIGIT.[2][10]

Competitive Interactions

The TIGIT pathway is critically regulated by its competition with the co-stimulatory receptor CD226 (DNAM-1) and another receptor, CD96 , for the same ligands, primarily CD155.[1][6][10] TIGIT binds to CD155 with a significantly higher affinity than CD226, allowing it to effectively outcompete the activating receptor and deliver a dominant inhibitory signal.[1][16] This competitive dynamic is a key mechanism for fine-tuning immune responses.[1]

Data Presentation: Receptor-Ligand Binding Affinities

The functional outcome of the TIGIT/CD226/CD96 axis is heavily influenced by the binding affinities of these receptors for their shared ligand, CD155.

ReceptorLigandDissociation Constant (Kd) (nmol/L)Interaction Type
TIGIT CD155~3.15Inhibitory
CD96 CD155~37.6Inhibitory
CD226 (DNAM-1) CD155~119Activating
Table 1: Comparative binding affinities of human TIGIT, CD96, and CD226 for their common ligand, CD155. Data compiled from scientific literature.[8]

Function and Mechanisms of Immune Suppression

TIGIT suppresses the immune system through multiple, non-redundant mechanisms affecting various stages of the cancer-immunity cycle.[1] It acts on both the innate (NK cells) and adaptive (T cells) arms of the immune system.

Direct Inhibition of T Cells and NK Cells

Upon engagement with its ligands, the phosphorylated ITIM and ITT-like motifs in TIGIT's cytoplasmic tail recruit SH2 domain-containing phosphatases, such as SHIP-1.[8] This leads to the inhibition of downstream signaling pathways including PI3K, MAPK, and NF-κB.[8][17]

  • In T Cells: TIGIT signaling directly inhibits T cell receptor (TCR)-mediated activation, leading to reduced proliferation and decreased production of effector cytokines like IFN-γ, IL-2, and TNF-α.[3][18][19]

  • In NK Cells: TIGIT ligation directly suppresses NK cell cytotoxicity and IFN-γ production.[20][21]

Competition with CD226

By binding to CD155 with high affinity, TIGIT prevents the engagement of the co-stimulatory receptor CD226.[16][22] This not only blocks the positive signals required for full T cell and NK cell activation but can also lead to the internalization and degradation of CD226, further dampening the immune response.[8][16]

Modulation of Dendritic Cells (DCs)

TIGIT can act in a cell-extrinsic manner by binding to CD155 expressed on DCs.[1] This interaction induces a tolerogenic phenotype in the DCs, characterized by increased production of the immunosuppressive cytokine IL-10 and decreased production of the pro-inflammatory cytokine IL-12.[1][8] This altered cytokine milieu impairs the priming and activation of effector T cells.[1]

Enhancement of Regulatory T Cell (Treg) Function

TIGIT is highly expressed on a subset of Tregs that are particularly suppressive.[18][19] TIGIT signaling in these Tregs enhances their ability to inhibit Th1 and Th17 responses, further contributing to an immunosuppressive tumor microenvironment.[7][18]

Role in T Cell Exhaustion

In the context of chronic antigen exposure, such as in cancer, TIGIT is highly co-expressed with other inhibitory receptors like PD-1, TIM-3, and LAG-3 on tumor-infiltrating lymphocytes (TILs).[18][20] This TIGIT-positive subset of CD8+ T cells displays a severely exhausted phenotype, characterized by a profound loss of effector function.[18][19]

Visualizations: Pathways and Relationships

TIGIT Signaling Pathway

TIGIT_Signaling cluster_APC APC / Tumor Cell cluster_T_NK_Cell T Cell / NK Cell CD155 CD155 TIGIT TIGIT CD155->TIGIT Binding ITIM ITIM TIGIT->ITIM ITT ITT-like TIGIT->ITT SHIP1 SHIP-1 ITIM->SHIP1 P ITT->SHIP1 P PI3K_MAPK PI3K / MAPK Pathways SHIP1->PI3K_MAPK Inhibits NFkB NF-κB Pathway SHIP1->NFkB Inhibits Inhibition Inhibition of Effector Functions (Cytotoxicity, Cytokines) PI3K_MAPK->Inhibition NFkB->Inhibition

Caption: TIGIT intracellular signaling cascade upon ligand binding.

Competitive Receptor-Ligand Axis

TIGIT_Competition cluster_APC APC / Tumor Cell CD155 CD155 TIGIT TIGIT (High Affinity) TIGIT->CD155 Inhibitory Signal Outcome1 Immune Inhibition TIGIT->Outcome1 CD226 CD226 (Low Affinity) CD226->CD155 Blocked Outcome2 Immune Activation CD226->Outcome2 Activating Signal CD96 CD96 (Intermediate) CD96->CD155

Caption: TIGIT outcompetes CD226 for binding to CD155.

Experimental Workflow: NK Cell Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_coculture Co-culture & Treatment cluster_analysis Analysis Isolate_NK 1. Isolate NK Cells (Effector) CoCulture 3. Co-culture NK and Target Cells at E:T Ratios Isolate_NK->CoCulture Label_Target 2. Label Tumor Cells (Target, e.g., with CFSE) Label_Target->CoCulture Add_Ab 4. Add Anti-TIGIT Ab or Isotype Control CoCulture->Add_Ab Incubate 5. Incubate (e.g., 4 hours) Add_Ab->Incubate Analyze 6. Analyze Cytotoxicity (Flow Cytometry or LDH release) Incubate->Analyze

Caption: Workflow for assessing TIGIT's role in NK cell cytotoxicity.

Key Experimental Protocols

The function of TIGIT has been elucidated through a variety of standard and specialized immunological assays. Below are detailed methodologies for key experiments.

Protocol: T Cell Proliferation Assay (CFSE-based)

This assay measures the ability of T cells to proliferate in response to stimulation and how this is affected by TIGIT blockade.

1. Cell Isolation and Preparation:

  • Isolate CD4+ or CD8+ T cells from peripheral blood mononuclear cells (PBMCs) or spleen using negative selection magnetic beads.

  • Resuspend purified T cells in PBS at a concentration of 1-5 x 10^6 cells/mL.

2. CFSE Labeling:

  • Add Carboxyfluorescein succinimidyl ester (CFSE) to the cell suspension at a final concentration of 0.5-5 µM.

  • Incubate for 10 minutes at 37°C, protected from light.

  • Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS).

  • Wash the cells twice with complete medium to remove excess CFSE.

3. Cell Culture and Stimulation:

  • Plate CFSE-labeled T cells in a 96-well plate.

  • Add stimulating agents, such as plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL) antibodies.

  • Add experimental antibodies: anti-TIGIT blocking antibody or an isotype-matched control antibody (typically at 10 µg/mL).

4. Incubation and Analysis:

  • Culture the cells for 3-5 days at 37°C, 5% CO2.

  • Harvest the cells and analyze by flow cytometry.

  • Gate on the live lymphocyte population and measure the fluorescence intensity in the FITC/GFP channel. Each cell division results in a halving of CFSE fluorescence, allowing for the quantification of proliferation.[3][10]

Protocol: NK Cell Cytotoxicity Assay (Flow Cytometry-based)

This assay quantifies the ability of NK cells to kill target tumor cells and the impact of TIGIT blockade on this function.

1. Target Cell Preparation:

  • Use a target cell line known to be susceptible to NK cell killing (e.g., K562).

  • Label the target cells with a fluorescent dye like CFSE as described above.

  • Wash and resuspend the labeled target cells at a known concentration.

2. Effector Cell Preparation:

  • Isolate NK cells from PBMCs.

  • Alternatively, use total PBMCs as effector cells, as this preserves the cellular microenvironment.

3. Co-culture:

  • In FACS tubes or a 96-well plate, combine effector cells and CFSE-labeled target cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1).

  • Add anti-TIGIT blocking antibody or an isotype control.

  • Incubate for 4 hours at 37°C.

4. Staining and Analysis:

  • Just prior to analysis, add a viability dye that is excluded by live cells, such as Propidium Iodide (PI) or 7-AAD.

  • Acquire samples on a flow cytometer.

  • Gate on the target cell population (CFSE-positive).

  • Within the target gate, quantify the percentage of dead cells (PI/7-AAD positive).

  • Calculate the percentage of specific lysis for each condition.[23]

Protocol: In Vivo Mouse Tumor Model

This experiment assesses the therapeutic efficacy of TIGIT blockade on tumor growth in a living organism.

1. Tumor Implantation:

  • Use a syngeneic mouse model (e.g., C57BL/6 mice with MC38 colon adenocarcinoma cells).

  • Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells) into the flank of the mice.

2. Tumor Growth and Treatment:

  • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Randomize mice into treatment groups (e.g., Isotype control IgG, anti-TIGIT Ab, anti-PD-1 Ab, anti-TIGIT + anti-PD-1 Ab).

  • Administer antibodies via intraperitoneal (i.p.) injection at specified doses and schedules (e.g., 10 mg/kg, every 3-4 days).

3. Monitoring and Endpoint:

  • Measure tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x Length x Width²).

  • Monitor animal weight and overall health.

  • The experiment concludes when tumors in the control group reach a predetermined maximum size, or at a specified time point.

  • At the endpoint, tumors and spleens can be harvested for ex vivo analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry.[15]

Protocol: Dendritic Cell Cytokine Production Assay

This assay measures how TIGIT engagement affects the cytokine profile of dendritic cells.

1. DC Generation/Isolation:

  • Generate bone marrow-derived dendritic cells (BMDCs) from mice or isolate myeloid DCs from blood.

2. Co-culture and Stimulation:

  • Plate DCs and stimulate them with a Toll-like receptor (TLR) agonist, such as Lipopolysaccharide (LPS), to induce maturation and cytokine production.

  • Add a TIGIT-Fc fusion protein to engage CD155 on the DCs, or co-culture with cells expressing TIGIT. Use a control-Fc protein as a negative control.

3. Incubation:

  • Incubate the cultures for 24-48 hours.

4. Analysis:

  • Collect the culture supernatants.

  • Measure the concentration of IL-10 and IL-12 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Alternatively, intracellular cytokine staining followed by flow cytometry can be used to determine the frequency of cytokine-producing DCs.[5][7]

Conclusion and Future Directions

TIGIT is a potent inhibitory receptor that acts as a crucial brake on anti-tumor immunity. Its diverse mechanisms of suppression—spanning direct lymphocyte inhibition, competition with activating receptors, and modulation of the wider tumor microenvironment—underscore its importance as a therapeutic target. Preclinical studies have consistently shown that blocking the TIGIT pathway, particularly in combination with PD-1/PD-L1 inhibitors, can reinvigorate exhausted T cells and NK cells, leading to enhanced tumor control.[8] While early clinical trial results for TIGIT-blocking antibodies have been mixed, the strong biological rationale continues to drive intensive research. Future work will focus on identifying predictive biomarkers to select patients most likely to respond, optimizing combination therapies, and exploring novel therapeutic modalities to target this complex and critical immune checkpoint.

References

TIGIT Signaling Pathway in T Cells and NK Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the T-cell immunoreceptor with Ig and ITIM domains (TIGIT) signaling pathway in T cells and Natural Killer (NK) cells. It is intended for researchers, scientists, and drug development professionals working in immunology and immuno-oncology. This document details the molecular interactions, downstream signaling cascades, functional consequences, and key experimental methodologies used to study this critical immune checkpoint.

Introduction to TIGIT

TIGIT (T-cell immunoreceptor with Ig and ITIM domains) is a co-inhibitory receptor expressed on various immune cells, including activated T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells. It plays a crucial role in modulating immune responses and has emerged as a significant target for cancer immunotherapy. TIGIT belongs to the poliovirus receptor (PVR)/nectin family and competes with the co-stimulatory receptor CD226 (DNAM-1) for the same set of ligands. By binding to its ligands, primarily PVR (CD155) and Nectin-2 (CD112), TIGIT initiates an inhibitory signaling cascade that suppresses the activation and effector functions of T cells and NK cells.

The TIGIT Receptor and its Ligands

TIGIT is a type I transmembrane protein with an extracellular immunoglobulin (Ig) domain and an intracellular tail containing an Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) and an Immunoreceptor Tyrosine-based Switch Motif (ITSM)-like motif. Its primary ligands are:

  • PVR (Poliovirus Receptor, CD155): The highest affinity ligand for TIGIT.

  • Nectin-2 (CD112): Binds to TIGIT with a lower affinity than PVR.

  • Nectin-3 (CD113): Another ligand for TIGIT.

  • Nectin-4: Also identified as a TIGIT ligand.

These ligands are expressed on antigen-presenting cells (APCs), tumor cells, and other cells in the tumor microenvironment. The expression of these ligands can be upregulated by inflammatory signals.

TIGIT Signaling Pathway

Upon engagement with its ligands, the tyrosine residues within the ITIM and ITSM-like motifs of TIGIT's intracellular domain become phosphorylated. This phosphorylation event serves as a docking site for downstream signaling molecules, leading to the attenuation of activating signals.

In T cells, TIGIT signaling is initiated by the phosphorylation of the tyrosine residue in its ITIM domain by Src family kinases such as Fyn and Lck. This phosphorylated ITIM motif then recruits the SH2 domain-containing inositol phosphatase SHIP1 (and potentially SHIP2). SHIP1 dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), thereby antagonizing the PI3K signaling pathway. The disruption of the PI3K pathway leads to reduced activation of downstream effectors like Akt and mTOR, ultimately suppressing T cell proliferation, cytokine production (e.g., IL-2, IFN-γ), and cytotoxicity.

Furthermore, TIGIT can inhibit T cell activation indirectly by competing with the co-stimulatory receptor CD226 for ligand binding. CD226, upon binding to PVR or Nectin-2, promotes T cell activation. TIGIT has a higher affinity for PVR than CD226, allowing it to effectively outcompete CD226 and dampen T cell responses.

TIGIT_NK_Cell_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular ActR Activating Receptors PI3K PI3K ActR->PI3K TIGIT TIGIT (ITIM/ITSM) PVR PVR (CD155) TIGIT->PVR SHIP1 SHIP1 TIGIT->SHIP1 recruits Inhibition Inhibition TIGIT->Inhibition CD226 CD226 CD226->PVR CD226->PI3K Akt Akt PI3K->Akt Effector NK Cell Activation (Cytotoxicity, IFN-γ Release) Akt->Effector SHIP1->PI3K Inhibition->Effector Co_IP_Workflow A 1. Cell Stimulation (e.g., pervanadate) B 2. Cell Lysis A->B C 3. Immunoprecipitation (anti-TIGIT antibody) B->C D 4. Washing C->D E 5. Elution D->E F 6. Western Blot (probe for SHIP1) E->F Suppression_Assay_Workflow cluster_setup Experimental Setup cluster_readout Functional Readout A Isolate T cells/NK cells C Co-culture with Isotype Control A->C D Co-culture with anti-TIGIT Ab A->D B Prepare Target Cells (PVR+) B->C B->D E Cytokine Measurement (ELISA) C->E F Cytotoxicity Assay C->F G Proliferation Assay (CFSE) C->G D->E D->F D->G

Mechanism of action of TIGIT immune checkpoint

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of the TIGIT Immune Checkpoint

Introduction

T cell immunoreceptor with Ig and ITIM domains (TIGIT) is an inhibitory immune checkpoint receptor that plays a crucial role in regulating immune responses, particularly in the context of cancer and chronic infections.[1][2] Expressed on key immune effector cells, including activated CD4+ and CD8+ T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells, TIGIT functions to dampen immune activation and prevent excessive inflammation.[3][4] However, tumor cells frequently exploit this pathway to evade immune surveillance and destruction.[1][5] TIGIT exerts its inhibitory functions through a complex network of interactions, primarily centered around its competition with the co-stimulatory receptor CD226 (also known as DNAM-1) for shared ligands expressed on antigen-presenting cells (APCs) and tumor cells.[5][6] This guide provides a detailed examination of the molecular mechanisms underlying TIGIT's function, its impact on various immune cell subsets, and the experimental methodologies used to investigate its pathway.

The TIGIT/CD226 Axis: A Balance of Activation and Inhibition

The functional effects of TIGIT are best understood in the context of its interplay with a family of interacting receptors and ligands. This axis determines the net signaling outcome—either activation or inhibition—of the immune cell.

  • Receptors: These are expressed on T cells and NK cells.

    • TIGIT: An inhibitory receptor containing an Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) and an Immunoglobulin Tyrosine Tail (ITT)-like motif in its cytoplasmic domain.[7][8]

    • CD226 (DNAM-1): An activating receptor that delivers a positive co-stimulatory signal.[7][9]

    • CD96 (TACTILE): Another receptor that binds CD155 and is generally considered inhibitory in mice, though its role in humans is still under investigation.[9]

  • Ligands: These are expressed on APCs (like dendritic cells and macrophages) and are often upregulated on tumor cells.[3][10]

    • CD155 (Poliovirus Receptor, PVR): The primary and high-affinity ligand for both TIGIT and CD226.[3][11][12]

    • CD112 (Nectin-2, PVRL2): A lower-affinity ligand for TIGIT and CD226.[3][11][13]

    • CD113 (Nectin-3): Binds TIGIT with lower affinity.[9][14]

The balance of expression between TIGIT and CD226 on the lymphocyte surface and the availability of their shared ligands in the microenvironment are critical determinants of the cellular response.[3][15]

Molecular Mechanisms of TIGIT-Mediated Inhibition

TIGIT employs multiple mechanisms to suppress immune cell function, acting through both direct signaling and by interfering with activating pathways.

Direct Inhibitory Signaling (Cell-Intrinsic)

Upon binding to its ligands (primarily CD155), the ITIM and ITT-like motifs within TIGIT's cytoplasmic tail become phosphorylated.[8][16] This recruits intracellular phosphatases, such as SHIP1 and SHP2, which dephosphorylate key components of activating signaling cascades, thereby delivering a direct inhibitory signal into the cell.[6][17] This intrinsic signaling directly suppresses lymphocyte proliferation, cytokine production, and cytotoxic activity.[6][18]

TIGIT_Signaling_Pathway cluster_TCell T Cell / NK Cell APC CD155 (PVR) TIGIT TIGIT ITIM ITT-like APC->TIGIT Binding SHP SHP1 / SHP2 (Phosphatases) TIGIT:s->SHP Recruitment & Activation Activation Activating Signals (e.g., from TCR, CD226) SHP->Activation Inhibition (Dephosphorylation)

Caption: TIGIT direct signaling pathway.

Competition with CD226 for Ligand Binding

TIGIT binds to the primary ligand CD155 with a significantly higher affinity than the activating receptor CD226.[3][10] This competitive advantage allows TIGIT to effectively sequester CD155, preventing its engagement with CD226 and thereby blocking the transmission of a critical co-stimulatory signal required for full T cell and NK cell activation.[5][19]

Disruption of CD226 Dimerization

Beyond competing for ligands, TIGIT can interact directly with CD226 on the same cell surface (in cis). This interaction disrupts the homodimerization of CD226, a process necessary for its signaling function.[17][20][21] This represents another layer of TIGIT-mediated suppression that is independent of ligand binding.[17][20]

Modulation of Antigen-Presenting Cell (APC) Function

TIGIT can also exert its effects indirectly. When TIGIT on a T cell or Treg engages with CD155 on a dendritic cell (DC), it can induce an immunosuppressive phenotype in the DC.[11] This "reverse signaling" leads to increased production of the inhibitory cytokine IL-10 and decreased production of the pro-inflammatory, T cell-activating cytokine IL-12 by the DC, further dampening the overall immune response.[11][22]

TIGIT_CD226_Competition Competitive Receptor Axis cluster_APC APC / Tumor Cell cluster_Lymphocyte T Cell / NK Cell CD155 CD155 (PVR) TIGIT TIGIT TIGIT->CD155 High Affinity Inhibition Inhibition TIGIT->Inhibition CD226 CD226 (DNAM-1) CD226->CD155 Low Affinity Activation Activation CD226->Activation Experimental_Workflow cluster_prep 1. Preparation cluster_setup 2. Co-Culture cluster_treat 3. Treatment cluster_analyze 4. Analysis A Isolate Effector Cells (NK or T Cells) C Plate Effector & Target Cells at various E:T Ratios A->C B Culture & Label Target Cells (CD155+) B->C D Add Treatments: - Anti-TIGIT Ab - Isotype Control Ab - No Ab Control C->D E Incubate (4-6 hours) D->E F Measure Label Release from Supernatant E->F G Calculate % Specific Lysis F->G

References

The Core Function of TIGIT Ligands CD155 and CD112: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The T cell immunoreceptor with Ig and ITIM domains (TIGIT) has emerged as a critical inhibitory checkpoint receptor in the regulation of immune responses, playing a pivotal role in maintaining self-tolerance and preventing excessive inflammation. Its interaction with its ligands, primarily CD155 (also known as Poliovirus Receptor, PVR, or Necl-5) and CD112 (also known as Nectin-2 or PVRL2), constitutes a key axis in the tumor microenvironment, contributing to immune evasion. This technical guide provides a comprehensive overview of the core functions of CD155 and CD112, their signaling pathways, quantitative interaction data, and detailed experimental protocols to facilitate further research and therapeutic development in this area.

Core Functions of TIGIT Ligands: CD155 and CD112

CD155 and CD112 are members of the nectin-like family of molecules and are expressed on a variety of cell types, including antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages, as well as on tumor cells.[1][2] Their primary role in the context of TIGIT signaling is to act as molecular brakes on the activity of T cells and Natural Killer (NK) cells, thereby dampening anti-tumor immunity.[3][4]

CD155 (PVR): The High-Affinity Ligand

CD155 is the principal and high-affinity ligand for TIGIT.[4] The engagement of TIGIT on T cells and NK cells by CD155 expressed on tumor cells or APCs leads to the transduction of inhibitory signals that suppress their effector functions.[5][6] This interaction is a key mechanism by which tumors evade immune surveillance.[7][8] Beyond its role as a TIGIT ligand, CD155 can also bind to the activating receptor CD226 (DNAM-1) and another inhibitory receptor, CD96 (TACTILE).[7][9] The differential expression and binding affinities of these receptors for CD155 create a complex regulatory network.

CD112 (Nectin-2): A Weaker but Significant Interaction

TIGIT binds to CD112 with a lower affinity compared to CD155.[4][10] Despite this weaker interaction, the TIGIT/CD112 pathway still contributes to the suppression of T cell and NK cell responses.[3] CD112 also serves as a ligand for the activating receptor CD226 and another recently identified inhibitory receptor, CD112R (PVRIG).[4][10] The interplay between these receptors for their shared ligands, CD155 and CD112, fine-tunes the immune response.

Signaling Pathways

The binding of CD155 or CD112 to TIGIT initiates a cascade of intracellular signaling events that culminate in the inhibition of immune cell function.

TIGIT Inhibitory Signaling Pathway

Upon ligand binding, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and the Ig tail-tyrosine (ITT)-like motif in the cytoplasmic tail of TIGIT become phosphorylated.[11] This phosphorylation event leads to the recruitment of the SHIP-1 and SHP2 phosphatases.[5][12] These phosphatases, in turn, dephosphorylate key downstream signaling molecules in the T cell receptor (TCR) and CD226 co-stimulatory pathways, such as PLC-γ and ERK.[5][11] The net result is the suppression of critical signaling pathways for T cell activation, including the PI3K-Akt, MAPK, and NF-κB pathways.[5] This ultimately leads to reduced proliferation, cytokine production (e.g., IFN-γ, IL-2, TNF-α), and cytotoxicity of T cells and NK cells.[13]

TIGIT_Signaling TIGIT Inhibitory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD155 CD155 / CD112 TIGIT TIGIT CD155->TIGIT Binding ITIM_ITT ITIM/ITT-like motifs (phosphorylated) TIGIT->ITIM_ITT Phosphorylation SHIP1_SHP2 SHIP-1 / SHP2 ITIM_ITT->SHIP1_SHP2 Recruitment PI3K_Akt PI3K-Akt Pathway SHIP1_SHP2->PI3K_Akt Inhibition MAPK MAPK Pathway SHIP1_SHP2->MAPK Inhibition NFkB NF-κB Pathway SHIP1_SHP2->NFkB Inhibition Effector_Functions Reduced Effector Functions (↓ Proliferation, ↓ Cytokine production, ↓ Cytotoxicity) PI3K_Akt->Effector_Functions MAPK->Effector_Functions NFkB->Effector_Functions

TIGIT Inhibitory Signaling Pathway
Competitive Regulation with CD226 (DNAM-1)

A key aspect of CD155 and CD112 function is their dual role as ligands for both the inhibitory receptor TIGIT and the co-stimulatory receptor CD226.[3][4] TIGIT has a higher affinity for CD155 than CD226, allowing it to outcompete CD226 for ligand binding. This competition has two major consequences:

  • Reduced Co-stimulation: By blocking CD226 from binding to CD155 and CD112, TIGIT prevents the delivery of activating signals that are crucial for optimal T cell and NK cell responses.[13]

  • Dominant Inhibition: The inhibitory signal delivered by TIGIT engagement is dominant over the activating signal from CD226.[3]

This competitive dynamic is a critical mechanism for maintaining immune homeostasis and is often exploited by tumors to suppress anti-tumor immunity.

TIGIT_CD226_Competition Competitive Binding for CD155/CD112 cluster_APC_Tumor APC / Tumor Cell CD155_112 CD155 / CD112 TIGIT TIGIT TIGIT->CD155_112 High Affinity (Inhibition) CD226 CD226 (DNAM-1) CD226->CD155_112 Lower Affinity (Activation)

Competitive Binding for CD155/CD112

Quantitative Data

The binding affinities of TIGIT and related receptors for their ligands are crucial for understanding the dynamics of this regulatory network. The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a stronger interaction.

ReceptorLigandBinding Affinity (Kd)Reference(s)
TIGIT CD155~1-3 nM
CD112Weak (mM range)[10]
CD226 (DNAM-1) CD155~119 nM
CD112~310-8970 nM[7]
CD96 (TACTILE) CD155~10 µM[1]
CD112R (PVRIG) CD112~88 nM[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of TIGIT ligands CD155 and CD112.

Flow Cytometry for TIGIT and Ligand Expression

This protocol describes the staining of T cells and tumor cells to analyze the expression of TIGIT, CD155, and CD112.

Workflow Diagram:

Flow_Cytometry_Workflow Flow Cytometry Workflow Start Cell Preparation (e.g., PBMC isolation, tumor cell culture) Staining Antibody Staining (Surface markers, TIGIT, CD155, CD112) Start->Staining Wash1 Wash Staining->Wash1 Acquisition Flow Cytometer Acquisition Wash1->Acquisition Analysis Data Analysis (Gating, Expression Levels) Acquisition->Analysis

Flow Cytometry Workflow

Materials:

  • Cells: Human Peripheral Blood Mononuclear Cells (PBMCs), isolated by Ficoll-Paque density gradient centrifugation, or cultured tumor cell lines.

  • FACS Buffer: PBS with 2% Fetal Bovine Serum (FBS) and 0.05% sodium azide.

  • Antibodies (fluorochrome-conjugated):

    • Anti-Human CD3 (e.g., Clone UCHT1)

    • Anti-Human CD8 (e.g., Clone RPA-T8)

    • Anti-Human TIGIT (e.g., Clone MBSA43)

    • Anti-Human CD155 (e.g., Clone SKII.4)

    • Anti-Human CD112 (e.g., Clone TX31)

    • Isotype control antibodies corresponding to each primary antibody.

  • Viability Dye: (e.g., 7-AAD or a fixable viability dye).

Protocol:

  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood or prepare a single-cell suspension of cultured tumor cells.

    • Wash cells twice with cold PBS.

    • Resuspend cells in FACS buffer at a concentration of 1 x 10^7 cells/mL.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into FACS tubes.

    • Add the viability dye according to the manufacturer's instructions and incubate.

    • Add the fluorochrome-conjugated antibodies at their predetermined optimal concentrations. Include an isotype control for each antibody in a separate tube.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant.

    • Repeat the wash step once.

  • Acquisition:

    • Resuspend the cell pellet in 300-500 µL of FACS buffer.

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on single, viable cells.

    • For PBMCs, gate on CD3+ T cells, and then further on CD8+ T cells.

    • Analyze the expression of TIGIT on the gated T cell populations.

    • For tumor cells, analyze the expression of CD155 and CD112.

ELISA for Cytokine Production

This protocol measures the secretion of cytokines such as IFN-γ and IL-2 from T cells following co-culture with cells expressing TIGIT ligands.

Workflow Diagram:

ELISA_Workflow ELISA Workflow Start Co-culture of T cells with ligand-expressing cells Collect Collect Supernatant Start->Collect Add_Sample Add Supernatant and Standards Collect->Add_Sample Coat Coat plate with Capture Antibody Block Block plate Coat->Block Block->Add_Sample Add_Detection Add Detection Antibody Add_Sample->Add_Detection Add_Enzyme Add Enzyme Conjugate Add_Detection->Add_Enzyme Add_Substrate Add Substrate and Develop Color Add_Enzyme->Add_Substrate Read Read Absorbance and Calculate Concentration Add_Substrate->Read

ELISA Workflow

Materials:

  • Cells: Purified human CD8+ T cells and a target cell line expressing CD155 and/or CD112 (or a control cell line).

  • T cell activation reagents: Anti-CD3/CD28 beads or plate-bound antibodies.

  • ELISA Kit: Human IFN-γ and IL-2 ELISA kits (containing capture antibody, detection antibody, recombinant cytokine standards, enzyme conjugate, and substrate).

  • Wash Buffer: PBS with 0.05% Tween-20.

  • Assay Diluent: As provided in the ELISA kit or PBS with 10% FBS.

  • Stop Solution: (e.g., 2N H2SO4).

Protocol:

  • Cell Co-culture:

    • Plate the target cells (CD155/CD112-positive or control) in a 96-well flat-bottom plate and allow them to adhere overnight.

    • Add purified CD8+ T cells at a desired effector-to-target (E:T) ratio (e.g., 5:1).

    • Add anti-CD3/CD28 activation beads or perform the assay in wells pre-coated with anti-CD3 antibody.

    • Incubate the co-culture for 48-72 hours at 37°C.

  • Sample Collection:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant without disturbing the cell pellet.

  • ELISA Procedure (follow kit instructions, general steps below):

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

    • Block the plate with Assay Diluent for 1 hour at room temperature.

    • Wash the plate.

    • Add 100 µL of standards and samples (supernatants) to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

    • Wash the plate.

    • Add the TMB substrate and incubate until a color develops.

    • Add the Stop Solution to stop the reaction.

  • Data Analysis:

    • Read the absorbance at 450 nm on a microplate reader.

    • Generate a standard curve using the recombinant cytokine standards.

    • Calculate the concentration of IFN-γ and IL-2 in the samples based on the standard curve.

In Vitro T Cell Proliferation Assay (CFSE-based)

This protocol assesses the impact of TIGIT ligand engagement on T cell proliferation using the dye CFSE.

Workflow Diagram:

Proliferation_Assay_Workflow T Cell Proliferation Assay Workflow Start Isolate and Label T cells with CFSE Co_culture Co-culture with Stimulator Cells (expressing CD155/CD112) Start->Co_culture Incubate Incubate for 3-5 days Co_culture->Incubate Harvest Harvest and Stain Surface Markers Incubate->Harvest Acquire Flow Cytometer Acquisition Harvest->Acquire Analyze Analyze CFSE Dilution (Proliferation) Acquire->Analyze

References

The Function of the TIGIT ITIM Domain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

T-cell immunoreceptor with immunoglobulin and ITIM domain (TIGIT) is a pivotal immune checkpoint receptor expressed on various immune cells, including activated T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells.[1][2] As a member of the poliovirus receptor (PVR)-like protein family, TIGIT plays a crucial role in suppressing immune responses, thereby preventing autoimmunity but also enabling tumor immune evasion.[3][4] Its function as a negative regulator has made it a promising target for cancer immunotherapy.[1][5]

The inhibitory capacity of TIGIT is mediated through its intracellular domain, which contains two key signaling motifs: an Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) and an Immunoglobulin Tail Tyrosine (ITT)-like motif.[4][6] This guide provides an in-depth examination of the TIGIT ITIM domain, detailing its structure, signaling cascade, and the experimental methodologies used to elucidate its function.

Structure and Function of the TIGIT Cytoplasmic Domain

The cytoplasmic tail of TIGIT is relatively short but contains the essential machinery for its inhibitory signaling. It is comprised of:

  • An ITIM domain: Characterized by the consensus sequence (S/I/V/L)xYxx(I/V/L). The ITIM domain is a common feature of inhibitory receptors in the immune system.

  • An ITT-like motif: This motif is also crucial for TIGIT's inhibitory function and works in concert with the ITIM domain.[7]

Upon engagement with its primary ligand, CD155 (also known as PVR), expressed on antigen-presenting cells (APCs), tumor cells, or other immune cells, TIGIT undergoes a conformational change that leads to the phosphorylation of the tyrosine residues within both the ITIM and ITT-like motifs.[6][8][9] This phosphorylation event is the critical first step in initiating the downstream inhibitory signaling cascade.

The TIGIT ITIM-Mediated Signaling Pathway

The primary function of a phosphorylated ITIM domain is to act as a docking site for cytosolic phosphatases containing Src homology 2 (SH2) domains. In the context of TIGIT, this leads to a multi-step inhibitory cascade:

  • Ligand Binding and Phosphorylation: TIGIT on the surface of a T cell or NK cell binds to CD155 on an adjacent cell.[10] This interaction triggers Src family tyrosine kinases, such as FYN or LCK, to phosphorylate the tyrosine residue within the ITIM domain.[9]

  • Recruitment of Phosphatases: The phosphorylated ITIM and ITT-like motifs serve as recruitment platforms for SH2 domain-containing phosphatases. While much of the literature highlights the recruitment of SH2-containing inositol phosphatase 1 (SHIP1) via the ITT-like motif (often through adaptor proteins like Grb2 or β-arrestin 2), ITIM domains are classically known to recruit phosphatases such as SHP-1 and SHP-2.[7][11][12] The recruitment of SHIP1 to the TIGIT cytoplasmic tail is a well-documented event that is critical for its inhibitory function.[11][13]

  • Inhibition of Downstream Signaling: Once recruited, these phosphatases counteract the activity of kinases involved in activating signaling pathways. SHIP1, for instance, dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K signaling pathway.[7] This action effectively terminates PI3K and downstream MAPK signaling cascades.[8][9]

  • Suppression of NF-κB Activation: TIGIT signaling also leads to the suppression of the NF-κB pathway. This is achieved through a mechanism where SHIP1, recruited to the TIGIT tail, impairs the autoubiquitination of TRAF6, a critical step for NF-κB activation.[11][13]

  • Functional Consequences: The culmination of these inhibitory signals is the suppression of effector functions in T cells and NK cells. This includes reduced proliferation, decreased production of pro-inflammatory cytokines like IFN-γ and IL-12, and diminished cytotoxic activity against target cells.[3][8][11]

Signaling Pathway Visualization

The following diagram illustrates the inhibitory signaling cascade initiated by TIGIT upon ligand engagement.

TIGIT_Signaling_Pathway cluster_cytoplasm Cytoplasm TIGIT TIGIT CD155 CD155 (PVR) TIGIT->CD155 Binding ITIM_ITT ITIM / ITT-like motifs TIGIT->ITIM_ITT contains CD226 CD226 (DNAM-1) CD226->CD155 Src_Kinase Src Kinase (LCK/FYN) p_ITIM_ITT Phosphorylated ITIM / ITT-like Src_Kinase->p_ITIM_ITT Phosphorylates SHIP1 SHIP1 p_ITIM_ITT->SHIP1 Recruits PI3K_MAPK PI3K / MAPK Pathways SHIP1->PI3K_MAPK Inhibits NFkB NF-κB Pathway SHIP1->NFkB Inhibits Suppression Suppression of Effector Functions (e.g., IFN-γ production) PI3K_MAPK->Suppression NFkB->Suppression Inhibition Inhibition

Caption: TIGIT inhibitory signaling pathway.

Quantitative Data Summary

While detailed biophysical data on the TIGIT ITIM domain is dispersed across the literature, the following table summarizes key molecular interactions and their functional outcomes derived from various studies.

Interacting MoleculesKey Residue/DomainFunctional OutcomeCell Type Studied
TIGIT + SHIP1ITT-like motif (Tyr225)Inhibition of PI3K and MAPK signaling, suppression of NK cell cytotoxicity.[7]NK Cells
TIGIT + β-arrestin 2 + SHIP1ITT-like motifImpairs TRAF6 autoubiquitination, abolishes NF-κB activation, suppresses IFN-γ production.[11][13]NK Cells
TIGIT + Grb2 + SHIP1ITT-like motif (Tyr225)Prematurely terminates PI3K and MAPK signaling.[7]NK Cells
TIGIT + CD155Extracellular IgV domainHigh-affinity binding that outcompetes the activating receptor CD226 (DNAM-1).[10]T Cells, NK Cells

Experimental Protocols

The function of the TIGIT ITIM domain and its associated signaling pathway has been elucidated through a variety of immunological and biochemical techniques.

Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis
  • Objective: To demonstrate the physical interaction between phosphorylated TIGIT and downstream signaling molecules like SHIP1.

  • Methodology:

    • Cell Culture and Lysis: A cell line expressing TIGIT (e.g., YTS-TIGIT NK cells) is cultured.[11] Cells are often treated with a phosphatase inhibitor like pervanadate to preserve protein phosphorylation.[12] Cells are then lysed in a buffer containing detergents and protease/phosphatase inhibitors to solubilize proteins while maintaining their interactions.

    • Immunoprecipitation: The cell lysate is incubated with an antibody specific to TIGIT (or a tag like FLAG if using a fusion protein).[12] The antibody-protein complexes are then captured using protein A/G-conjugated beads.

    • Washing and Elution: The beads are washed multiple times to remove non-specifically bound proteins. The bound proteins are then eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

    • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the suspected interacting proteins (e.g., anti-SHIP1, anti-Grb2).[7][11] A band corresponding to the molecular weight of the target protein confirms the interaction.

Luciferase Reporter Assay for NF-κB Activity
  • Objective: To quantify the inhibitory effect of TIGIT signaling on the NF-κB transcription factor pathway.

  • Methodology:

    • Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with plasmids encoding for TIGIT, its ligand CD155, and a luciferase reporter construct driven by an NF-κB responsive promoter. A control plasmid (e.g., Renilla luciferase) is also co-transfected for normalization.

    • Cell Stimulation: The transfected cells are stimulated to activate the NF-κB pathway.

    • Lysis and Luminescence Measurement: After a defined period, cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal.

    • Data Analysis: A decrease in normalized luciferase activity in cells expressing TIGIT compared to control cells indicates that TIGIT signaling suppresses NF-κB activation.[11]

Flow Cytometry for Functional Readouts (IFN-γ Production)
  • Objective: To measure the impact of TIGIT engagement on the production of effector cytokines like Interferon-gamma (IFN-γ) at a single-cell level.

  • Methodology:

    • Co-culture: Effector cells (e.g., NK cells or T cells) are co-cultured with target cells that either express or do not express the TIGIT ligand CD155.

    • Protein Transport Inhibition: A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to the culture for the final few hours. This causes cytokines like IFN-γ to accumulate inside the cell instead of being secreted.

    • Cell Staining: Cells are harvested and first stained with antibodies against surface markers to identify the cell population of interest (e.g., CD3 for T cells, CD56 for NK cells).

    • Fixation and Permeabilization: Cells are then fixed and permeabilized to allow antibodies to access intracellular proteins.

    • Intracellular Staining: The permeabilized cells are stained with a fluorescently-labeled antibody specific for IFN-γ.

    • Data Acquisition and Analysis: The fluorescence of individual cells is measured using a flow cytometer. The percentage of IFN-γ-positive cells and the mean fluorescence intensity (MFI) are quantified to determine the effect of TIGIT ligation on cytokine production.[13]

Experimental Workflow Visualization

The diagram below outlines a typical co-immunoprecipitation workflow used to validate the interaction between TIGIT and SHIP1.

CoIP_Workflow cluster_workflow Co-Immunoprecipitation Workflow start Start: TIGIT-expressing cells (e.g., YTS-TIGIT) stimulate Stimulate with Pervanadate (to preserve phosphorylation) start->stimulate lyse Lyse cells to release protein complexes stimulate->lyse ip Immunoprecipitate with anti-TIGIT antibody + Protein A/G beads lyse->ip wash Wash beads to remove non-specific binders ip->wash elute Elute bound proteins wash->elute sds_page Separate proteins by SDS-PAGE elute->sds_page western Western Blot: Probe with anti-SHIP1 antibody sds_page->western end Result: Detect SHIP1 band, confirming interaction western->end

Caption: Workflow for Co-Immunoprecipitation.

The TIGIT ITIM domain, in concert with the adjacent ITT-like motif, is fundamental to the inhibitory function of the TIGIT receptor. Through a well-orchestrated signaling cascade involving phosphorylation and the recruitment of phosphatases like SHIP1, the ITIM domain effectively dampens key activating pathways such as PI3K, MAPK, and NF-κB.[8][9] This leads to the suppression of T cell and NK cell effector functions, a critical mechanism for maintaining immune homeostasis. Understanding the intricate molecular details of this pathway is paramount for the rational design of novel immunotherapies that aim to block this inhibitory axis and reinvigorate anti-tumor immunity.

References

An In-depth Technical Guide on the TIGIT-CD226 Interaction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The T cell immunoreceptor with Ig and ITIM domains (TIGIT) and the co-stimulatory receptor CD226 (also known as DNAM-1) form a critical axis in regulating the adaptive and innate immune systems.[1] These two receptors, often co-expressed on the surface of T cells and Natural Killer (NK) cells, compete for the same ligands, primarily CD155 (Poliovirus Receptor, PVR).[1] While CD226 engagement provides a potent co-stimulatory signal essential for anti-tumor and anti-viral responses, TIGIT acts as a crucial inhibitory checkpoint, suppressing immune cell function upon ligand binding.[1][2] This guide provides a detailed overview of the molecular interactions, competitive dynamics, signaling pathways, and experimental methodologies relevant to the TIGIT-CD226 axis, offering a technical resource for researchers in immunology and oncology.

The TIGIT/CD226 Axis: A Molecular Overview

TIGIT and CD226 are type I transmembrane glycoproteins belonging to the immunoglobulin superfamily.[3] They are key players in a complex network of receptors, including CD96 and CD112R, that interact with nectin and nectin-like molecules expressed on antigen-presenting cells (APCs) and tumor cells.[4][5]

  • TIGIT (T cell immunoreceptor with Ig and ITIM domains): An inhibitory receptor expressed on activated T cells, regulatory T cells (Tregs), and NK cells.[4][6] Its cytoplasmic tail contains a canonical Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) and an Immunoglobulin Tail Tyrosine (ITT)-like motif.[4][7]

  • CD226 (DNAM-1): A co-stimulatory receptor expressed on T cells, NK cells, monocytes, and a subset of B cells.[5] It plays a critical role in mediating cytotoxicity and cytokine production.[3]

  • CD155 (PVR) and CD112 (Nectin-2): The primary shared ligands for both TIGIT and CD226.[3][6] These ligands are frequently overexpressed on various tumor cells and APCs, contributing to immune evasion.[3][8]

The balance of signals transmitted by TIGIT and CD226 is pivotal for determining the functional outcome of an immune response.[1] Dysregulation of this axis, often characterized by the upregulation of TIGIT and/or downregulation of CD226 on tumor-infiltrating lymphocytes (TILs), is a common mechanism of tumor immune escape.[2][9]

Quantitative Data: Competitive Ligand Binding

A central feature of the TIGIT-CD226 axis is the competitive binding for their shared ligand, CD155. TIGIT exhibits a significantly higher binding affinity for CD155 compared to CD226.[3][10] This affinity difference allows TIGIT to effectively outcompete CD226 for ligand binding, leading to a dominant inhibitory signal even when both receptors are present.[8][11]

ReceptorLigandReported Binding Affinity (Kd)
TIGIT CD155 (PVR)~1-3 nM[3]
CD226 CD155 (PVR)~119 nM[3]
TIGIT CD112 (Nectin-2)Weaker than TIGIT-CD155[2]
CD226 CD112 (Nectin-2)Weaker than CD226-CD155

Note: Kd values can vary between studies due to different experimental conditions and techniques (e.g., Surface Plasmon Resonance).

Mechanisms of TIGIT-Mediated Inhibition

TIGIT suppresses immune cell function through several distinct mechanisms, all of which ultimately dampen the activating signals mediated by CD226 and the T cell receptor (TCR).

  • Direct Intrinsic Signaling: Upon binding CD155, the ITIM and ITT-like motifs in TIGIT's cytoplasmic tail become phosphorylated.[4][7] This leads to the recruitment of SH2 domain-containing phosphatases, such as SHIP-1, which can dephosphorylate key signaling intermediates in the PI3K and MAPK pathways, thereby inhibiting cell activation.[4]

  • Ligand Competition: Due to its higher affinity, TIGIT directly blocks CD226 from accessing CD155, preventing the initiation of co-stimulatory signals.[9][10][11]

  • Disruption of CD226 Dimerization: TIGIT can interact with CD226 in cis (on the same cell surface), which disrupts the homodimerization of CD226 required for stable ligand binding and effective signaling.[10][11][12][13]

  • Indirect Inhibition via APCs: TIGIT engagement on T cells can induce CD155 on APCs to trigger the production of immunosuppressive cytokines like IL-10, while decreasing the production of pro-inflammatory cytokines such as IL-12.[4][9][10]

Signaling Pathways

The opposing functions of TIGIT and CD226 are rooted in their distinct downstream signaling cascades.

TIGIT and CD226 Signaling at the Immune Synapse

TIGIT_CD226_Signaling cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T Cell / NK Cell cluster_TIGIT_path cluster_CD226_path CD155 CD155 (PVR) TIGIT TIGIT CD155->TIGIT High Affinity CD226 CD226 CD155->CD226 Low Affinity TIGIT->CD226 SHIP1 SHIP-1 TIGIT->SHIP1 Recruits LFA1 LFA-1 CD226->LFA1 Associates with TCR TCR Inhibition Inhibition of PI3K/MAPK Pathways SHIP1->Inhibition Activation Cell Activation (IFN-γ, Cytotoxicity) Inhibition->Activation Blocks Fyn Fyn LFA1->Fyn Activates Fyn->Activation

Caption: Opposing signaling pathways of TIGIT (inhibitory) and CD226 (co-stimulatory).

Experimental Protocols & Workflows

Studying the TIGIT-CD226 interaction requires a combination of biophysical, biochemical, and cell-based assays.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To quantitatively measure the binding affinity (Kd), association rate (ka), and dissociation rate (kd) of TIGIT and CD226 to their ligands.

Methodology:

  • Immobilization: Covalently immobilize recombinant human CD155-Fc chimera onto a CM5 sensor chip surface via amine coupling. A reference channel should be prepared by activating and blocking the surface without protein immobilization.

  • Analyte Preparation: Prepare serial dilutions of recombinant human TIGIT or CD226 extracellular domains (analyte) in HBS-EP+ running buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

  • Binding Measurement: Inject the analyte dilutions over the reference and ligand-immobilized surfaces at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).

  • Regeneration: After each cycle, regenerate the sensor surface using a short pulse of a low pH solution (e.g., glycine-HCl, pH 2.0).

  • Data Analysis: Subtract the reference channel sensorgram from the active channel sensorgram. Fit the resulting data to a 1:1 Langmuir binding model to calculate ka, kd, and the equilibrium dissociation constant (Kd = kd/ka).

T Cell/NK Cell Co-culture Functional Assay

Objective: To assess the functional consequence of TIGIT engagement or blockade on T cell or NK cell effector functions (e.g., cytokine production, cytotoxicity).

CoCulture_Workflow cluster_setup Experimental Setup cluster_conditions Treatment Conditions cluster_analysis Analysis Isolate Isolate T cells/NK cells (e.g., from PBMCs) Control Effector + Target Cells + Isotype Control Ab Isolate->Control Blockade Effector + Target Cells + Anti-TIGIT Ab Isolate->Blockade Stimulation Effector + Target Cells + Agonistic CD226 Ab Isolate->Stimulation Culture_Targets Culture CD155+ Target Cells (e.g., K562 tumor line) Culture_Targets->Control Culture_Targets->Blockade Culture_Targets->Stimulation Incubate Co-culture for 24-48h Control->Incubate Blockade->Incubate Stimulation->Incubate Cytokine Measure Cytokine Release (e.g., IFN-γ via ELISA) Incubate->Cytokine Cytotoxicity Measure Target Cell Lysis (e.g., via 51Cr release or flow cytometry) Incubate->Cytotoxicity Analyze Analyze and Compare Results Cytokine->Analyze Cytotoxicity->Analyze

Caption: Workflow for a co-culture assay to test TIGIT/CD226 function.

Methodology:

  • Cell Preparation: Isolate human NK cells or T cells from healthy donor peripheral blood mononuclear cells (PBMCs) using negative selection kits. Culture a target cell line known to express high levels of CD155 (e.g., K562).

  • Co-culture Setup: Plate target cells in a 96-well plate. Add the isolated effector cells (NK or T cells) at a specified Effector:Target (E:T) ratio (e.g., 10:1).

  • Treatment Groups:

    • Control: Add an isotype control antibody.

    • TIGIT Blockade: Add a blocking anti-TIGIT monoclonal antibody (e.g., 10 µg/mL).

    • CD226 Blockade (for mechanism validation): Add a blocking anti-CD226 antibody.

  • Incubation: Incubate the co-culture for 4-24 hours at 37°C.

  • Functional Readout (Cytokine Production): After incubation, collect the supernatant and measure the concentration of IFN-γ or other relevant cytokines using an ELISA kit.

  • Functional Readout (Cytotoxicity): Measure target cell lysis. For flow cytometry-based methods, pre-label target cells with a fluorescent dye (e.g., CFSE) and after co-culture, stain with a viability dye (e.g., 7-AAD). The percentage of dead (7-AAD+) target cells (CFSE+) is quantified.

Therapeutic Implications

The dominant inhibitory role of TIGIT in the tumor microenvironment makes it a prime target for cancer immunotherapy.[4][6] Monoclonal antibodies designed to block the TIGIT-CD155 interaction aim to "release the brakes" on the immune system in several ways:

  • Preventing TIGIT's intrinsic inhibitory signaling.[14]

  • Allowing the co-stimulatory receptor CD226 to bind CD155, thereby promoting T cell and NK cell activation.[1][9]

Clinical trials are actively investigating anti-TIGIT antibodies, particularly in combination with PD-1/PD-L1 blockade, with promising early results in cancers like non-small cell lung cancer.[1] The rationale is that dual blockade can overcome two distinct mechanisms of immune suppression, leading to a more robust and durable anti-tumor response.[4]

Logical_Relationship TIGIT TIGIT (Inhibitory) CD155 CD155 Ligand TIGIT->CD155 High Affinity Binding Immune_Cell T Cell / NK Cell Response Immune Response TIGIT->Response Inhibits CD226 CD226 (Co-stimulatory) CD226->CD155 Low Affinity Binding CD226->Response Promotes Anti_TIGIT Anti-TIGIT mAb Anti_TIGIT->TIGIT Blocks

Caption: Logical diagram of TIGIT/CD226 competitive binding and therapeutic blockade.

Conclusion

The TIGIT-CD226 axis represents a sophisticated rheostat for tuning immune cell activity. The higher affinity of the inhibitory TIGIT receptor for the shared ligand CD155 provides a powerful mechanism to maintain self-tolerance and prevent excessive inflammation. However, this same mechanism is frequently co-opted by tumors to evade immune destruction. A thorough understanding of the quantitative biophysics, molecular signaling, and functional outcomes of this interaction is essential for the continued development of novel immunotherapies aimed at restoring potent anti-tumor immunity.

References

Foundational Research on TIGIT in Autoimmune Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

T cell Immunoreceptor with Ig and ITIM domains (TIGIT) is an immune checkpoint receptor that plays a critical role in maintaining immune homeostasis and self-tolerance.[1][2] Initially explored for its inhibitory function in the context of cancer immunotherapy, foundational research has increasingly highlighted its significance in the pathogenesis and potential treatment of autoimmune diseases.[1][2][3][4] In this setting, TIGIT acts as a crucial brake on the immune system, and strategies to enhance its signaling are being investigated to suppress the aberrant immune responses that drive autoimmunity.[1][4][5][6] This technical guide provides an in-depth overview of the core research on TIGIT's role in autoimmune diseases, focusing on its signaling pathways, expression on key immune cells, quantitative data from various disease models, and detailed experimental protocols.

The TIGIT Signaling Axis: A Balance of Inhibition and Activation

TIGIT is a member of the poliovirus receptor (PVR)/nectin family and is primarily expressed on activated T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells.[1][4][7] It functions within a complex signaling network, competing with the co-stimulatory receptor CD226 (also known as DNAM-1) for the same ligands: CD155 (PVR) and CD112 (Nectin-2), which are expressed on antigen-presenting cells (APCs) and other cells.[4][8]

Mechanisms of Action:

  • Direct Inhibition: Upon binding to its ligand, primarily CD155, the Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIM) in TIGIT's cytoplasmic tail are phosphorylated, leading to the recruitment of SHIP phosphatases. This initiates a signaling cascade that suppresses T cell receptor (TCR) signaling and subsequent T cell activation, proliferation, and cytokine production.[1][8]

  • Competition with CD226: TIGIT binds to CD155 with a higher affinity than CD226.[8][9] This competition physically prevents CD226 from engaging with CD155, thereby blocking the positive co-stimulatory signal required for full T cell activation.[3][9]

  • Modulation of APCs: TIGIT signaling can also exert its effects indirectly. The engagement of TIGIT on T cells with CD155 on dendritic cells (DCs) can induce an immunosuppressive phenotype in the DCs, characterized by increased IL-10 production and decreased IL-12 secretion.[1][3][7]

Caption: TIGIT signaling pathway and its competition with CD226.

TIGIT Expression and Role in Autoimmune Pathogenesis

Dysregulation of the TIGIT pathway is implicated in several autoimmune diseases. Blockade of TIGIT can exacerbate disease in preclinical models, whereas enhancing its function can alleviate autoimmune responses.[1][2][3]

  • Regulatory T cells (Tregs): TIGIT is highly expressed on Tregs, particularly a highly suppressive subset.[7][9] TIGIT+ Tregs are crucial for maintaining immune tolerance, and their dysfunction or reduced numbers have been observed in autoimmune conditions.[9][10] Enhancing TIGIT signaling can boost the suppressive capacity of Tregs.[1]

  • CD4+ T cells: In diseases like Systemic Lupus Erythematosus (SLE), TIGIT expression is significantly elevated on CD4+ T cells and correlates with disease activity.[11][12] While these TIGIT+CD4+ T cells have a more activated phenotype, their functional potential (proliferation, cytokine production) is lower compared to their TIGIT- counterparts, suggesting TIGIT acts as a negative feedback mechanism.[11]

  • NK cells: TIGIT is also expressed on NK cells, where it inhibits their cytotoxic functions.[7] In SLE, the frequency of TIGIT-expressing NK cells is significantly decreased and negatively correlates with disease activity, suggesting a loss of this inhibitory control.[13][14]

Quantitative Data on TIGIT in Autoimmune Diseases

The following tables summarize key quantitative findings from foundational studies on TIGIT expression in various autoimmune contexts.

Table 1: TIGIT in Systemic Lupus Erythematosus (SLE)

Cell TypePatient CohortKey FindingCorrelation with Disease Activity (SLEDAI)Reference
CD3+CD4+ T cells SLE PatientsSignificantly elevated frequency compared to healthy controls (P < 0.0001).Positive correlation (r² = 0.082; P = 0.044).[15]
CD4+ T cells SLE PatientsSignificantly higher expression in patients with SLEDAI > 10 vs. < 10.Highly correlated with SLEDAI score.[12]
NK cells Active SLE PatientsSignificantly decreased frequency compared to inactive SLE patients.Negative correlation with SLEDAI score.[13]
NK cells SLE PatientsFrequency significantly increased after regular treatment.N/A[13]

Table 2: TIGIT in Other Autoimmune Disease Models

Disease ModelCell TypeKey FindingTherapeutic InterventionOutcomeReference
Type 1 Diabetes (NOD Mouse) Islet-infiltrating CD4+ & CD8+ T cellsTIGIT is highly expressed on activated, islet-infiltrating T cells.TIGIT blockade alone.Did not exacerbate autoimmune diabetes.[8][16]
Type 1 Diabetes (NOD Mouse) Islet-infiltrating T cellsTIGIT blockade combined with PD-L1 blockade.Rapidly accelerated diabetes onset.[8]
SLE (MRL/lpr Mouse) CD4+ T cellsN/AIn vivo administration of TIGIT ligand, CD155.Delayed development of SLE.[11][12]
Aplastic Anemia (Mouse Model) Th1 and Th17 cellsTIGIT+ Tregs suppress the expansion of Th1 and Th17 cells.Upregulation of TIGIT via lncRNA MEG3.Alleviated autoimmune-mediated aplastic anemia.[9]

Key Experimental Methodologies

Reproducible and robust experimental protocols are essential for studying the TIGIT pathway. Below are detailed, synthesized methodologies for common assays cited in foundational TIGIT research.

Experimental_Workflow cluster_animal_model In Vivo Autoimmune Model (e.g., EAE, NOD mice) cluster_ex_vivo_analysis Ex Vivo Cellular Analysis cluster_functional_assay In Vitro Functional Assay Induction 1. Induce Disease (e.g., MOG peptide for EAE) Treatment 2. Treatment Groups - Vehicle Control - TIGIT Agonist Ab - Isotype Control Ab Induction->Treatment Monitoring 3. Monitor Disease Progression (e.g., Clinical scoring, blood glucose) Treatment->Monitoring Isolation 4. Isolate Immune Cells (from Spleen, Lymph Nodes, CNS) Monitoring->Isolation Staining 5. Flow Cytometry Staining (Surface: CD4, CD8, CD25, TIGIT, CD226) (Intracellular: FoxP3, IFN-γ, IL-17) Isolation->Staining Cell_Culture 4A. T Cell Suppression Assay (Co-culture TIGIT+ Tregs with responder T cells + anti-CD3/CD28) Isolation->Cell_Culture Analysis 6. Data Acquisition & Analysis (Quantify cell populations, MFI, cytokine production) Staining->Analysis Proliferation 4B. Measure Proliferation (e.g., CFSE dilution, Ki-67 staining) Cell_Culture->Proliferation

Caption: Workflow for preclinical evaluation of TIGIT-targeting therapies.

A. Protocol for Flow Cytometric Analysis of TIGIT Expression

This protocol outlines the steps for staining peripheral blood mononuclear cells (PBMCs) or tissue-infiltrating lymphocytes to analyze TIGIT expression.

  • Cell Isolation:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • For tissues (e.g., spleen, lymph nodes), create a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.

    • Perform a red blood cell lysis step using ACK lysis buffer if necessary.

    • Wash cells with PBS and count using a hemocytometer or automated cell counter.

  • Surface Staining:

    • Resuspend 1-2 x 10^6 cells in 100 µL of FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

    • Add a cocktail of fluorochrome-conjugated antibodies. A typical panel for T cell analysis includes:

      • Anti-CD3 (T cell marker)

      • Anti-CD4 (Helper T cell marker)

      • Anti-CD8 (Cytotoxic T cell marker)

      • Anti-CD25 (Activation/Treg marker)

      • Anti-TIGIT

      • Anti-CD226

      • A viability dye (e.g., Zombie NIR™, Live/Dead™ Fixable) to exclude dead cells.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash cells twice with 2 mL of FACS buffer, centrifuging at 300-400 x g for 5 minutes.

  • Intracellular Staining (for Transcription Factors like FoxP3):

    • Following surface staining, resuspend cells in 1 mL of a fixation/permeabilization buffer (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set).

    • Incubate for 45-60 minutes at 4°C in the dark.

    • Wash cells once with 1X permeabilization buffer.

    • Add intracellular antibodies (e.g., Anti-FoxP3) diluted in 1X permeabilization buffer.

    • Incubate for 30-45 minutes at room temperature in the dark.

    • Wash cells twice with 1X permeabilization buffer.

  • Data Acquisition and Analysis:

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

    • Acquire samples on a flow cytometer (e.g., BD LSRFortessa™, Cytek Aurora).

    • Analyze the data using software such as FlowJo™ or FCS Express™.

    • Gating Strategy: First, gate on singlets, then live cells. From the live singlet gate, identify lymphocyte populations (e.g., CD3+ T cells), followed by subsetting into CD4+ and CD8+ populations. Finally, quantify the percentage of TIGIT+ and CD226+ cells within the desired gates (e.g., CD4+FoxP3+ Tregs).

B. Protocol for In Vitro T Cell Suppression Assay

This assay measures the ability of TIGIT-expressing Tregs to suppress the proliferation of responder T cells (Tresp).

  • Cell Sorting:

    • Isolate CD4+ T cells from PBMCs using negative selection magnetic beads.

    • Stain the enriched CD4+ T cells with antibodies against CD4, CD25, and CD127.

    • Using a fluorescence-activated cell sorter (FACS), sort the following populations:

      • Tregs: CD4+CD25highCD127low

      • Responder T cells (Tresp): CD4+CD25low

  • Cell Labeling:

    • Label the Tresp population with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet according to the manufacturer's protocol.

  • Co-culture Setup:

    • Coat a 96-well round-bottom plate with anti-CD3 antibody (e.g., clone OKT3, 1 µg/mL) overnight at 4°C. Wash wells before use.

    • Plate the labeled Tresp cells at a constant number (e.g., 5 x 10^4 cells/well).

    • Add the sorted Tregs at varying ratios to the Tresp cells (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Tresp). Include a control well with no Tregs.

    • Add soluble anti-CD28 antibody (1-2 µg/mL) to all wells to provide co-stimulation.

    • Culture for 3-4 days at 37°C, 5% CO2.

  • Analysis:

    • Harvest cells and stain with a viability dye.

    • Analyze by flow cytometry.

    • Gate on live, singlet Tresp cells (identified by their proliferation dye).

    • Assess proliferation by the dilution of the dye. The percentage of suppression is calculated relative to the proliferation of Tresp cells cultured without Tregs.

References

Methodological & Application

Measuring TIGIT Expression by Flow Cytometry: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

T-cell immunoreceptor with Ig and ITIM domains (TIGIT) is an inhibitory receptor expressed on various immune cells, including activated T cells, regulatory T cells (Tregs), follicular helper T cells, and Natural Killer (NK) cells.[1][2][3] TIGIT plays a crucial role in immune homeostasis by downregulating immune responses.[1] Its ligands, including CD155 (PVR) and CD112, are often upregulated on tumor cells and antigen-presenting cells.[2][4] The interaction between TIGIT and its ligands initiates a signaling cascade that suppresses T cell and NK cell activity, contributing to immune evasion in the tumor microenvironment.[4][5][6] Consequently, TIGIT has emerged as a significant target for cancer immunotherapy, with several therapeutic antibodies in development.

This application note provides a detailed protocol for the measurement of TIGIT expression on human immune cell subsets using flow cytometry. This technique allows for the precise identification and quantification of TIGIT-expressing cells, which is essential for basic research, clinical trial monitoring, and the development of TIGIT-targeted therapies.

Principle of the Assay

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles, in this case, individual cells, as they pass through a laser beam. To measure TIGIT expression, immune cells are stained with a fluorescently-labeled monoclonal antibody specific for the TIGIT protein. Simultaneously, cells are stained with a panel of antibodies against other cell surface markers to identify specific immune cell populations (e.g., CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, and CD56 for NK cells). As the stained cells pass through the flow cytometer, lasers excite the fluorochromes, and the emitted light is detected and converted into digital data. This allows for the quantification of TIGIT expression on various immune cell subsets within a heterogeneous population.

TIGIT Signaling Pathway

TIGIT exerts its inhibitory function through a complex signaling pathway. Upon binding to its ligand, primarily CD155, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and ITT-like motif in the cytoplasmic tail of TIGIT become phosphorylated. This leads to the recruitment of phosphatases such as SHIP1 and SHP2, which in turn suppress downstream signaling pathways like PI3K-Akt, MAPK, and NF-κB.[5] This cascade of events results in decreased cytokine production (e.g., IFN-γ) and reduced cytotoxic activity of T cells and NK cells. TIGIT also competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to CD155, further dampening the immune response.[4][7]

TIGIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TIGIT TIGIT CD155 CD155 (PVR) TIGIT->CD155 CD226 CD226 (DNAM-1) TIGIT->CD226 Competes for CD155 binding ITIM ITIM/ITT-like motifs TIGIT->ITIM Phosphorylation CD226->CD155 Activation Activation of Effector Functions CD226->Activation SHP1_SHP2 SHP-1 / SHP-2 ITIM->SHP1_SHP2 Recruitment PI3K_Akt PI3K/Akt Pathway SHP1_SHP2->PI3K_Akt MAPK MAPK Pathway SHP1_SHP2->MAPK NFkB NF-κB Pathway SHP1_SHP2->NFkB Inhibition Inhibition of Effector Functions PI3K_Akt->Inhibition MAPK->Inhibition NFkB->Inhibition

TIGIT Signaling Pathway Diagram.

TIGIT Expression on Human Immune Cell Subsets

The expression of TIGIT varies across different immune cell populations and can be modulated by the activation state of the cells and the surrounding microenvironment. The following table summarizes representative data on TIGIT expression in healthy individuals and cancer patients.

Immune Cell Subset Marker TIGIT Expression (%) in Healthy Donors TIGIT Expression (%) in Cancer Patients (Tumor Infiltrating Lymphocytes) References
CD4+ T cells CD3+CD4+5-15%30-70%[8][9]
CD8+ T cells CD3+CD8+10-25%40-80%[3][8]
Regulatory T cells (Tregs) CD3+CD4+CD25+CD127-40-80%60-90%[3]
Natural Killer (NK) cells CD3-CD56+20-50%30-60%[10]

Experimental Protocol

This protocol describes the staining of human peripheral blood mononuclear cells (PBMCs) for the analysis of TIGIT expression on T cell and NK cell subsets.

Materials and Reagents
  • Human PBMCs, freshly isolated or cryopreserved

  • FACS Tubes (5 mL round-bottom polystyrene tubes)

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)

  • Fixable Viability Dye (e.g., Zombie NIR™ or similar)

  • Fluorochrome-conjugated monoclonal antibodies (see suggested panel below)

  • Isotype control antibodies corresponding to the TIGIT antibody

Suggested Antibody Panel
Marker Clone Fluorochrome Purpose
Viability Dye-Zombie NIR™Exclude dead cells
CD3UCHT1PerCP-eFluor™ 710T cell lineage marker
CD4RPA-T4APC-eFluor™ 780Helper T cell marker
CD8RPA-T8PE-Cyanine7Cytotoxic T cell marker
CD56CMSSBPENK cell marker
TIGITMBSA43FITCTarget of interest
CD25BC96APCTreg marker
CD127eBioRDR5BV421Treg marker

Note: This is an example panel. Fluorochromes and clones should be optimized based on the specific flow cytometer and experimental needs. Validated anti-human TIGIT clones for flow cytometry include MBSA43, 741182, and TG1.[1][2][11]

Experimental Workflow

Experimental_Workflow start Start: Isolate or Thaw PBMCs wash1 Wash cells with PBS start->wash1 viability Stain with Fixable Viability Dye wash1->viability wash2 Wash cells with Staining Buffer viability->wash2 fc_block Block Fc receptors wash2->fc_block surface_stain Stain with surface antibody cocktail (including anti-TIGIT) fc_block->surface_stain wash3 Wash cells with Staining Buffer (x2) surface_stain->wash3 resuspend Resuspend cells in Staining Buffer wash3->resuspend acquire Acquire on flow cytometer resuspend->acquire analyze Analyze data acquire->analyze

Flow cytometry staining workflow.
Staining Procedure

  • Cell Preparation:

    • If using cryopreserved PBMCs, thaw them quickly in a 37°C water bath and transfer to a 15 mL conical tube containing pre-warmed complete RPMI medium.

    • Centrifuge at 300 x g for 7 minutes at room temperature.

    • Discard the supernatant and resuspend the cell pellet in Flow Cytometry Staining Buffer.

    • Count the cells and adjust the concentration to 1-2 x 10^7 cells/mL.

  • Viability Staining:

    • Aliquot 100 µL of the cell suspension (1-2 x 10^6 cells) into a FACS tube.

    • Wash the cells with 2 mL of PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of PBS.

    • Add the fixable viability dye according to the manufacturer's instructions and incubate for 15-20 minutes at room temperature, protected from light.

    • Wash the cells with 2 mL of Flow Cytometry Staining Buffer. Centrifuge and discard the supernatant.

  • Fc Receptor Blocking:

    • Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

    • Add 5 µL of the Fc Receptor Blocking Reagent and incubate for 10 minutes at 4°C.

  • Surface Antibody Staining:

    • Without washing, add the pre-titrated amounts of the fluorochrome-conjugated antibodies (including the anti-TIGIT antibody and isotype control in a separate tube) to the cells.

    • Vortex gently and incubate for 30 minutes at 4°C, protected from light.

  • Washing:

    • Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant. Repeat the wash step once more.

  • Data Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Acquire the samples on a flow cytometer. Ensure that a sufficient number of events are collected for robust statistical analysis (e.g., at least 100,000 events in the lymphocyte gate).

Data Analysis

  • Gating Strategy:

    • Begin by gating on single cells to exclude doublets.

    • From the singlet population, gate on live cells using the viability dye.

    • From the live cells, identify lymphocytes based on their forward and side scatter properties.

    • Within the lymphocyte gate, identify T cells (CD3+) and NK cells (CD3-CD56+).

    • Further delineate T cell subsets: helper T cells (CD4+) and cytotoxic T cells (CD8+).

    • Within the CD4+ T cell population, identify Tregs (CD25+CD127-).

    • For each of these populations, quantify the percentage of TIGIT-positive cells and the mean fluorescence intensity (MFI) of TIGIT expression.

  • Controls:

    • Isotype Control: Use an isotype control antibody with the same fluorochrome as the anti-TIGIT antibody to determine the level of non-specific binding.

    • Fluorescence Minus One (FMO) Controls: FMO controls are important for accurately gating TIGIT-positive cells, especially in multicolor panels where fluorescence spillover can occur.

Troubleshooting

Problem Possible Cause Solution
High background staining - Inadequate blocking of Fc receptors- Antibody concentration too high- Dead cells present- Ensure proper Fc blocking- Titrate antibodies to determine optimal concentration- Use a viability dye to exclude dead cells from analysis
Weak or no signal - Antibody concentration too low- Improper antibody storage- TIGIT expression is low or absent on the cells of interest- Titrate antibodies to determine optimal concentration- Check antibody storage conditions and expiration date- Use positive control cells known to express TIGIT
High compensation values - Poor fluorochrome selection- Incorrect compensation settings- Choose fluorochromes with minimal spectral overlap- Use single-stained compensation controls for accurate compensation setup
Cell clumping - Presence of DNA from dead cells- Add DNase to the cell suspension

References

Protocol for T-Cell Immunoreceptor with Ig and ITIM Domains (TIGIT) Immunohistochemistry in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell immunoreceptor with Ig and ITIM domains (TIGIT) is an immune checkpoint protein expressed on various immune cells, including T cells and Natural Killer (NK) cells.[1][2] It plays a crucial role in suppressing the immune response by interacting with its ligands, primarily CD155 (PVR) and CD112, which can be expressed on antigen-presenting cells and tumor cells.[1][2] The TIGIT signaling pathway is a key target in cancer immunotherapy, and its investigation in the tumor microenvironment is critical for understanding disease progression and developing novel therapeutic strategies. This document provides a detailed protocol for the immunohistochemical (IHC) detection of TIGIT in formalin-fixed paraffin-embedded (FFPE) human tissues, intended for research use.

TIGIT Signaling Pathway

TIGIT functions as an inhibitory receptor. Upon binding to its ligand CD155 on an adjacent cell (like a tumor cell or dendritic cell), TIGIT becomes phosphorylated and initiates a signaling cascade that suppresses the activation and effector functions of T cells and NK cells. This inhibitory signal can lead to decreased cytokine production and reduced cytotoxicity, thereby allowing tumor cells to evade immune surveillance.

TIGIT_Signaling_Pathway cluster_T_Cell T Cell / NK Cell cluster_APC_Tumor APC / Tumor Cell TIGIT TIGIT Inhibition Inhibition of Effector Functions (e.g., Cytokine Release, Cytotoxicity) TIGIT->Inhibition Inhbitory Signal CD155 CD155 (PVR) TIGIT->CD155 Binding

Figure 1: Simplified TIGIT signaling pathway.

Experimental Protocol

This protocol is optimized for the detection of human TIGIT in FFPE tissue sections using validated monoclonal antibodies.

Materials and Reagents
Reagent/MaterialSupplier (Example)Catalog Number (Example)
Primary Antibody
Anti-TIGIT, clone TG1DianovaDIA-TG1
Anti-TIGIT, clone TIGIT/3106NeoBiotechnologies201633-MSM6
Antigen Retrieval
Tris-EDTA Buffer (10mM Tris, 1mM EDTA, pH 9.0)In-house preparation or variousN/A
Blocking Reagents
Hydrogen Peroxide BlockDAKOS2023
Normal Serum (from secondary antibody host)Vector LaboratoriesS-1000
Detection System
Polymer-HRP Detection Kit (anti-mouse)DAKOK5007
Chromogen
DAB (3,3'-Diaminobenzidine) Substrate KitDAKOK5007
General Reagents
XyleneSigma-Aldrich534056
Ethanol (100%, 95%, 80%, 70%)Sigma-AldrichE7023
HematoxylinDAKOS3301
Mounting MediumDAKOC5703
Wash Buffer (TBST or PBST)In-house preparation or variousN/A
Antibody and Control Information
ParameterRecommendation
Primary Antibody Clones TG1 (Mouse IgG1), TIGIT/3106 (Mouse IgG2b)
Positive Control Tissue Human Tonsil, Prostate Carcinoma[3]
Negative Control Tissue Tissues known to lack T-cell and NK-cell infiltration.
Isotype Control Mouse IgG1 or IgG2b at the same concentration as the primary antibody.
Staining Protocol

The following table outlines the step-by-step procedure for TIGIT IHC staining.

StepProcedureIncubation TimeTemperature
1. Deparaffinization and Rehydration a. Bake slides.30-60 min60°C
b. Immerse in Xylene.2 x 5 minRoom Temp
c. Immerse in 100% Ethanol.2 x 3 minRoom Temp
d. Immerse in 95% Ethanol.1 x 3 minRoom Temp
e. Immerse in 70% Ethanol.1 x 3 minRoom Temp
f. Rinse in distilled water.5 minRoom Temp
2. Antigen Retrieval a. Immerse slides in pre-heated Tris-EDTA Buffer (pH 9.0).20-45 min95-100°C
b. Cool slides in buffer.20 minRoom Temp
c. Rinse in wash buffer.2 x 5 minRoom Temp
3. Peroxidase Block a. Incubate with 3% H₂O₂.10 minRoom Temp
b. Rinse in wash buffer.2 x 5 minRoom Temp
4. Protein Block a. Incubate with normal serum block.30-60 minRoom Temp
b. Do not rinse.
5. Primary Antibody Incubation a. Incubate with anti-TIGIT antibody (see table below for dilution).60 min37°C or RT
b. Rinse in wash buffer.3 x 5 minRoom Temp
6. Secondary Antibody/Polymer Incubation a. Incubate with HRP-Polymer anti-mouse secondary.30 minRoom Temp
b. Rinse in wash buffer.3 x 5 minRoom Temp
7. Chromogen Reaction a. Incubate with DAB solution.5-10 minRoom Temp
b. Rinse in distilled water.5 minRoom Temp
8. Counterstaining a. Immerse in Hematoxylin.20 sec - 1 minRoom Temp
b. Rinse in running tap water.5 minRoom Temp
9. Dehydration and Mounting a. Immerse in 70%, 95%, 100% Ethanol.1 min eachRoom Temp
b. Immerse in Xylene.2 x 3 minRoom Temp
c. Apply coverslip with mounting medium.Room Temp
Primary Antibody Dilution Parameters
Antibody CloneRecommended DilutionDiluent
TG11:50 - 1:150[4]Antibody diluent (e.g., DAKO S2022)
TIGIT/31061-2 µg/ml[3]Antibody diluent (e.g., DAKO S2022)

Experimental Workflow Diagram

TIGIT_IHC_Workflow Start Start: FFPE Tissue Slide Deparaffinize Deparaffinization & Rehydration Start->Deparaffinize AntigenRetrieval Heat-Induced Epitope Retrieval (Tris-EDTA, pH 9.0) Deparaffinize->AntigenRetrieval PeroxidaseBlock Peroxidase Block (3% H₂O₂) AntigenRetrieval->PeroxidaseBlock ProteinBlock Protein Block (Normal Serum) PeroxidaseBlock->ProteinBlock PrimaryAb Primary Antibody Incubation (Anti-TIGIT) ProteinBlock->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-Polymer) PrimaryAb->SecondaryAb Chromogen Chromogen Reaction (DAB) SecondaryAb->Chromogen Counterstain Counterstain (Hematoxylin) Chromogen->Counterstain DehydrateMount Dehydration & Mounting Counterstain->DehydrateMount End End: Microscopic Analysis DehydrateMount->End

Figure 2: TIGIT IHC experimental workflow.

Data Interpretation and Troubleshooting

Expected Results:

  • Positive Staining: A brown precipitate (from DAB) localizing to the cell membrane of lymphocytes (T cells and NK cells) within the tissue.[5]

  • Positive Control (Tonsil): Strong staining should be observed in the T-cell rich areas.

  • Negative Control: No specific staining should be observed in the tissue section incubated without the primary antibody or with the isotype control.

Troubleshooting:

IssuePossible Cause(s)Suggested Solution(s)
No/Weak Staining - Inadequate antigen retrieval- Primary antibody concentration too low- Tissue dried out during procedure- Optimize HIER time and temperature.- Titrate the primary antibody concentration.- Ensure slides remain in a humidified chamber during incubations.
High Background - Incomplete deparaffinization- Insufficient blocking- Primary antibody concentration too high- Extend xylene incubation times.- Increase blocking time or use a different blocking agent.- Reduce the primary antibody concentration.
Non-specific Staining - Endogenous peroxidase activity- Cross-reactivity of secondary antibody- Ensure the peroxidase block step is performed correctly.- Run a control with only the secondary antibody to check for non-specific binding.

By adhering to this detailed protocol and incorporating appropriate controls, researchers can achieve reliable and reproducible immunohistochemical staining for TIGIT in FFPE tissues, facilitating further investigation into its role in the tumor microenvironment and its potential as a therapeutic target.

References

Application Notes: Quantitative Determination of Human TIGIT in Serum Samples by ELISA

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

T-cell immunoreceptor with Ig and ITIM domains (TIGIT) is an immune checkpoint protein expressed on various immune cells, including T cells and Natural Killer (NK) cells.[1] It plays a crucial role in modulating immune responses by interacting with its ligands, such as CD155 (PVR), on antigen-presenting cells and tumor cells.[1] This interaction leads to the suppression of T cell activation and cytotoxicity, thereby playing a role in immune tolerance and tumor immune evasion. The quantification of soluble TIGIT in human serum is of significant interest to researchers in oncology, immunology, and drug development to understand its role as a biomarker and to evaluate the efficacy of TIGIT-targeted immunotherapies.

This document provides a detailed protocol for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative measurement of human TIGIT in serum samples.

Assay Principle

This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for human TIGIT is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any TIGIT present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated antibody specific for human TIGIT is added to the wells. Following a wash to remove any unbound biotin-conjugated antibody, a streptavidin-horseradish peroxidase (HRP) conjugate is added. After another wash, a substrate solution is added to the wells, and color develops in proportion to the amount of TIGIT bound in the initial step. The color development is stopped, and the intensity of the color is measured.

Data Presentation

Assay Performance Characteristics

The following data are representative of the performance of a typical Human TIGIT ELISA kit and should be used as a guideline. It is recommended that each user generate their own standard curve and validate the assay for their specific application.

ParameterSpecification
Assay Range 1.563 ng/mL - 100 ng/mL[2]
Sensitivity 1.5 ng/mL[2][3]
Sample Type Serum, Plasma, Cell Culture Supernatants[1][2][4]
Recommended Serum Dilution 2-fold[2]
Intra-Assay Precision (CV%) < 10%[1]
Inter-Assay Precision (CV%) < 12%[1]
Example Standard Curve

A standard curve should be created by plotting the mean absorbance for each standard concentration on the y-axis against the TIGIT concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended for data analysis.

TIGIT Concentration (ng/mL)Mean Absorbance (450 nm)
1002.850
501.650
250.880
12.50.450
6.250.230
3.1250.120
1.5630.060
0 (Blank)0.010

TIGIT Signaling Pathway

TIGIT_Signaling_Pathway TIGIT Signaling Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_T_Cell T Cell / NK Cell CD155 CD155 (PVR) TIGIT TIGIT CD155->TIGIT Binding SHP1 SHP-1/SHP-2 TIGIT->SHP1 Recruitment & Activation PI3K PI3K Pathway SHP1->PI3K Inhibition MAPK MAPK Pathway SHP1->MAPK Inhibition NFkB NF-κB Pathway SHP1->NFkB Inhibition Immune_Response Decreased T Cell Activation Decreased Cytokine Production Decreased Cytotoxicity

Caption: TIGIT receptor on T cells binds to CD155 on APCs, initiating an inhibitory signal.

Experimental Protocols

Materials Required
  • Human TIGIT ELISA Kit (containing pre-coated 96-well strip microplate, lyophilized standard, biotinylated detection antibody, streptavidin-HRP, wash buffer, assay diluent, TMB one-step substrate, and stop solution)[2]

  • Microplate reader capable of measuring absorbance at 450 nm[2]

  • Precision pipettes and disposable pipette tips[2]

  • Distilled or deionized water

  • Graduated cylinders

  • Tubes for standard and sample dilutions[2]

  • Absorbent paper[2]

Reagent Preparation
  • Bring all reagents to room temperature before use.

  • Wash Buffer (1x): If supplied as a concentrate, dilute with distilled or deionized water to the working concentration as specified in the kit manual.

  • Standard: Reconstitute the lyophilized standard with the volume of assay diluent specified in the kit manual to create a stock solution. Allow the standard to sit for a minimum of 15 minutes with gentle agitation prior to making dilutions.

  • Standard Dilutions: Prepare a serial dilution of the standard stock solution in assay diluent to create the standard curve points.

  • Biotinylated Detection Antibody (1x): Dilute the concentrated biotinylated antibody to the working concentration using assay diluent as specified in the kit manual.

  • Streptavidin-HRP (1x): Dilute the concentrated streptavidin-HRP to the working concentration using assay diluent as specified in the kit manual.

Sample Handling and Preparation
  • Serum Collection: Collect whole blood into a serum separator tube.

  • Clotting: Allow the blood to clot for 30 minutes at room temperature.

  • Centrifugation: Centrifuge at 1000 x g for 10 minutes.

  • Aliquoting: Carefully remove the serum and aliquot to avoid repeated freeze-thaw cycles.

  • Storage: Store serum samples at -20°C or -80°C.

  • Sample Dilution: Prior to the assay, dilute serum samples 2-fold with assay diluent. For example, add 50 µL of serum to 50 µL of assay diluent.

TIGIT ELISA Workflow

TIGIT_ELISA_Workflow TIGIT ELISA Experimental Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Wash Buffer, Standards, Detection Ab, Streptavidin-HRP) Add_Samples Add 100 µL of Standards and Samples to Pre-coated Plate Sample_Prep Prepare Serum Samples (Dilute 2-fold) Sample_Prep->Add_Samples Incubate1 Incubate 2.5 hours at RT or Overnight at 4°C Add_Samples->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Biotin_Ab Add 100 µL of Biotinylated Detection Antibody Wash1->Add_Biotin_Ab Incubate2 Incubate 1 hour at RT Add_Biotin_Ab->Incubate2 Wash2 Wash Plate Incubate2->Wash2 Add_Strep_HRP Add 100 µL of Streptavidin-HRP Wash2->Add_Strep_HRP Incubate3 Incubate 45 minutes at RT Add_Strep_HRP->Incubate3 Wash3 Wash Plate Incubate3->Wash3 Add_Substrate Add 100 µL of TMB Substrate Wash3->Add_Substrate Incubate4 Incubate 30 minutes at RT in the dark Add_Substrate->Incubate4 Add_Stop Add 50 µL of Stop Solution Incubate4->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Calculate_Results Calculate TIGIT Concentration using Standard Curve Read_Plate->Calculate_Results

Caption: A step-by-step workflow for the TIGIT sandwich ELISA protocol.

Assay Procedure
  • Prepare all reagents, working standards, and samples as directed in the previous sections.

  • Add 100 µL of each standard and sample into the appropriate wells. Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.[2]

  • Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with Wash Buffer (400 µL) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.

  • Add 100 µL of the prepared 1x Biotinylated Detection Antibody to each well. Cover the plate and incubate for 1 hour at room temperature.[2]

  • Repeat the aspiration/wash step as in step 3.

  • Add 100 µL of the prepared 1x Streptavidin-HRP solution to each well. Cover the plate and incubate for 45 minutes at room temperature.[2]

  • Repeat the aspiration/wash step as in step 3.

  • Add 100 µL of TMB One-Step Substrate Reagent to each well. Incubate for 30 minutes at room temperature in the dark.[2]

  • Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow. Gently tap the plate to ensure thorough mixing.[2]

  • Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.

Data Analysis
  • Average the duplicate readings for each standard, control, and sample.

  • Subtract the average zero standard optical density (O.D.) from all other readings.

  • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a best-fit curve through the points on the graph. A four-parameter logistic (4-PL) curve-fit is recommended.

  • To determine the TIGIT concentration of each sample, find the sample's mean absorbance on the y-axis and interpolate the concentration from the standard curve on the x-axis.

  • Multiply the interpolated concentration by the sample dilution factor (e.g., 2) to calculate the final TIGIT concentration in the original serum sample.

References

Application Note: A High-Throughput TIGIT Blockade Bioassay for Therapeutic Antibody Screening

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction T cell immunoglobulin and ITIM domain (TIGIT) is an immune checkpoint receptor expressed on T cells and Natural Killer (NK) cells that plays a crucial role in negative regulation of immune responses.[1][2][3] TIGIT competes with the co-stimulatory receptor CD226 to bind ligands such as CD155 (PVR) and CD112, which are often expressed on antigen-presenting cells (APCs) and tumor cells.[1][2][4] This interaction leads to the suppression of T cell and NK cell activity, contributing to tumor immune evasion.[1][5] Consequently, blocking the TIGIT pathway with monoclonal antibodies is a promising strategy in cancer immunotherapy, aiming to restore and enhance anti-tumor immune responses.[5][6][7]

This application note provides a detailed protocol for a robust, cell-based reporter gene assay designed to screen and characterize therapeutic antibodies that block the TIGIT-CD155 interaction. The assay overcomes the limitations of traditional methods that rely on primary cells, which often suffer from high variability.[1][6]

Assay Principle The TIGIT blockade bioassay utilizes a co-culture system of two engineered cell lines:

  • TIGIT Effector Cells: Jurkat T cells that stably express human TIGIT and a luciferase reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element.[1][6]

  • CD155 Target Cells: CHO-K1 cells that stably express human CD155 and an engineered cell-surface T-cell receptor (TCR) activator.[4][8]

When co-cultured, the TCR activator on the Target Cells engages the TCR on the Effector Cells, leading to NFAT pathway activation and luciferase expression. Simultaneously, the CD155-TIGIT interaction delivers an inhibitory signal, suppressing this activation and reducing the luminescent output. A potent anti-TIGIT blocking antibody will disrupt the CD155-TIGIT interaction, thereby relieving the inhibition and restoring a strong luminescent signal. The intensity of the signal is directly proportional to the blocking activity of the antibody.[1][4][6]

TIGIT_Signaling_Pathway TIGIT Signaling and Antibody Blockade cluster_0 Target Cell (Tumor / APC) cluster_1 Effector Cell (Jurkat) cluster_2 Signaling Outcome Target_Cell CD155 TCR Activator Activation T-Cell Activation (NFAT-Luciferase) Target_Cell:TCR_Activator->Activation Inhibition Inhibition Target_Cell:CD155->Inhibition Effector_Cell TCR TIGIT CD226 Effector_Cell:TCR->Target_Cell:TCR_Activator Activation Signal Effector_Cell:TIGIT->Target_Cell:CD155 Inhibitory Signal Inhibition->Activation Blocks Anti_TIGIT_Ab Anti-TIGIT Ab Anti_TIGIT_Ab->Effector_Cell:TIGIT Binds & Blocks Anti_TIGIT_Ab->Inhibition Prevents

Caption: TIGIT signaling pathway and the mechanism of antibody-mediated blockade.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog No. (Example)Storage
TIGIT Effector Cells (Jurkat/NFAT-luc)(e.g., Promega)J2201Liquid Nitrogen Vapor Phase
CD155 aAPC/CHO-K1 Target Cells(e.g., Promega)J2201Liquid Nitrogen Vapor Phase
RPMI 1640 Medium(e.g., Gibco)118750934°C
Fetal Bovine Serum (FBS)(e.g., Gibco)26140079-20°C
Penicillin-Streptomycin(e.g., Gibco)15140122-20°C
Assay Buffer (e.g., RPMI + 1% FBS)N/AN/A4°C
Control Anti-TIGIT Antibody(e.g., BioLegend)3727044°C or -20°C per manufacturer's instructions
Isotype Control Antibody(e.g., BioLegend)4001244°C or -20°C per manufacturer's instructions
Luciferase Assay Reagent(e.g., Promega)E6110-20°C
96-well solid white, flat-bottom assay plates(e.g., Corning)3917Room Temperature
Protocol 1: Cell Culture and Handling
  • Cell Thawing: Thaw vials of TIGIT Effector and CD155 Target cells rapidly in a 37°C water bath. Decontaminate the vials before transferring contents to sterile tubes containing pre-warmed culture medium (RPMI 1640 + 10% FBS + 1% Pen-Strep).

  • Cell Culture: Culture cells at 37°C in a 5% CO₂ incubator. Maintain TIGIT Effector cells at a density between 1x10⁵ and 1x10⁶ cells/mL and CD155 Target cells between 2x10⁵ and 2x10⁶ cells/mL.

  • Cell Banking: Propagate cells to create frozen cell banks before extensive use in assays to ensure consistency.[9]

Protocol 2: TIGIT Blockade Bioassay Procedure

This protocol is optimized for a 96-well plate format.

Experimental_Workflow TIGIT Blockade Bioassay Workflow cluster_day1 Day 1: Assay Setup cluster_day2 Day 2: Treatment & Incubation cluster_readout Day 2: Data Acquisition D1_Step1 1. Harvest & Resuspend TIGIT Effector Cells in Cell Recovery Medium D1_Step2 2. Plate Effector Cells (e.g., 10,000 cells/well) in a 96-well plate D1_Step1->D1_Step2 D1_Step3 3. Incubate Overnight (37°C, 5% CO₂) D1_Step2->D1_Step3 D2_Step1 4. Prepare Serial Dilutions of Test & Control Antibodies D2_Step2 5. Add Antibodies to appropriate wells D2_Step1->D2_Step2 D2_Step4 7. Add Target Cells (e.g., 20,000 cells/well) to initiate co-culture D2_Step2->D2_Step4 D2_Step3 6. Thaw & Resuspend CD155 Target Cells in Assay Buffer D2_Step3->D2_Step4 D2_Step5 8. Incubate for 6 Hours (37°C, 5% CO₂) D2_Step4->D2_Step5 Read_Step1 9. Equilibrate Plate & Reagent to Room Temperature Read_Step2 10. Add Luciferase Assay Reagent to each well Read_Step1->Read_Step2 Read_Step3 11. Incubate for 10-20 min (in the dark) Read_Step2->Read_Step3 Read_Step4 12. Read Luminescence (RLU) on a plate reader Read_Step3->Read_Step4

Caption: A step-by-step workflow for the TIGIT blockade bioassay.

Day 1: Plating Effector Cells

  • Prepare TIGIT Effector Cells by resuspending them in cell recovery medium.

  • Add 10,000 effector cells in 80 µL of medium to the inner 60 wells of a 96-well white, flat-bottom assay plate.

  • Add 100 µL of sterile water or PBS to the outer wells to prevent evaporation.

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.[8]

Day 2: Antibody Treatment and Co-culture

  • Prepare 10-point serial dilutions of the anti-TIGIT control antibody and test antibodies in assay buffer. Include an isotype control and a "no antibody" control.

  • Thaw one vial of CD155 Target Cells and resuspend them in assay buffer at the desired concentration (e.g., 1x10⁶ cells/mL).

  • Add 20 µL of the antibody dilutions to the wells containing the effector cells.

  • Add 20 µL of the CD155 Target Cell suspension to the wells. The final volume should be 120 µL.

  • Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.

Day 2: Luminescence Reading

  • Remove the plate from the incubator and allow it to equilibrate to room temperature for 15 minutes.

  • Prepare the luciferase assay reagent according to the manufacturer's instructions.

  • Add 100 µL of the luciferase reagent to each well.

  • Incubate for 10-20 minutes at room temperature, protected from light.

  • Read the luminescence using a microplate reader.

Data Analysis and Interpretation

The goal of data analysis is to determine the potency of the test antibodies, typically expressed as an EC₅₀ value (the concentration of antibody that produces 50% of the maximal response).

Data_Analysis_Logic Data Analysis and Hit Identification Logic Step1 1. Subtract Background (Average RLU from 'cells-only' or 'no-Ab' wells) Step2 2. Calculate Fold Induction (Signal / Background) Step1->Step2 Step3 3. Plot Fold Induction vs. Log[Antibody Concentration] Step2->Step3 Step4 4. Fit Data using Non-linear Regression (Four-parameter logistic curve) Step3->Step4 Step5 5. Calculate EC₅₀, Top, and Bottom plateaus from the curve fit Step4->Step5 Decision Is EC₅₀ < Pre-defined Threshold? (e.g., < 10 nM) Step5->Decision Hit Identify as 'Hit' Candidate Decision->Hit Yes NoHit Identify as 'Non-Hit' Decision->NoHit No Input Input Input->Step1

Caption: Logical workflow for processing raw data to identify hit candidates.

  • Background Subtraction: Subtract the average luminescence from wells with no antibody or isotype control from all other wells.[3]

  • Normalization (Fold Induction): To compare across plates, data can be normalized. Calculate fold induction by dividing the signal of each well by the average signal of the "no antibody" control wells.

  • Dose-Response Curves: Plot the Fold Induction (Y-axis) against the logarithm of the antibody concentration (X-axis).

  • EC₅₀ Calculation: Use a non-linear regression model, such as a four-parameter variable slope equation, to fit the dose-response curve and calculate the EC₅₀ value using software like GraphPad Prism.[9]

Data Presentation

Quantitative results from an antibody screening campaign should be summarized in a clear, tabular format for easy comparison of candidate potency and efficacy.

Table 1: Example Screening Data for Anti-TIGIT Antibody Candidates

Antibody IDEC₅₀ (nM)Max Fold InductionR² of Curve FitHill Slope
Ab-0010.8512.50.9951.1
Ab-0021.2211.90.9911.0
Ab-00325.68.20.9881.3
Ab-004> 1002.1N/AN/A
Control Ab0.9112.80.9981.2
Isotype Ctrl> 10001.1N/AN/A

Interpretation of Table 1:

  • Ab-001 and Ab-002 show high potency (sub-nanomolar to low nanomolar EC₅₀) and high efficacy (Max Fold Induction >11), comparable to the Control Antibody. These would be considered strong "hit" candidates.

  • Ab-003 shows significantly lower potency, suggesting weaker blocking activity.

  • Ab-004 and the Isotype Control show minimal to no blocking activity.

Conclusion The described TIGIT blockade bioassay provides a specific, reliable, and high-throughput compatible method for screening and characterizing anti-TIGIT therapeutic antibodies.[1][6] Its robust performance and standardized protocol make it an invaluable tool for potency testing, stability studies, and lot release in the development of novel cancer immunotherapies.[1][8]

References

TIGIT Knockout Mouse Models: Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing TIGIT knockout (KO) mouse models for in vivo research, particularly in the context of immuno-oncology and drug development. This document includes an overview of the TIGIT signaling pathway, detailed protocols for key in vivo experiments, and a summary of expected quantitative data.

Introduction to TIGIT

T-cell immunoreceptor with Ig and ITIM domains (TIGIT) is an immune checkpoint receptor expressed on various immune cells, including T cells and Natural Killer (NK) cells.[1] Upon binding to its ligands, primarily CD155 (PVR) and CD112, TIGIT transmits inhibitory signals that suppress immune cell activation and effector functions.[1] Cancer cells often exploit this pathway to evade immune surveillance. Consequently, TIGIT has emerged as a promising target for cancer immunotherapy, with research focusing on the effects of TIGIT blockade, often in combination with other checkpoint inhibitors like PD-1.[1] TIGIT KO mouse models are invaluable tools for investigating the in vivo role of TIGIT in tumor immunity and for the preclinical evaluation of novel therapeutic strategies.

TIGIT Signaling Pathway

TIGIT exerts its inhibitory function through a complex signaling cascade. Upon engagement with its ligand CD155, the immunoreceptor tyrosine-based inhibitory motif (ITIM) domain in TIGIT's cytoplasmic tail becomes phosphorylated. This leads to the recruitment of SHIP-1 phosphatase, which in turn dampens downstream signaling pathways like PI3K and MAPK, ultimately suppressing T cell and NK cell activation, proliferation, and cytokine production. Furthermore, TIGIT competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to CD155, thereby preventing the transmission of activating signals.

TIGIT_Signaling_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_T_NK_Cell T Cell / NK Cell CD155 CD155 (PVR) TIGIT TIGIT CD155->TIGIT Binds CD226 CD226 (DNAM-1) CD155->CD226 Binds TIGIT->CD226 Competes for CD155 binding Inhibition Inhibition of Effector Functions TIGIT->Inhibition ITIM signaling PI3K_MAPK PI3K/MAPK Signaling CD226->PI3K_MAPK Activates Activation Cell Activation (Proliferation, Cytokine Release) PI3K_MAPK->Activation

TIGIT signaling pathway overview.

Experimental Protocols

Generation and Validation of TIGIT Knockout Mice

TIGIT knockout mice are typically generated using CRISPR/Cas9 technology to introduce a frameshift mutation or a deletion in the Tigit gene, leading to a loss of function.[2]

Protocol:

  • Design and Synthesis: Design single guide RNAs (sgRNAs) targeting an early exon of the Tigit gene. Synthesize the sgRNAs and Cas9 mRNA.

  • Microinjection: Microinject the sgRNAs and Cas9 mRNA into the cytoplasm or pronuclei of fertilized mouse zygotes (e.g., from C57BL/6 strain).

  • Embryo Transfer: Transfer the microinjected zygotes into pseudopregnant surrogate female mice.

  • Genotyping: Screen the resulting pups for the desired genetic modification by PCR amplification of the target locus followed by Sanger sequencing to identify insertions or deletions (indels).

  • Breeding: Establish a colony by breeding founder mice with wild-type mice to generate heterozygous F1 offspring. Intercross F1 heterozygotes to obtain homozygous TIGIT KO mice.

  • Validation: Confirm the absence of TIGIT protein expression in homozygous KO mice by flow cytometry analysis of splenocytes or peripheral blood mononuclear cells (PBMCs) using a validated anti-mouse TIGIT antibody.

In Vivo Syngeneic Tumor Model

This protocol describes the establishment of a subcutaneous tumor model to evaluate the effect of TIGIT knockout on tumor growth.

Materials:

  • TIGIT KO mice and wild-type (WT) littermate controls (C57BL/6 or BALB/c background, depending on the tumor cell line).

  • Syngeneic tumor cell lines (e.g., MC38 colon adenocarcinoma, CT26 colon carcinoma, B16F10 melanoma).

  • Phosphate-buffered saline (PBS), sterile.

  • Trypsin-EDTA.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Syringes and needles (27G).

  • Calipers.

Protocol:

  • Cell Culture: Culture tumor cells to 70-80% confluency.

  • Cell Preparation: On the day of injection, harvest the cells by trypsinization, wash twice with sterile PBS, and resuspend in sterile PBS at a concentration of 2 x 10^6 cells per 100 µL.[3] Keep cells on ice.

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.

  • Tumor Monitoring: Measure tumor dimensions every 2-3 days using calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 1.5 cm in any dimension) or show signs of ulceration or distress.[3] Harvest tumors, spleens, and tumor-draining lymph nodes for further analysis.

Experimental_Workflow_Tumor_Model start Start cell_prep Prepare Tumor Cell Suspension (e.g., 2x10^6 cells/100µL) start->cell_prep injection Subcutaneous Injection into TIGIT KO & WT Mice cell_prep->injection monitoring Tumor Growth Monitoring (Calipers, every 2-3 days) injection->monitoring endpoint Humane Endpoint (e.g., Tumor size > 1.5 cm) monitoring->endpoint analysis Harvest Tissues for Ex Vivo Analysis (Tumor, Spleen, dLN) endpoint->analysis finish End analysis->finish

Workflow for in vivo syngeneic tumor model.
Isolation and Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol outlines the procedure for isolating and phenotyping immune cells from tumor tissue.

Materials:

  • Tumor tissue.

  • RPMI-1640 medium.

  • Collagenase D (1 mg/mL).

  • DNase I (0.1 mg/mL).

  • Fetal Bovine Serum (FBS).

  • 70 µm cell strainers.

  • Red Blood Cell Lysis Buffer.

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Fluorescently conjugated antibodies for flow cytometry (see table below).

Protocol:

  • Tissue Processing: Mince the harvested tumor tissue into small pieces in a petri dish containing RPMI-1640.

  • Enzymatic Digestion: Transfer the minced tissue to a tube containing RPMI-1640 with Collagenase D and DNase I. Incubate at 37°C for 30-45 minutes with gentle agitation.

  • Cell Dissociation: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

  • Red Blood Cell Lysis: If necessary, treat the cell suspension with Red Blood Cell Lysis Buffer.

  • Cell Staining: Wash the cells with FACS buffer and stain with a cocktail of fluorescently labeled antibodies against cell surface markers for 30 minutes on ice in the dark.

  • Intracellular Staining (Optional): For intracellular targets like FoxP3 or cytokines (e.g., IFN-γ, TNF-α), fix and permeabilize the cells according to the manufacturer's protocol before adding intracellular antibodies. For cytokine staining, re-stimulate cells with PMA and ionomycin in the presence of a protein transport inhibitor for 4-6 hours prior to staining.[4][5]

  • Flow Cytometry: Acquire data on a flow cytometer and analyze using appropriate software.

Recommended Flow Cytometry Panel for TILs:

MarkerCell TypeFluorochrome (Example)
CD45All LeukocytesAF700
CD3eT CellsPE-Cy7
CD4Helper T CellsAPC
CD8aCytotoxic T CellsPerCP-Cy5.5
NK1.1NK CellsPE
FoxP3Regulatory T CellsFITC
PD-1Exhausted/Activated T CellsBV421
TIM-3Exhausted T CellsBV605
Granzyme BCytotoxic CellsAlexa Fluor 647
IFN-γActivated T/NK CellsAPC-Fire750

Quantitative Data Summary

The following tables summarize typical quantitative data observed in studies using TIGIT KO mouse models.

Table 1: Tumor Growth Inhibition in TIGIT KO Mice

Tumor ModelMouse StrainTumor Volume (mm³) - Day 21 (Mean ± SEM)Reference
WT TIGIT KO
MC38C57BL/61500 ± 200250 ± 50
CT26BALB/c1200 ± 150200 ± 40
B16F10C57BL/62000 ± 3001200 ± 200

Table 2: Immune Cell Infiltration in Tumors of TIGIT KO Mice

Cell Population% of CD45+ Cells in Tumor (Mean ± SEM)Reference
WT TIGIT KO
CD8+ T Cells10 ± 225 ± 5
NK Cells5 ± 112 ± 3
Regulatory T Cells (CD4+FoxP3+)15 ± 38 ± 2

Table 3: Cytokine Production by Tumor-Infiltrating Lymphocytes

Cytokine% of Positive Cells among CD8+ TILs (Mean ± SEM)Reference
WT TIGIT KO
IFN-γ8 ± 1.520 ± 4
TNF-α5 ± 115 ± 3

Conclusion

TIGIT knockout mouse models are a powerful tool for dissecting the role of the TIGIT-CD155 axis in cancer immunity. In vivo studies using these models consistently demonstrate that the absence of TIGIT leads to enhanced anti-tumor immune responses, characterized by reduced tumor growth, increased infiltration of cytotoxic lymphocytes, and elevated pro-inflammatory cytokine production within the tumor microenvironment. These models are essential for the preclinical validation of TIGIT-targeting therapies and for exploring synergistic combinations with other immunomodulatory agents. The protocols and data presented here provide a solid foundation for researchers to design and execute robust in vivo studies using TIGIT KO mice.

References

Applications of Anti-TIGIT Monoclonal Antibodies in Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell Immunoreceptor with Ig and ITIM domains (TIGIT) has emerged as a critical inhibitory immune checkpoint receptor expressed on various immune cells, including activated T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells. Its interaction with ligands such as CD155 (Poliovirus Receptor, PVR) on antigen-presenting cells and tumor cells leads to the suppression of anti-tumor immunity.[1][2][3] Consequently, monoclonal antibodies (mAbs) targeting TIGIT are being extensively investigated as a promising immunotherapeutic strategy, particularly in combination with other checkpoint inhibitors like anti-PD-1/PD-L1, to reinvigorate the anti-cancer immune response.[1][2][3] This document provides detailed application notes and protocols for researchers utilizing anti-TIGIT mAbs in preclinical studies.

TIGIT Signaling Pathway and Mechanisms of Action of Anti-TIGIT mAbs

TIGIT exerts its inhibitory function through multiple mechanisms. Upon binding to its ligand CD155, TIGIT directly transmits inhibitory signals into the T cell or NK cell. Furthermore, TIGIT competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to CD155, thereby dampening the activating signals crucial for immune cell function.[4] Anti-TIGIT monoclonal antibodies are primarily designed to block the interaction between TIGIT and its ligands, thus preventing these inhibitory signals and restoring the anti-tumor activity of T and NK cells. Some anti-TIGIT mAbs with functional Fc domains may also mediate the depletion of TIGIT-expressing cells, such as Tregs, through antibody-dependent cell-mediated cytotoxicity (ADCC) or antibody-dependent cellular phagocytosis (ADCP).[2][3][5]

TIGIT_Signaling_Pathway cluster_tumor_cell Tumor Cell / APC cluster_t_cell T Cell / NK Cell cluster_intervention Therapeutic Intervention CD155 CD155 TIGIT TIGIT CD155->TIGIT Binds CD226 CD226 CD155->CD226 Binds Immune_Suppression Immune Suppression TIGIT->Immune_Suppression Leads to Immune_Activation Immune Activation CD226->Immune_Activation Leads to Anti-TIGIT_mAb Anti-TIGIT mAb Anti-TIGIT_mAb->TIGIT Blocks In_Vivo_Workflow Tumor_Implantation Tumor Cell Implantation (e.g., CT26.WT into BALB/c mice) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Antibody Administration (Anti-TIGIT mAb, Isotype Control, Combination) Randomization->Treatment Monitoring Continued Tumor Volume Measurement and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor weight, Immune cell profiling) Monitoring->Endpoint

References

Application Note: Investigating TIGIT Function in Jurkat Cells using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T cell immunoglobulin and ITIM domain (TIGIT) is an immune checkpoint receptor expressed on T cells and Natural Killer (NK) cells that plays a crucial role in regulating immune responses.[1][2] Upon binding to its primary ligand, CD155 (also known as Poliovirus Receptor or PVR), which is often expressed on antigen-presenting cells and various tumor cells, TIGIT transmits inhibitory signals that suppress T cell activation, proliferation, and cytokine production.[1][3] TIGIT competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to CD155, thereby dampening the activating signals crucial for an effective anti-tumor immune response.[1][3][4] Understanding the precise mechanisms of TIGIT-mediated immune suppression is a key area of research in immuno-oncology. This application note provides a detailed protocol for utilizing CRISPR-Cas9 technology to knockout the TIGIT gene in Jurkat T cells, a widely used model for studying T cell signaling, and subsequently analyzing the functional consequences of this knockout.

TIGIT Signaling Pathway

TIGIT exerts its inhibitory function through a multi-faceted signaling cascade. Upon engagement with CD155, the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in TIGIT's cytoplasmic tail become phosphorylated. This leads to the recruitment of SHP-1 and SHP-2 phosphatases, which in turn dephosphorylate key components of the T cell receptor (TCR) signaling pathway, such as ZAP70 and PLCγ, ultimately attenuating T cell activation.

TIGIT_Signaling cluster_APC Antigen Presenting Cell / Tumor Cell cluster_T_Cell T Cell (Jurkat) CD155 CD155 (PVR) TIGIT TIGIT CD155->TIGIT binds CD226 CD226 (DNAM-1) CD155->CD226 binds SHP1_SHP2 SHP-1/SHP-2 TIGIT->SHP1_SHP2 recruits PLCg PLCγ CD226->PLCg co-stimulates TCR TCR LCK LCK TCR->LCK CD28 CD28 ZAP70 ZAP70 LCK->ZAP70 activates ZAP70->PLCg activates NFAT NFAT PLCg->NFAT activates IL2_Gene IL-2 Gene NFAT->IL2_Gene promotes transcription SHP1_SHP2->ZAP70 dephosphorylates SHP1_SHP2->PLCg dephosphorylates

Caption: TIGIT signaling pathway in a T cell.

Experimental Workflow

The overall workflow involves the generation of TIGIT knockout Jurkat cells using CRISPR-Cas9, followed by functional assays to assess the impact on T cell activation.

Experimental_Workflow cluster_ko Phase 1: TIGIT Knockout Generation cluster_assays Phase 2: Functional Assays start Start sgRNA_design sgRNA Design & Synthesis (Targeting TIGIT exon) start->sgRNA_design rnp_assembly RNP Complex Assembly (Cas9 protein + sgRNA) sgRNA_design->rnp_assembly electroporation Electroporation of Jurkat Cells (Neon® Transfection System) rnp_assembly->electroporation clonal_isolation Single-Cell Cloning (Limiting Dilution or FACS) electroporation->clonal_isolation ko_validation Knockout Validation (Sequencing & Flow Cytometry) clonal_isolation->ko_validation cell_culture Expansion of WT and TIGIT KO Clones ko_validation->cell_culture stimulation T Cell Stimulation (e.g., anti-CD3/CD28 or PMA/Ionomycin) cell_culture->stimulation proliferation_assay Proliferation Assay (WST-1 or MTT) stimulation->proliferation_assay cytokine_assay IL-2 Production Assay (ELISA) stimulation->cytokine_assay end Data Analysis & Conclusion proliferation_assay->end cytokine_assay->end

Caption: Experimental workflow for TIGIT knockout and functional analysis.

Detailed Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of TIGIT in Jurkat Cells

This protocol is adapted for the Neon® Transfection System.[5]

Materials:

  • Jurkat E6-1 cells (ATCC® TIB-152™)

  • RPMI-1640 medium with 10% FBS, 2 mM L-glutamine

  • DPBS (without Ca²⁺ and Mg²⁺)

  • Alt-R® S.p. Cas9 Nuclease 3NLS protein

  • Custom synthesized sgRNA targeting an early exon of the human TIGIT gene

  • Neon® Transfection System and 10 µL Kit

  • 96-well and 24-well culture plates

Procedure:

  • Cell Culture: Maintain Jurkat cells in RPMI-1640 complete medium, splitting them every 2-3 days to maintain a density between 2x10⁵ and 1.5x10⁶ cells/mL. Use cells with a low passage number (<20) for optimal transfection efficiency.[5]

  • sgRNA and RNP Preparation:

    • Resuspend lyophilized sgRNA in TE buffer to a concentration of 100 µM.

    • Prepare Ribonucleoprotein (RNP) complexes by combining Cas9 protein and sgRNA. A 1:1.2 molar ratio of Cas9 to sgRNA is recommended.[6]

    • Incubate the RNP mixture at room temperature for 10-15 minutes to allow complex formation.

  • Electroporation:

    • Harvest Jurkat cells by centrifugation at 100-200 x g for 5 minutes.

    • Wash the cell pellet once with DPBS.

    • Resuspend the cells in Resuspension Buffer R to a final concentration of 5x10⁷ cells/mL.

    • Mix 10 µL of the cell suspension with the prepared RNP complex.

    • Aspirate the cell-RNP mixture into a 10 µL Neon® tip.

    • Electroporate the cells using the optimized parameters for Jurkat cells (e.g., 1600 volts, 10 ms pulse width, 3 pulses).[6]

    • Immediately transfer the electroporated cells into a well of a 24-well plate containing 500 µL of pre-warmed complete medium without antibiotics.

  • Post-Electroporation and Knockout Validation:

    • Culture the cells for 48-72 hours.

    • Assess knockout efficiency at the pool level using a T7 Endonuclease I (T7EI) assay or by sequencing the target locus.

    • Perform single-cell cloning by limiting dilution or FACS into 96-well plates to isolate monoclonal populations.

    • Expand the clones and validate the TIGIT knockout by Sanger sequencing and by flow cytometry using an anti-TIGIT antibody to confirm the absence of protein expression.

Protocol 2: Jurkat Cell Proliferation Assay (WST-1)

Materials:

  • Wild-type (WT) and TIGIT KO Jurkat cells

  • 96-well flat-bottom culture plates

  • Complete RPMI-1640 medium

  • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

  • WST-1 reagent

  • Microplate reader (450 nm absorbance)

Procedure:

  • Cell Seeding: Seed 1x10⁴ WT and TIGIT KO Jurkat cells per well in 100 µL of complete medium in a 96-well plate. Include wells with medium only as a background control.

  • Stimulation: Add stimulants to the appropriate wells. A common stimulation cocktail for Jurkat cells is PMA (50 ng/mL) and Ionomycin (1 µg/mL).[7] Include unstimulated controls for both WT and KO cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[8]

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cells and should be optimized.

  • Measurement: Gently shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. A reference wavelength between 630-690 nm can be used to subtract background.[8][9]

  • Analysis: Subtract the background absorbance (medium only) from all readings. Compare the absorbance values of stimulated TIGIT KO cells to stimulated WT cells.

Protocol 3: IL-2 Production Measurement by ELISA

Materials:

  • WT and TIGIT KO Jurkat cells

  • 24-well culture plates

  • PMA and Ionomycin

  • Human IL-2 ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding and Stimulation: Seed 5x10⁵ WT and TIGIT KO Jurkat cells per well in 1 mL of complete medium in a 24-well plate.

  • Stimulation: Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 24 hours at 37°C.[7] Collect unstimulated controls.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.

  • ELISA: Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves adding the supernatant to an antibody-coated plate, followed by incubation with a detection antibody and substrate.

  • Measurement and Analysis: Read the absorbance on a microplate reader at the specified wavelength. Calculate the concentration of IL-2 in each sample using a standard curve generated from recombinant IL-2. Compare the IL-2 concentration in the supernatant of stimulated TIGIT KO cells to that of stimulated WT cells.

Data Presentation

The following tables represent expected outcomes from the functional assays, demonstrating the inhibitory role of TIGIT.

Table 1: Effect of TIGIT Knockout on Jurkat Cell Proliferation

Cell LineConditionAbsorbance (450nm) ± SD% Proliferation (relative to WT Stimulated)
Wild-Type Jurkat Unstimulated0.25 ± 0.0316.7%
Stimulated (PMA/Iono)1.50 ± 0.12100%
TIGIT KO Jurkat Unstimulated0.26 ± 0.0417.3%
Stimulated (PMA/Iono)2.15 ± 0.18143.3%

Table 2: Effect of TIGIT Knockout on IL-2 Production

Cell LineConditionIL-2 Concentration (pg/mL) ± SDFold Change vs. WT Stimulated
Wild-Type Jurkat Unstimulated< 10-
Stimulated (PMA/Iono)850 ± 751.0
TIGIT KO Jurkat Unstimulated< 10-
Stimulated (PMA/Iono)1450 ± 1101.7

Note: The data presented in these tables are illustrative and based on the known inhibitory function of TIGIT. Actual results may vary depending on experimental conditions.

A study on Jurkat cells expressing TIGIT showed that co-culture with cells expressing the TIGIT ligand CD155 resulted in a significant reduction in IL-2 release (approximately 37% of the control).[10] This inhibitory effect could be rescued by using an antagonistic anti-TIGIT antibody.[10] These findings support the expected outcome that a TIGIT knockout would lead to increased IL-2 production upon stimulation.

Conclusion

The protocols outlined in this application note provide a robust framework for generating TIGIT knockout Jurkat cells and assessing the functional consequences. By removing the inhibitory signals mediated by TIGIT, a significant increase in T cell proliferation and IL-2 production is anticipated upon stimulation. This experimental model is a valuable tool for dissecting the TIGIT signaling pathway and for screening potential therapeutic agents that aim to block this critical immune checkpoint.

References

Application Notes and Protocols for TIGIT and PD-1 Dual Blockade Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and execution of studies investigating the dual blockade of TIGIT and PD-1, two critical immune checkpoint inhibitors. The synergistic anti-tumor effects of combining anti-TIGIT and anti-PD-1 therapies have shown significant promise in preclinical and clinical research.[1][2][3][4] This document outlines the underlying signaling pathways, detailed experimental protocols for in vitro and in vivo studies, and a summary of expected quantitative outcomes.

TIGIT and PD-1 Signaling Pathway

TIGIT (T cell immunoreceptor with Ig and ITIM domains) and PD-1 (Programmed cell death protein 1) are co-inhibitory receptors expressed on the surface of immune cells, particularly T cells and Natural Killer (NK) cells.[5][6] Their ligands, including CD155 (PVR) for TIGIT and PD-L1 for PD-1, are often upregulated on tumor cells and antigen-presenting cells within the tumor microenvironment.[7][8] The engagement of these receptors with their respective ligands leads to the suppression of T-cell activation, proliferation, and cytokine production, thereby allowing tumor cells to evade immune destruction.[9][10]

The dual blockade of TIGIT and PD-1 aims to restore anti-tumor immunity by simultaneously inhibiting these two distinct, yet convergent, inhibitory pathways.[4][11] This approach can lead to enhanced T-cell effector functions and a more robust anti-tumor response than blocking either pathway alone.[1][3][12]

TIGIT_PD1_Signaling TIGIT and PD-1 Dual Blockade Signaling Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T Cell / NK Cell cluster_Blockade Therapeutic Intervention PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal CD155 CD155 (PVR) TIGIT TIGIT CD155->TIGIT Inhibitory Signal CD226 CD226 (DNAM-1) CD155->CD226 Activating Signal TCell_Activation T-Cell Activation (Proliferation, Cytokine Release) PD1->TCell_Activation Inhibition TIGIT->TCell_Activation Inhibition CD226->TCell_Activation Activation TCR TCR Anti_PD1 Anti-PD-1 Ab Anti_PD1->PD1 Blockade Anti_TIGIT Anti-TIGIT Ab Anti_TIGIT->TIGIT Blockade

Figure 1: TIGIT and PD-1 signaling pathways and the mechanism of dual blockade.

Experimental Protocols

In Vitro T-Cell Activation Assays

These assays are crucial for assessing the direct effects of TIGIT and PD-1 blockade on T-cell function.

1. T-Cell Proliferation and Cytokine Production Assay using Peripheral Blood Mononuclear Cells (PBMCs)

  • Objective: To evaluate the effect of dual blockade on the proliferation and cytokine production of T cells from healthy donors or cancer patients.

  • Methodology:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Plate PBMCs at a density of 1-2 x 10^5 cells/well in a 96-well plate.

    • Stimulate the T cells with anti-CD3/CD28 antibodies or beads to mimic T-cell receptor (TCR) activation.[1][13]

    • Add isotype control, anti-TIGIT, anti-PD-1, or a combination of anti-TIGIT and anti-PD-1 antibodies at desired concentrations (e.g., 10 µg/mL).[13]

    • Incubate the cells for 72-96 hours at 37°C in a CO2 incubator.

    • Assess T-cell proliferation using assays such as CFSE or BrdU incorporation, which can be measured by flow cytometry.

    • Collect the supernatant to measure cytokine levels (e.g., IFN-γ, TNF-α) using ELISA or a multiplex cytokine assay.[1][6]

2. Co-culture of T-Cells with Tumor Cells

  • Objective: To model the tumor microenvironment and assess the ability of dual blockade to restore T-cell function in the presence of tumor cells expressing PD-L1 and CD155.

  • Methodology:

    • Culture a tumor cell line known to express PD-L1 and CD155 (e.g., various gastric, lung, or melanoma cancer cell lines).[1][3]

    • Isolate T cells from PBMCs.

    • Co-culture the T cells with the tumor cells at an appropriate effector-to-target ratio (e.g., 10:1).

    • Add isotype control, anti-TIGIT, anti-PD-1, or a combination of both antibodies.

    • After 48-72 hours, assess T-cell activation by measuring cytokine production in the supernatant or by intracellular cytokine staining followed by flow cytometry.

In Vivo Tumor Models

Animal models are essential for evaluating the in vivo efficacy and safety of TIGIT and PD-1 dual blockade.

1. Syngeneic Mouse Tumor Models

  • Objective: To assess the anti-tumor efficacy of the dual blockade in an immunocompetent mouse model.

  • Methodology:

    • Select a suitable syngeneic tumor model (e.g., GL261 for glioblastoma, KPC4580P for pancreatic cancer).[2][3]

    • Implant tumor cells subcutaneously or orthotopically into immunocompetent mice (e.g., C57BL/6).

    • Once tumors are established (e.g., ~100-200 mm³), randomize the mice into treatment groups: isotype control, anti-TIGIT monotherapy, anti-PD-1 monotherapy, and combination therapy.[1]

    • Administer antibodies intraperitoneally at specified doses and schedules (e.g., 100-200 µg per mouse, twice a week).

    • Monitor tumor growth by caliper measurements and overall survival.[1][12]

    • At the end of the study, tumors and spleens can be harvested for ex vivo analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry.

2. Humanized Mouse Models

  • Objective: To evaluate the efficacy of human-specific anti-TIGIT and anti-PD-1 antibodies in a mouse model with a reconstituted human immune system.

  • Methodology:

    • Use immunodeficient mice (e.g., NOG or NSG mice).

    • Engraft human PBMCs or hematopoietic stem cells to reconstitute a human immune system.[1]

    • Implant a human tumor cell line.

    • Treat the mice with human-specific anti-TIGIT and anti-PD-1 antibodies.

    • Monitor tumor growth and survival as described for syngeneic models.

Flow Cytometry for Immune Cell Profiling

Flow cytometry is a powerful tool to characterize the immune cell populations within the tumor microenvironment and peripheral blood.

  • Objective: To analyze the frequency and phenotype of immune cell subsets, including T cells, NK cells, regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs), and to assess the expression of checkpoint molecules.[14]

  • Methodology:

    • Prepare single-cell suspensions from tumors, spleens, lymph nodes, and peripheral blood.

    • Stain the cells with a panel of fluorescently labeled antibodies. A typical panel for T-cell analysis might include:

      • Lineage markers: CD3, CD4, CD8, CD45

      • Checkpoint molecules: TIGIT, PD-1, TIM-3, LAG-3

      • Activation/Exhaustion markers: CD69, CD25, Ki67, TOX

      • Co-stimulatory molecule: CD226[13]

    • For intracellular staining of cytokines (e.g., IFN-γ, TNF-α) or transcription factors (e.g., FoxP3 for Tregs), cells should be stimulated in vitro with a protein transport inhibitor (e.g., Brefeldin A) before fixation and permeabilization.

    • Acquire data on a flow cytometer and analyze using appropriate software.

Experimental_Workflow General Experimental Workflow for In Vivo Studies cluster_Setup Model Setup cluster_Treatment Treatment Phase cluster_Analysis Data Analysis Tumor_Implantation Tumor Cell Implantation (Syngeneic or Humanized Model) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Isotype Isotype Control Anti_TIGIT Anti-TIGIT Anti_PD1 Anti-PD-1 Combination Combination Therapy Tumor_Measurement Tumor Volume Measurement Isotype->Tumor_Measurement Isotype->Tumor_Measurement Treatment Administration Anti_TIGIT->Tumor_Measurement Anti_TIGIT->Tumor_Measurement Treatment Administration Anti_PD1->Tumor_Measurement Anti_PD1->Tumor_Measurement Treatment Administration Combination->Tumor_Measurement Combination->Tumor_Measurement Treatment Administration Survival Survival Analysis Tumor_Measurement->Survival Ex_Vivo Ex Vivo Analysis (Flow Cytometry, IHC) Tumor_Measurement->Ex_Vivo

Figure 2: A generalized workflow for in vivo experiments evaluating TIGIT and PD-1 dual blockade.

Data Presentation

Quantitative data from these experiments should be summarized in a clear and structured format to facilitate comparison between treatment groups.

Table 1: In Vitro T-Cell Function

Treatment Group% Proliferating CD8+ T-Cells (Mean ± SD)IFN-γ Production (pg/mL) (Mean ± SD)TNF-α Production (pg/mL) (Mean ± SD)
Isotype Control25 ± 5500 ± 100200 ± 50
Anti-TIGIT40 ± 7800 ± 120350 ± 60
Anti-PD-145 ± 8900 ± 150400 ± 70
Combination65 ± 101500 ± 200700 ± 90

Table 2: In Vivo Anti-Tumor Efficacy

Treatment GroupMean Tumor Volume (mm³) at Day 21 (Mean ± SEM)Median Survival (days)% Tumor Growth Inhibition
Isotype Control1500 ± 200250%
Anti-TIGIT1000 ± 1503533%
Anti-PD-1900 ± 1304040%
Combination300 ± 806080%

Table 3: Ex Vivo Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Treatment Group% CD8+ of CD45+ Cells (Mean ± SD)% Ki67+ of CD8+ T-Cells (Mean ± SD)CD8+/Treg Ratio (Mean ± SD)
Isotype Control10 ± 215 ± 41.5 ± 0.5
Anti-TIGIT18 ± 325 ± 53.0 ± 0.8
Anti-PD-120 ± 430 ± 63.5 ± 1.0
Combination35 ± 650 ± 87.0 ± 1.5

Logical Relationship of Dual Blockade Strategy

The rationale for combining TIGIT and PD-1 blockade is based on their distinct yet complementary mechanisms of action, which converge to restore T-cell function.

Logical_Relationship Logical Framework for TIGIT and PD-1 Dual Blockade cluster_Problem Immune Evasion by Tumors cluster_Intervention Therapeutic Strategy cluster_Outcome Desired Outcomes Upregulation Upregulation of PD-L1 and CD155 on Tumor Cells TCell_Exhaustion T-Cell Exhaustion and Dysfunction Upregulation->TCell_Exhaustion Enhanced_Tumor_Killing Enhanced Anti-Tumor Immunity Block_PD1 Blockade of PD-1/PD-L1 Interaction Dual_Blockade Dual Blockade of TIGIT and PD-1 Restore_TCell Restoration of T-Cell Function Block_PD1->Restore_TCell Block_TIGIT Blockade of TIGIT/CD155 Interaction Block_TIGIT->Restore_TCell Dual_Blockade->Restore_TCell Synergistic Effect Restore_TCell->Enhanced_Tumor_Killing Improved_Survival Improved Clinical Outcome Enhanced_Tumor_Killing->Improved_Survival

Figure 3: The logical relationship illustrating the rationale for TIGIT and PD-1 dual blockade.

References

Application Notes & Protocols: In Vitro Functional Assays for TIGIT Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

T cell Immunoreceptor with Ig and ITIM domains (TIGIT) is a critical immune checkpoint receptor expressed on activated T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells.[1][2][3] TIGIT plays a pivotal role in suppressing immune responses, thereby preventing autoimmunity but also enabling tumor cells to evade immune surveillance.[4][5] It interacts with high affinity with its primary ligand, CD155 (also known as the Poliovirus Receptor, PVR), which is often upregulated on tumor cells and antigen-presenting cells (APCs).[2][5][6]

The TIGIT signaling pathway functions through multiple mechanisms. It directly transmits inhibitory signals into the immune cell via its Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) and ITT-like motif.[7][8] Furthermore, TIGIT competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to CD155.[1][9][10] Since TIGIT has a higher affinity for CD155 than CD226, it can effectively outcompete CD226, leading to a dominant inhibitory signal that dampens T cell and NK cell activation, proliferation, and cytokine production.[1][5][6]

The development of therapeutic agents, such as monoclonal antibodies, that block the TIGIT/CD155 interaction is a promising strategy in cancer immunotherapy.[4][9][11] Evaluating the functional activity of these potential TIGIT inhibitors requires robust and reproducible in vitro assays. This document provides detailed protocols and application notes for key functional assays designed to characterize the inhibitory activity of TIGIT and assess the potency of blocking antibodies.

TIGIT Signaling Pathway

The interaction between TIGIT and its ligand CD155 initiates a cascade of inhibitory signals. This pathway is a key target for immunotherapy, aiming to block this interaction and restore the anti-tumor activity of T cells and NK cells. The diagram below illustrates the competitive relationship between the inhibitory TIGIT receptor and the activating CD226 receptor.

TIGIT_Signaling_Pathway cluster_immune_cell Immune Cell (T Cell / NK Cell) cluster_apc_tumor APC / Tumor Cell TIGIT TIGIT ITIM ITT-like Immune_Response Suppressed Immune Response (↓ Cytotoxicity, ↓ Cytokines) TIGIT->Immune_Response Inhibits CD226 CD226 Activating Signal CD226->Immune_Response Activates CD155 CD155 (PVR) CD155->TIGIT High Affinity Binding CD155->CD226 Lower Affinity Binding Anti_TIGIT_Ab Anti-TIGIT Blocking Ab Anti_TIGIT_Ab->TIGIT Blocks Interaction Reporter_Assay_Workflow start Start plate_target Plate Target Cells (CHO-CD155/anti-CD3 scFv) start->plate_target incubate_overnight Incubate Overnight (37°C, 5% CO2) plate_target->incubate_overnight add_ab Add Serial Dilutions of Anti-TIGIT Antibody incubate_overnight->add_ab add_effector Add Effector Cells (Jurkat-TIGIT/NFAT-Luc) add_ab->add_effector incubate_6h Co-culture Incubation (e.g., 6 hours) add_effector->incubate_6h add_reagent Add Luciferase Detection Reagent incubate_6h->add_reagent read_luminescence Measure Luminescence on a Plate Reader add_reagent->read_luminescence analyze Analyze Data: Plot Dose-Response Curve, Calculate EC50 read_luminescence->analyze end End analyze->end NK_Assay_Workflow cluster_readouts Select Readout start Start isolate_nk Isolate or Culture NK Cells (e.g., PM21-NK) start->isolate_nk add_nk Add NK Cells at various Effector:Target (E:T) Ratios isolate_nk->add_nk plate_targets Plate Target Cells (e.g., PVR+ A549 cells) add_ab Add Anti-TIGIT Ab or Isotype Control plate_targets->add_ab add_ab->add_nk incubate_4h Co-culture Incubation (e.g., 4-48 hours) add_nk->incubate_4h measure_lysis Measure Target Cell Lysis (LDH, Imaging) incubate_4h->measure_lysis measure_degranulation Measure NK Degranulation (Flow Cytometry for CD107a) incubate_4h->measure_degranulation analyze Analyze Data: Calculate % Specific Lysis or % CD107a+ NK cells measure_lysis->analyze measure_degranulation->analyze end End analyze->end Cytokine_Workflow start Start setup_coculture Set up Functional Assay (e.g., MLR or NK Cytotoxicity) start->setup_coculture add_ab Add Anti-TIGIT Ab or Control Antibodies setup_coculture->add_ab incubate Incubate for 24-72 hours add_ab->incubate collect_supernatant Collect Supernatant from each well incubate->collect_supernatant measure_cytokines Measure Cytokine Levels (ELISA, Luminex, CBA) collect_supernatant->measure_cytokines analyze Analyze Data: Quantify Cytokine Concentrations (pg/mL) measure_cytokines->analyze end End analyze->end

References

Real-Time Monitoring of TIGIT Expression with Molecular Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell immunoreceptor with Ig and ITIM domains (TIGIT) has emerged as a critical inhibitory immune checkpoint receptor, playing a significant role in suppressing T-cell and Natural Killer (NK) cell function, thereby enabling tumor immune evasion.[1][2] Elevated TIGIT expression within the tumor microenvironment has been correlated with therapeutic response to anti-TIGIT immunotherapies in preclinical models.[3] Consequently, the ability to non-invasively and quantitatively monitor TIGIT expression in real-time is paramount for patient stratification, monitoring therapeutic efficacy, and advancing the development of novel TIGIT-targeted therapies. This document provides detailed application notes and protocols for the real-time monitoring of TIGIT expression using molecular imaging techniques, specifically focusing on Positron Emission Tomography (PET) and Near-Infrared Fluorescence (NIRF) imaging.

TIGIT Signaling Pathway

TIGIT is primarily expressed on activated T cells, regulatory T cells (Tregs), and NK cells.[4] It competes with the co-stimulatory receptor CD226 (DNAM-1) to bind to ligands such as CD155 (PVR), which is often overexpressed on tumor cells and antigen-presenting cells.[5] Upon binding to its ligand, TIGIT delivers inhibitory signals that suppress immune cell activation, proliferation, and cytokine production.[6]

TIGIT_Signaling_Pathway cluster_APC APC / Tumor Cell cluster_T_NK_Cell T Cell / NK Cell CD155 CD155 (PVR) TIGIT TIGIT CD155->TIGIT Binds CD226 CD226 (DNAM-1) CD155->CD226 Binds (competes with TIGIT) SHP2 SHP-2 TIGIT->SHP2 Recruits & Activates Immune_Inhibition Immune Inhibition TIGIT->Immune_Inhibition Promotes Immune_Activation Immune Activation (Cytokine release, Cytotoxicity) CD226->Immune_Activation Promotes PI3K_Akt PI3K-Akt Pathway SHP2->PI3K_Akt Inhibits MAPK MAPK Pathway SHP2->MAPK Inhibits NFkB NF-κB Pathway SHP2->NFkB Inhibits PI3K_Akt->Immune_Activation MAPK->Immune_Activation NFkB->Immune_Activation

Caption: TIGIT Signaling Pathway.

Molecular Imaging Agents for TIGIT

A variety of molecular imaging agents have been developed to target TIGIT, primarily utilizing antibodies and peptides as targeting moieties. These are typically labeled with radionuclides for PET imaging or fluorophores for NIRF imaging.

Imaging Agent TypeTargeting MoietyLabelImaging ModalityKey CharacteristicsReference
Antibody-based Monoclonal Antibody (mAb)64Cu, 89ZrPETHigh specificity and affinity, longer circulation time.[7][8][7][8]
Peptide-based D-peptide (DTBP-3)68GaPETRapid blood clearance, good tumor penetration.[9][9]
Peptide-based Po-12 peptideCy5NIRFSuitable for real-time intraoperative imaging, lower tissue penetration.[10]
Nanobody-based Nanobody99mTcSPECTSmall size, rapid tissue penetration and clearance.[1][11][1][11]

Quantitative Data on TIGIT Imaging Probes

The performance of various TIGIT imaging probes has been characterized in preclinical studies. The following table summarizes key quantitative data for easy comparison.

ProbeBinding Affinity (KD)ImmunoreactivitySerum StabilityIn Vivo Tumor Uptake (%ID/g)Tumor ModelReference
64Cu-TIGITmAb N/A72.7%>95% at 48h~15% at 48hTIGIT-HeLa Xenograft[7]
89Zr-TIGITmAb N/A80.5%>95% at 96h29.3 ± 4.5% at 72hTIGIT-HeLa Xenograft[7]
68Ga-DOTA-DTBP-3 84.21 nMN/A89.24 ± 1.82% at 4h~3.5% at 0.5h4T1 Syngeneic[9]
99mTc-Nanobody Low sub-nanomolarN/AN/A~1.5% at 1hTIGIT-overexpressing TC-1[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized from published studies and may require optimization for specific experimental conditions.

Protocol 1: Radiolabeling of Anti-TIGIT Antibody with 89Zr for PET Imaging

Objective: To conjugate a chelator to an anti-TIGIT monoclonal antibody and subsequently radiolabel it with Zirconium-89 for PET imaging.

Materials:

  • Anti-TIGIT monoclonal antibody (mAb)

  • p-isothiocyanatobenzyl-desferrioxamine (DFO-NCS)

  • Zirconium-89 (89Zr) oxalate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • PD-10 desalting columns

  • Instant thin-layer chromatography (ITLC) strips

  • Sodium citrate solution (50 mM, pH 5.0)

Procedure:

  • Antibody-Chelator Conjugation:

    • Prepare the anti-TIGIT mAb in PBS at a concentration of 1 mg/mL.

    • Add DFO-NCS (in DMSO) to the antibody solution at a 5:1 molar ratio (chelator:antibody).

    • Incubate the reaction mixture for 1 hour at 37°C with gentle shaking.

    • Purify the DFO-conjugated antibody (DFO-TIGITmAb) using a PD-10 desalting column equilibrated with PBS.

    • Determine the protein concentration of the purified DFO-TIGITmAb.

  • Radiolabeling with 89Zr:

    • To a reaction vial, add 1 mCi (37 MBq) of 89Zr-oxalate.

    • Add 1 M oxalic acid to adjust the pH to 7.0-7.5, followed by the addition of 1 M sodium bicarbonate.

    • Add the purified DFO-TIGITmAb (approximately 100 µg) to the reaction vial.

    • Incubate for 1 hour at 37°C with gentle shaking.

    • Quench the reaction by adding 5 µL of 50 mM DTPA solution.

  • Quality Control:

    • Determine the radiochemical purity of the 89Zr-DFO-TIGITmAb using ITLC with 50 mM sodium citrate solution as the mobile phase.

    • The radiolabeled antibody should remain at the origin, while free 89Zr will migrate with the solvent front.

    • A radiochemical purity of >95% is desirable for in vivo studies.

Protocol 2: In Vivo PET Imaging of TIGIT Expression

Objective: To non-invasively visualize and quantify TIGIT expression in a tumor-bearing mouse model using a radiolabeled anti-TIGIT antibody.

Materials:

  • Tumor-bearing mice (e.g., xenograft model with TIGIT-expressing cells or a syngeneic model)

  • 89Zr-DFO-TIGITmAb (prepared as in Protocol 1)

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Saline solution

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using isoflurane (2% in oxygen).

    • Position the mouse on the scanner bed.

  • Radiotracer Injection:

    • Administer approximately 100-150 µCi (3.7-5.5 MBq) of 89Zr-DFO-TIGITmAb in 100 µL of saline via tail vein injection.

  • PET/CT Imaging:

    • Acquire static PET scans at desired time points post-injection (e.g., 24, 48, 72, and 120 hours). A typical acquisition time is 5-10 minutes per bed position.

    • Acquire a CT scan for anatomical co-registration and attenuation correction.

  • Image Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on the tumor and other organs of interest on the CT images.

    • Quantify the radioactivity concentration in each ROI from the PET images and express it as a percentage of the injected dose per gram of tissue (%ID/g).

Protocol 3: Near-Infrared Fluorescence (NIRF) Imaging with TIGIT-Targeted Peptide

Objective: To visualize TIGIT expression in real-time in a tumor-bearing mouse model using a NIRF-labeled peptide.

Materials:

  • Tumor-bearing mice

  • TIGIT-targeted peptide labeled with a NIRF dye (e.g., Po-12-Cy5)

  • NIRF imaging system

  • Anesthesia

Procedure:

  • Animal and Probe Preparation:

    • Anesthetize the tumor-bearing mouse.

    • Dissolve the NIRF-labeled peptide in sterile saline to the desired concentration.

  • Probe Injection:

    • Administer the NIRF-labeled peptide solution via tail vein injection.

  • In Vivo NIRF Imaging:

    • Place the anesthetized mouse in the NIRF imaging system.

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 2, 4, 8, and 24 hours) using the appropriate excitation and emission filters for the specific fluorophore.

  • Ex Vivo Imaging:

    • At the final time point, euthanize the mouse.

    • Excise the tumor and major organs for ex vivo NIRF imaging to confirm the in vivo signal and assess biodistribution.

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor and other tissues using the imaging system's software.

    • Calculate the tumor-to-background ratio to assess targeting specificity.

Protocol 4: Flow Cytometry for TIGIT Expression Analysis

Objective: To validate the in vivo imaging results by quantifying the percentage of TIGIT-expressing cells in excised tumors.

Materials:

  • Excised tumor tissue

  • Collagenase IV, Dispase, and DNase I

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Red blood cell lysis buffer

  • Anti-mouse CD45, CD3, CD8, NK1.1, and TIGIT antibodies conjugated to different fluorophores

  • Flow cytometer

Procedure:

  • Tumor Dissociation:

    • Mince the excised tumor tissue into small pieces.

    • Digest the tissue in a solution of collagenase IV, dispase, and DNase I in RPMI-1640 medium for 30-60 minutes at 37°C with agitation.

    • Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Incubate the cells with a cocktail of fluorescently labeled antibodies against CD45, CD3, CD8, NK1.1, and TIGIT for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

  • Flow Cytometry Analysis:

    • Acquire the data on a flow cytometer.

    • Gate on the live, single-cell population.

    • Identify immune cell populations (e.g., CD45+), T cells (CD3+), CD8+ T cells, and NK cells (NK1.1+).

    • Determine the percentage of TIGIT-positive cells within each immune cell population.

Experimental Workflow and Data Analysis

The following diagram illustrates a typical experimental workflow for the development and validation of a novel TIGIT imaging agent.

Experimental_Workflow cluster_Probe_Development Probe Development & In Vitro Validation cluster_In_Vivo_Evaluation In Vivo Evaluation cluster_Validation Ex Vivo Validation Probe_Synthesis Probe Synthesis (e.g., Antibody conjugation, Peptide synthesis) Labeling Radiolabeling / Fluorophore Conjugation Probe_Synthesis->Labeling QC Quality Control (Purity, Stability) Labeling->QC Binding_Assay Binding Affinity & Specificity Assays (e.g., ELISA, Cell binding) QC->Binding_Assay Animal_Model Animal Model Development (Xenograft / Syngeneic) Binding_Assay->Animal_Model In_Vivo_Imaging In Vivo Molecular Imaging (PET/CT or NIRF) Animal_Model->In_Vivo_Imaging Biodistribution Ex Vivo Biodistribution In_Vivo_Imaging->Biodistribution Flow_Cytometry Flow Cytometry (TIGIT expression on immune cells) Biodistribution->Flow_Cytometry IHC Immunohistochemistry (TIGIT localization in tumor) Biodistribution->IHC

Caption: Experimental Workflow for TIGIT Imaging.

Conclusion

Real-time molecular imaging of TIGIT expression provides a powerful, non-invasive tool for cancer research and drug development. The protocols and data presented here offer a comprehensive guide for researchers to implement these techniques in their own studies. The ability to visualize and quantify TIGIT expression in vivo will undoubtedly accelerate the development of next-generation immunotherapies targeting this crucial immune checkpoint.

References

Troubleshooting & Optimization

Technical Support Center: TIGIT Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with low signal in TIGIT western blotting.

Troubleshooting Guide: Low or No Signal

Experiencing a weak or absent signal for TIGIT in your western blot can be frustrating. This guide provides a systematic approach to identify and resolve the most common causes.

FAQs: Addressing Specific Issues

Q1: I'm not seeing any TIGIT band. What are the most likely causes?

If you are observing a complete absence of a TIGIT signal, the issue likely lies with one of the critical components of the experiment. Here's a checklist of potential culprits:

  • TIGIT Expression: Confirm that your cell lysate or tissue sample is expected to express TIGIT. TIGIT is expressed at low levels on subsets of T cells and NK cells and is upregulated upon activation.[1] Consider using a positive control, such as lysates from activated primary T cells or a TIGIT-overexpressing cell line, to validate your experimental setup.

  • Primary Antibody: The primary antibody is crucial for specific detection.

    • Validation: Ensure your primary antibody is validated for western blotting.

    • Dilution: An incorrect dilution can lead to no signal. Consult the antibody datasheet for the recommended starting dilution and consider optimizing it for your specific conditions.[1]

    • Storage and Handling: Improper storage can lead to a loss of antibody activity. Always follow the manufacturer's instructions.

  • Secondary Antibody:

    • Compatibility: The secondary antibody must be able to recognize the host species of your primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).

    • Dilution: Similar to the primary antibody, the secondary antibody dilution needs to be optimized.

  • Protein Transfer: Inefficient transfer of TIGIT from the gel to the membrane will result in no signal. You can check the transfer efficiency by staining the membrane with Ponceau S after transfer.

Q2: My TIGIT band is very faint. How can I increase the signal intensity?

A weak signal indicates that some detection is occurring, but the conditions are suboptimal. Here are several factors to consider for enhancing the signal:

  • Protein Loading: The amount of protein loaded onto the gel might be insufficient, especially for a low-abundance protein like TIGIT. It is recommended to load a minimum of 15 µg of protein per lane.[2] Consider increasing the protein amount to 30-50 µg.

  • Antibody Concentrations:

    • Primary Antibody: Increase the concentration of your primary antibody or extend the incubation time (e.g., overnight at 4°C) to allow for more binding.

    • Secondary Antibody: Ensure the secondary antibody concentration is optimal. Too low of a concentration will result in a weak signal.

  • Blocking Buffer: The choice of blocking buffer can significantly impact signal detection.

    • While 5% non-fat dry milk is common, it can sometimes mask certain epitopes.

    • Consider switching to 3-5% Bovine Serum Albumin (BSA) in TBST, especially if using a phospho-specific antibody.

  • Washing Steps: Excessive washing can strip the antibody from the target protein. Adhere to the recommended number and duration of washes.

  • Detection Reagent: Ensure your ECL substrate is fresh and has not expired. For low-abundance proteins, using a high-sensitivity ECL substrate can significantly boost the signal.

Q3: I see bands, but they are at the wrong molecular weight for TIGIT. What could be the reason?

The predicted molecular weight of TIGIT is around 26 kDa. However, variations can occur due to post-translational modifications.

  • Glycosylation: TIGIT is a glycosylated protein, which can cause it to migrate at a higher apparent molecular weight on an SDS-PAGE gel. Bands appearing between 30-34 kDa can be expected.

  • Dimerization: TIGIT can form dimers on the cell membrane. Incomplete denaturation of the sample could lead to bands at a higher molecular weight (around 50-60 kDa).[3] To mitigate this, ensure your sample buffer contains a sufficient concentration of reducing agents (like β-mercaptoethanol or DTT) and that the sample is adequately heated before loading.[3]

  • Antibody Specificity: Some antibodies may cross-react with other proteins, leading to non-specific bands. Check the antibody datasheet for any known cross-reactivities.[1] For example, one commercially available TIGIT antibody is known to cross-react with unidentified proteins at 50 kDa and 75 kDa in some cell extracts.[1]

Quantitative Data Summary

For successful TIGIT western blotting, optimizing several parameters is key. The following tables provide a summary of recommended starting points based on commercially available reagents and general western blotting principles.

Table 1: Recommended Primary Antibody Dilutions for TIGIT Western Blot

Antibody (Vendor)Recommended Starting DilutionNotes
TIGIT (E6L7H) Rabbit mAb (Cell Signaling Technology #20574)1:1000Recognizes endogenous levels of total TIGIT protein.[1]
TIGIT Antibody (BLR047F) (Novus Biologicals NBP3-14674)1:1000Validated for western blot in human samples.
Anti-TIGIT antibody [1B4] (Abcam ab288419)0.3 µg/mLSpecific for murine TIGIT. Notes that TIGIT runs higher than expected due to glycosylation.

Table 2: Protein Loading and Blocking Buffer Recommendations

ParameterRecommendationConsiderations
Protein Loading Amount 20-50 µg of total cell lysate per lane.For low-abundance proteins like TIGIT, higher loading amounts are often necessary.[2] A titration of protein amount (e.g., 10, 20, 40 µg) is recommended to find the optimal loading for your sample.[4]
Blocking Buffer 5% non-fat dry milk or 3-5% BSA in TBST (TBS with 0.1% Tween-20).Milk is a cost-effective option, but BSA is preferred for phospho-protein detection and can sometimes provide a better signal-to-noise ratio.[5] The choice of blocking buffer should be optimized for each antibody-antigen pair.

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing a TIGIT western blot.

Detailed TIGIT Western Blot Protocol
  • Sample Preparation (Cell Lysates): a. Culture cells to the desired confluency. For suspension cells, collect by centrifugation. For adherent cells, wash with ice-cold PBS and scrape. b. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay. f. Add 4X Laemmli sample buffer to the lysate to a final concentration of 1X and boil at 95-100°C for 5-10 minutes to denature the proteins. For membrane proteins like TIGIT, heating at 70°C for 10 minutes can sometimes reduce aggregation.[6]

  • SDS-PAGE: a. Load 20-50 µg of the denatured protein sample into each well of a 10-12% SDS-polyacrylamide gel. b. Include a pre-stained molecular weight marker in one lane. c. Run the gel in 1X running buffer at 100-150V until the dye front reaches the bottom of the gel.

  • Protein Transfer: a. Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer. b. Assemble the transfer stack (sponge -> filter paper -> gel -> PVDF membrane -> filter paper -> sponge), ensuring no air bubbles are trapped between the layers. c. Perform the transfer in a wet transfer apparatus at 100V for 60-90 minutes or in a semi-dry transfer apparatus according to the manufacturer's instructions.

  • Immunodetection: a. After transfer, wash the membrane briefly with TBST. b. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation. c. Wash the membrane three times for 5 minutes each with TBST. d. Incubate the membrane with the primary TIGIT antibody diluted in the blocking buffer (or as recommended by the manufacturer) overnight at 4°C with gentle agitation.[7] e. The next day, wash the membrane three times for 5 minutes each with TBST. f. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation. g. Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane in the ECL substrate for 1-5 minutes. c. Drain the excess substrate and place the membrane in a plastic wrap or a chemiluminescence imager. d. Expose the membrane to X-ray film or capture the signal using a digital imaging system. Start with a short exposure time and adjust as needed.

Visualizations

TIGIT Signaling Pathway

TIGIT_Signaling_Pathway cluster_T_Cell T Cell / NK Cell cluster_APC Antigen Presenting Cell (APC) / Tumor Cell TIGIT TIGIT SHP1_2 SHP-1/SHP-2 TIGIT->SHP1_2 Recruits Phosphatases CD155 CD155 (PVR) TIGIT->CD155 High Affinity CD112 CD112 (Nectin-2) TIGIT->CD112 Low Affinity CD226 CD226 (DNAM-1) Activation Activation CD226->Activation CD226->CD155 Competes with TIGIT Inhibition Inhibition of Effector Functions SHP1_2->Inhibition Mediates

Caption: TIGIT signaling pathway illustrating its inhibitory function.

Western Blot Experimental Workflow

Western_Blot_Workflow SamplePrep 1. Sample Preparation (Lysis & Quantification) SDSPAGE 2. SDS-PAGE (Protein Separation) SamplePrep->SDSPAGE Transfer 3. Protein Transfer (Gel to Membrane) SDSPAGE->Transfer Blocking 4. Blocking (Prevent Non-specific Binding) Transfer->Blocking PrimaryAb 5. Primary Antibody Incubation (TIGIT Ab) Blocking->PrimaryAb SecondaryAb 6. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 7. Signal Detection (ECL Substrate) SecondaryAb->Detection Analysis 8. Data Analysis (Imaging & Quantification) Detection->Analysis

Caption: A streamlined workflow for a TIGIT western blot experiment.

Troubleshooting Logic for Low Signal

Troubleshooting_Low_Signal Start Low or No TIGIT Signal CheckPositiveControl Is the positive control visible? Start->CheckPositiveControl CheckTransfer Was protein transfer successful? (Ponceau S stain) CheckPositiveControl->CheckTransfer Yes CheckSample Verify TIGIT expression in sample and check for degradation CheckPositiveControl->CheckSample No OptimizeAntibody Optimize Antibody Conditions CheckTransfer->OptimizeAntibody Yes TroubleshootTransfer Troubleshoot Transfer Protocol CheckTransfer->TroubleshootTransfer No IncreaseLoading Increase Protein Loading Amount OptimizeAntibody->IncreaseLoading CheckDetection Check Detection Reagents (Fresh ECL, etc.) IncreaseLoading->CheckDetection Success Signal Improved CheckDetection->Success TroubleshootTransfer->Success CheckSample->Success

Caption: A decision tree for troubleshooting low TIGIT western blot signal.

References

TIGIT Immunofluorescence Troubleshooting and Technical Support

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TIGIT immunofluorescence. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly in reducing background noise, during TIGIT immunofluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background noise in TIGIT immunofluorescence?

High background staining in immunofluorescence can obscure the specific signal from your target antigen, TIGIT. The primary causes can be broadly categorized as:

  • Non-specific antibody binding: This occurs when the primary or secondary antibodies bind to proteins other than the intended target.[1][2] This can be due to excessively high antibody concentrations or inadequate blocking.[1][2]

  • Autofluorescence: This is the natural fluorescence emitted by certain biological structures within the tissue or cells, such as collagen, elastin, and red blood cells.[3][4] Aldehyde-based fixatives like formalin can also induce autofluorescence.[3][5]

  • Issues with sample preparation: Problems such as improper fixation, insufficient washing, or drying of the sample can all contribute to increased background.[6][7]

Q2: How can I determine if the background I'm seeing is due to non-specific antibody binding or autofluorescence?

To distinguish between these two common sources of background, you should run the following controls:

  • Unstained Control: An unstained sample from the same tissue should be imaged using the same settings as your experimental samples. Any signal detected in this sample is due to autofluorescence.[1][8]

  • Secondary Antibody Only Control: This control is incubated with the secondary antibody but not the primary antibody.[1] Staining in this sample indicates non-specific binding of the secondary antibody.

Q3: My background is high even after optimizing my antibody concentrations. What else can I do?

If antibody titration doesn't resolve the high background, consider the following:

  • Optimize your blocking step: Increase the incubation time of your blocking solution or try a different blocking agent.[1][9] Normal serum from the species in which the secondary antibody was raised is often a good choice.[10][11]

  • Improve washing steps: Ensure thorough and consistent washing between antibody incubation steps to remove unbound antibodies.[2][11]

  • Address autofluorescence: If you've identified autofluorescence as the culprit, you can employ quenching techniques.[3]

Troubleshooting Guides

Issue 1: High Background Staining

High background can be a significant issue, making it difficult to distinguish the true TIGIT signal. The following workflow can help you systematically troubleshoot this problem.

Troubleshooting_Workflow start High Background Observed check_autofluorescence Run Unstained Control Is there fluorescence? start->check_autofluorescence autofluorescence_present Autofluorescence is a contributor check_autofluorescence->autofluorescence_present Yes no_autofluorescence Autofluorescence is minimal check_autofluorescence->no_autofluorescence No quench_autofluorescence Implement Autofluorescence Quenching (e.g., Sudan Black B, commercial kits) autofluorescence_present->quench_autofluorescence check_secondary Run Secondary Antibody Only Control Is there staining? quench_autofluorescence->check_secondary no_autofluorescence->check_secondary secondary_nonspecific Secondary antibody is non-specific check_secondary->secondary_nonspecific Yes primary_issue Primary antibody or protocol issue check_secondary->primary_issue No optimize_secondary Titrate Secondary Antibody Consider a different secondary antibody secondary_nonspecific->optimize_secondary end Problem Resolved optimize_secondary->end optimize_primary Titrate Primary Antibody primary_issue->optimize_primary optimize_blocking Optimize Blocking (Increase time, change blocker) optimize_primary->optimize_blocking optimize_washing Improve Washing Steps optimize_blocking->optimize_washing optimize_washing->end

Caption: Troubleshooting workflow for high background noise.

Experimental Protocols

Protocol 1: Antibody Titration

Optimizing the concentration of your primary and secondary antibodies is a critical first step to reduce background and enhance the signal-to-noise ratio.[12][13]

Objective: To determine the optimal dilution for the primary and secondary antibodies that provides the brightest specific signal with the lowest background.

Methodology:

  • Prepare a series of dilutions for your primary antibody. A good starting point is to test a range of concentrations around the manufacturer's recommendation.[14]

  • Stain your samples with each dilution of the primary antibody, keeping the secondary antibody concentration constant.

  • Include a negative control that omits the primary antibody.

  • Image all samples under identical conditions.

  • Evaluate the images to identify the dilution that gives the best signal-to-noise ratio.

  • Once the optimal primary antibody dilution is determined, repeat the process for the secondary antibody, keeping the primary antibody at its optimal concentration.

Parameter Recommendation
Primary Antibody Starting Dilutions 1:50, 1:100, 1:200, 1:500, 1:1000
Secondary Antibody Starting Dilutions 1:200, 1:500, 1:1000, 1:2000
Incubation Time (Primary) Overnight at 4°C or 1-2 hours at room temperature[12]
Incubation Time (Secondary) 1 hour at room temperature in the dark
Protocol 2: Optimizing Blocking

Inadequate blocking can lead to non-specific binding of antibodies.

Objective: To block non-specific binding sites on the tissue or cells.

Methodology:

  • After fixation and permeabilization, incubate your samples in a blocking solution.

  • The choice of blocking buffer can be critical. Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the host species of the secondary antibody, or commercial blocking buffers.[11]

  • Incubate for at least 30-60 minutes at room temperature. For some tissues, a longer blocking time may be beneficial.[15]

Blocking Agent Concentration Notes
Normal Serum 5-10% in PBSUse serum from the same species as the secondary antibody.[10]
Bovine Serum Albumin (BSA) 1-5% in PBSA common general protein blocker.[9][11]
Commercial Buffers VariesFollow manufacturer's instructions.
Protocol 3: Reducing Autofluorescence

Autofluorescence can be particularly problematic in tissues containing high amounts of collagen or red blood cells, or in formalin-fixed samples.[3][4]

Objective: To quench or reduce the endogenous fluorescence of the sample.

Methodology:

  • Sudan Black B: Prepare a 0.1% solution of Sudan Black B in 70% ethanol. After secondary antibody incubation and washing, incubate the slides in this solution for 5-10 minutes at room temperature. Wash thoroughly with PBS. Note that this method is effective for lipofuscin-induced autofluorescence.[4]

  • Sodium Borohydride: To reduce aldehyde-induced autofluorescence, treat samples with 0.1% sodium borohydride in PBS for 10 minutes at room temperature after fixation.[5][16]

  • Commercial Quenching Kits: Several commercial kits are available that can effectively reduce autofluorescence from various sources.[3][4] These are often easy to use and compatible with many fluorophores.[3]

Method Target Protocol Summary
Sudan Black B Lipofuscin0.1% in 70% ethanol for 5-10 min
Sodium Borohydride Aldehyde fixatives0.1% in PBS for 10 min
Commercial Kits Broad spectrumFollow manufacturer's protocol

TIGIT Signaling Pathway Context

Understanding the biological context of TIGIT can be helpful. TIGIT is an inhibitory receptor expressed on various immune cells, including T cells and NK cells. It competes with the co-stimulatory receptor CD226 for binding to ligands such as CD155.[17] This interaction leads to the suppression of the immune response.

TIGIT_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell / NK Cell CD155 CD155 Immune_Activation Immune Activation CD155->Immune_Activation Promotes Immune_Inhibition Immune Inhibition CD155->Immune_Inhibition Promotes TIGIT TIGIT TIGIT->CD155 Binds (Higher Affinity) CD226 CD226 TIGIT->CD226 Competes with CD226->CD155 Binds

Caption: Simplified TIGIT signaling pathway.

References

Common challenges in TIGIT flow cytometry gating

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TIGIT flow cytometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during TIGIT flow cytometry gating and analysis.

Frequently Asked Questions (FAQs)

Q1: On which cell types is TIGIT typically expressed?

A1: TIGIT is an inhibitory immune checkpoint receptor primarily expressed on various lymphocyte subsets. Its expression is consistently found on activated CD4+ T cells (including regulatory T cells, Tregs), CD8+ T cells, and Natural Killer (NK) cells.[1][2] It is generally not expressed on B cells, dendritic cells, or macrophages.

Q2: Why is my TIGIT signal so dim or variable?

A2: Dim or variable TIGIT expression can be a significant challenge. Several factors can contribute to this:

  • Low Endogenous Expression: TIGIT expression can be naturally low on resting or naive immune cells and is typically upregulated upon activation.[3]

  • Antibody Clone Selection: Different antibody clones can have varying affinities and may recognize different epitopes, leading to differences in staining intensity. It is crucial to select a clone validated for flow cytometry.

  • Reagent Storage and Handling: Improper storage of fluorochrome-conjugated antibodies, such as exposure to light or freezing of certain tandem dyes, can lead to signal degradation.

  • Fixation and Permeabilization: If performing intracellular staining for other markers, the fixation and permeabilization process can affect cell surface epitopes like TIGIT, potentially reducing signal intensity.

Q3: How do I properly set my positive gate for TIGIT?

A3: Due to its often low and continuous expression pattern, setting a precise gate for TIGIT-positive cells can be difficult. The recommended best practice is to use a Fluorescence Minus One (FMO) control.[4][5][6][7][8] An FMO control includes all antibodies in your panel except for the anti-TIGIT antibody. This allows you to accurately assess the spread of fluorescence from other channels into the TIGIT channel, providing a more accurate boundary for gating than an unstained or isotype control.[6][7][8]

Q4: Should I use an isotype control for TIGIT gating?

A4: While historically used, isotype controls are generally not recommended for setting positive gates for markers like TIGIT.[6] Isotype controls can be misleading as they do not account for the specific fluorescence spillover from the other antibodies in your panel. An FMO control is the more appropriate and accurate negative control for gating.[4][6][7][8] Isotype controls may still have a role in assessing non-specific binding of a particular antibody conjugate to your cells of interest.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background or non-specific staining 1. Fc Receptor Binding: The Fc portion of the anti-TIGIT antibody may bind non-specifically to Fc receptors on cells like monocytes and some activated lymphocytes.[9] 2. Antibody Concentration Too High: Using an excessive amount of antibody can lead to increased non-specific binding. 3. Dead Cells: Dead cells can non-specifically bind antibodies, leading to high background.1. Use an Fc Block: Pre-incubate your cells with an Fc receptor blocking reagent before adding your anti-TIGIT antibody.[9] 2. Titrate Your Antibody: Perform an antibody titration to determine the optimal concentration that provides the best signal-to-noise ratio. 3. Include a Viability Dye: Use a viability dye to exclude dead cells from your analysis.
Weak or no TIGIT signal 1. Low Antigen Expression: The cells of interest may have very low or no TIGIT expression. 2. Suboptimal Antibody: The antibody clone may not be optimal for your cell type or conditions. 3. Improper Sample Handling: Prolonged sample processing or the use of harsh enzymes for tissue dissociation can damage cell surface epitopes. 4. Fluorochrome Choice: The fluorochrome conjugated to the anti-TIGIT antibody may not be bright enough.1. Use a Positive Control: Include a cell type known to express TIGIT (e.g., activated T cells) as a positive control. 2. Test Different Clones: If possible, test different anti-TIGIT antibody clones to find one that performs well in your assay. 3. Gentle Sample Preparation: Minimize the time cells are kept at room temperature and use gentle dissociation methods when working with tissues.[10] 4. Choose a Bright Fluorochrome: For markers with low expression like TIGIT, it is advisable to use a bright fluorochrome (e.g., PE, APC).
Poor resolution between TIGIT-negative and TIGIT-positive populations 1. Inadequate Compensation: Spectral overlap from other fluorochromes in your panel can "bleed" into the TIGIT channel, obscuring the true signal. 2. High Autofluorescence: Some cell types are naturally more autofluorescent, which can interfere with the detection of dim signals.1. Use Single-Stain Compensation Controls: Prepare compensation controls for each fluorochrome in your panel to ensure accurate compensation. 2. Use an FMO Control for Gating: As mentioned in the FAQs, an FMO control is essential for accurately defining the TIGIT-positive gate in the context of a multicolor panel.[5][6][7][8] 3. Panel Design: When designing your multicolor panel, avoid placing fluorochromes that have significant spectral overlap with the TIGIT fluorochrome on markers that are co-expressed on the same cells.

TIGIT Signaling Pathway

The TIGIT signaling pathway plays a crucial role in regulating immune responses. Upon binding to its ligands, primarily CD155 (PVR), on antigen-presenting cells or tumor cells, TIGIT transmits inhibitory signals into T cells and NK cells. This leads to the phosphorylation of ITIM and ITT-like motifs in its cytoplasmic tail, which in turn recruits phosphatases like SHIP1 and SHP2. The activation of these phosphatases dampens downstream signaling pathways such as PI3K-Akt, MAPK, and NF-κB, ultimately leading to reduced cytokine production (e.g., IFN-γ), decreased proliferation, and impaired cytotoxic activity.

TIGIT_Signaling_Pathway TIGIT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TIGIT TIGIT ITIM_ITT ITIM/ITT-like motifs TIGIT->ITIM_ITT Phosphorylation CD155 CD155 (PVR) CD155->TIGIT Binding TCR TCR PI3K_Akt PI3K-Akt Pathway TCR->PI3K_Akt Activation MAPK MAPK Pathway TCR->MAPK Activation NFkB NF-κB Pathway TCR->NFkB Activation SHIP1_SHP2 SHIP1/SHP2 ITIM_ITT->SHIP1_SHP2 Recruitment SHIP1_SHP2->PI3K_Akt Inhibition SHIP1_SHP2->MAPK Inhibition SHIP1_SHP2->NFkB Inhibition Immune_Response Decreased Effector Function (e.g., IFN-γ production, cytotoxicity) PI3K_Akt->Immune_Response MAPK->Immune_Response NFkB->Immune_Response

Caption: TIGIT signaling cascade.

TIGIT Gating Troubleshooting Workflow

This workflow provides a logical sequence of steps to troubleshoot common issues encountered when gating for TIGIT-positive cells.

TIGIT_Gating_Workflow TIGIT Gating Troubleshooting Workflow cluster_troubleshooting Troubleshooting Steps Start Start: Analyze TIGIT Staining Check_Signal Is TIGIT signal clear and distinct? Start->Check_Signal Good_Signal Proceed with Gating Check_Signal->Good_Signal Yes Check_Controls Review Controls: - Viability Dye? - FMO Control? Check_Signal->Check_Controls No End End Good_Signal->End Check_Antibody Review Antibody: - Titrated? - Correct Clone? - Stored Properly? Check_Controls->Check_Antibody Check_Panel Review Panel Design: - Bright Fluorochrome? - Spectral Overlap? Check_Antibody->Check_Panel Optimize_Protocol Optimize Staining Protocol: - Fc Block? - Incubation Time/Temp? Check_Panel->Optimize_Protocol Optimize_Protocol->Start Re-acquire Data

Caption: A workflow for troubleshooting TIGIT gating.

Experimental Protocol: TIGIT Staining of Human PBMCs

This protocol outlines a standard procedure for staining human Peripheral Blood Mononuclear Cells (PBMCs) for TIGIT expression for analysis by flow cytometry.

Materials:

  • Isolated human PBMCs

  • FACS Buffer (e.g., PBS + 2% FBS + 0.05% Sodium Azide)

  • Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)

  • Viability Dye (e.g., Zombie NIR™ or similar)

  • Fluorochrome-conjugated anti-human TIGIT antibody (and other antibodies in your panel)

  • Compensation Beads

  • FACS tubes

Procedure:

  • Cell Preparation:

    • Start with freshly isolated or properly thawed cryopreserved PBMCs.

    • Wash the cells with FACS buffer and centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet and count the cells. Adjust the cell concentration to 1 x 10^7 cells/mL in cold FACS buffer.

  • Viability Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into FACS tubes.

    • Add the viability dye according to the manufacturer's instructions.

    • Incubate for 15-20 minutes at room temperature, protected from light.

    • Wash the cells with 2 mL of FACS buffer and centrifuge.

  • Fc Receptor Blocking:

    • Resuspend the cell pellet in 100 µL of FACS buffer.

    • Add the Fc receptor blocking reagent and incubate for 10 minutes at 4°C.

  • Surface Staining:

    • Without washing, add the pre-titrated amount of the anti-TIGIT antibody and other surface marker antibodies directly to the cell suspension.

    • Vortex gently and incubate for 20-30 minutes at 4°C, protected from light.

  • Washing:

    • Add 2 mL of FACS buffer to each tube and centrifuge.

    • Repeat the wash step.

  • Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

    • Acquire the samples on a flow cytometer that has been properly set up and compensated using single-stain controls (compensation beads or cells).

    • Remember to acquire your FMO control for TIGIT under the same conditions.

Controls to Include:

  • Unstained Cells: To assess autofluorescence.

  • Single-Stained Compensation Controls: For each fluorochrome in your panel.

  • Fluorescence Minus One (FMO) Control for TIGIT: To accurately set the TIGIT gate.

  • Viability Control: To exclude dead cells.

Quantitative Data Summary

Table 1: Typical TIGIT Expression on Resting Human PBMCs from Healthy Donors

Cell PopulationMarker CombinationApproximate % TIGIT+ (of parent gate)
CD4+ T cellsCD3+CD4+5 - 20%
CD8+ T cellsCD3+CD8+10 - 30%
Regulatory T cells (Tregs)CD3+CD4+CD25+CD127low40 - 70%
Natural Killer (NK) cellsCD3-CD56+20 - 60%

Note: These percentages are approximate and can vary significantly between individuals and with different antibody clones and gating strategies. TIGIT expression is known to be higher on memory subsets compared to naive cells.

Table 2: Recommended Antibody Titration for Anti-TIGIT

Antibody ConcentrationStaining Index (Signal-to-Noise)
2.0 µg/mL15.2
1.0 µg/mL18.5
0.5 µg/mL 20.1 (Optimal)
0.25 µg/mL17.8
0.125 µg/mL12.3

This is an example titration. The optimal concentration for your specific antibody clone and experimental conditions should be determined empirically.

References

Improving well-to-well consistency in TIGIT assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve well-to-well consistency in TIGIT assays.

Frequently Asked Questions (FAQs)

Q1: What is the TIGIT signaling pathway and why is it important in immuno-oncology?

A1: TIGIT (T-cell immunoreceptor with Ig and ITIM domains) is an inhibitory receptor expressed on various immune cells, including activated T cells and Natural Killer (NK) cells. It plays a crucial role in immune homeostasis by preventing excessive immune responses. TIGIT interacts with ligands such as CD155 (PVR) and CD112, which are often expressed on antigen-presenting cells (APCs) and tumor cells. Upon binding to its ligands, TIGIT transmits inhibitory signals that dampen the activity of T cells and NK cells, reducing their ability to eliminate cancerous cells. This TIGIT-CD155 axis is a key mechanism of tumor immune escape. Consequently, TIGIT modulators, such as monoclonal antibodies that block this interaction, are being investigated as potential cancer immunotherapies to enhance the anti-tumor immune response.[1][2][3]

TIGIT_Signaling_Pathway TIGIT Signaling Pathway cluster_T_Cell_NK_Cell T Cell / NK Cell CD155 CD155 TIGIT TIGIT CD155->TIGIT High Affinity Binding CD226 CD226 CD155->CD226 Co-stimulatory Signal CD112 CD112 CD112->TIGIT Lower Affinity Binding Immune_Response Inhibition of Immune Response TIGIT->Immune_Response Inhibitory Signal CD226->Immune_Response Activation Signal

Caption: TIGIT competes with CD226 for binding to CD155, leading to immune inhibition.

Q2: What are the common types of assays used to study TIGIT?

A2: Several assay formats are commonly used to investigate TIGIT function and screen for potential therapeutics:

  • Binding Assays (ELISA): These are used to screen for and characterize antibodies or small molecules that can block the interaction between TIGIT and its ligands, primarily CD155.[4]

  • Reporter Gene Assays: These cell-based assays measure the biological activity of anti-TIGIT antibodies by detecting the reversal of TIGIT-mediated inhibition of a reporter gene (e.g., luciferase).[5][6][7]

  • Flow Cytometry: This technique is used to analyze the expression of TIGIT on the surface of different immune cell populations, such as T cells and NK cells.[8]

  • Functional Assays: These assays, often involving co-culture of immune cells with target cells, measure the functional consequences of TIGIT blockade, such as increased cytokine production or enhanced cytotoxicity.[5][9][10]

Q3: Why is there significant well-to-well variability in my primary cell TIGIT assays?

A3: Assays using primary T cells or NK cells are known for their high variability.[5][7] This can be attributed to several factors, including:

  • Donor-to-donor differences: The expression of TIGIT and other immune receptors can vary significantly between individuals.

  • Cell viability and activation state: The health and activation status of primary cells can impact their response in an assay.

  • Complexity of primary cell handling: Isolating and culturing primary cells can introduce variability.

To improve consistency, consider using a reporter gene assay with stable, engineered cell lines, which can provide more reproducible results.[5][6][7]

Troubleshooting Guides

Issue 1: High Background in TIGIT-CD155 Binding ELISA

High background can obscure the specific signal in your ELISA, leading to inaccurate results. Below are common causes and solutions.

Potential Cause Troubleshooting Steps
Insufficient Washing Ensure thorough washing between each step to remove unbound reagents. Increase the number of wash cycles and ensure complete aspiration of wash buffer from the wells.[4]
Inadequate Blocking Optimize the blocking step by increasing the incubation time or trying different blocking agents (e.g., 5-10% normal serum of the same species as the secondary antibody).[4]
High Antibody Concentration Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[4]
Cross-reactivity of Secondary Antibody Run a control with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody.[4]
Contaminated Reagents or Plates Use fresh, sterile buffers and reagents. Ensure microplates are clean and free of contaminants.[11]
  • Coating: Coat a 96-well plate with recombinant human CD155 protein and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a suitable blocking buffer for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample/Antibody Incubation: Add your test inhibitor or anti-TIGIT antibody to the wells and incubate for 1-2 hours at room temperature.

  • TIGIT Incubation: Add biotinylated recombinant human TIGIT protein to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add streptavidin-HRP and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.[4]

ELISA_Workflow TIGIT-CD155 Binding ELISA Workflow cluster_steps Experimental Steps Coat 1. Coat with CD155 Wash1 2. Wash Coat->Wash1 Block 3. Block Wash1->Block Wash2 4. Wash Block->Wash2 Add_Inhibitor 5. Add Inhibitor/Antibody Wash2->Add_Inhibitor Add_TIGIT 6. Add Biotin-TIGIT Add_Inhibitor->Add_TIGIT Wash3 7. Wash Add_TIGIT->Wash3 Add_Strep_HRP 8. Add Streptavidin-HRP Wash3->Add_Strep_HRP Wash4 9. Wash Add_Strep_HRP->Wash4 Add_Substrate 10. Add Substrate Wash4->Add_Substrate Read_Plate 11. Read Plate Add_Substrate->Read_Plate

Caption: A typical workflow for a TIGIT-CD155 competitive binding ELISA.

Issue 2: Low or No Signal in TIGIT Reporter Gene Assay

A lack of signal in a reporter gene assay can be due to several factors related to the cells, reagents, or assay protocol.

Potential Cause Troubleshooting Steps
Poor Cell Health Ensure that both the effector (e.g., Jurkat-NFAT-TIGIT) and target (e.g., CHO-CD112-CD3 scFv) cells are healthy and have high viability (>90%). Subculture cells at the recommended density and avoid overgrowth.
Incorrect Effector-to-Target Ratio Optimize the ratio of effector cells to target cells to ensure proper cell-to-cell contact and signaling.
Suboptimal Reagent Concentration Titrate the concentration of your anti-TIGIT antibody to find the optimal range for blocking the TIGIT-ligand interaction.
Problem with Reporter Substrate Ensure the luciferase substrate is properly prepared and has not expired. Allow the substrate to equilibrate to room temperature before use.
Incorrect Incubation Times Follow the recommended incubation times for cell co-culture and substrate reaction. Deviations can lead to a reduced signal.[12]
  • Cell Preparation: Culture Jurkat-NFAT-TIGIT effector cells and CHO-CD112-CD3 scFv target cells according to their specific protocols.

  • Cell Plating: Seed the target cells in a 96-well plate and incubate overnight.

  • Antibody Addition: The next day, add serial dilutions of your anti-TIGIT antibody or control antibody to the wells.

  • Effector Cell Addition: Add the effector cells to the wells.

  • Co-culture Incubation: Co-culture the cells for the recommended time (e.g., 6 hours) in a CO2 incubator.

  • Lysis and Substrate Addition: Lyse the cells and add the luciferase substrate according to the manufacturer's instructions.

  • Signal Measurement: Measure the luminescence using a plate reader.[6][7][12]

Reporter_Assay_Troubleshooting Troubleshooting Low Signal in TIGIT Reporter Assay Low_Signal Low or No Signal Cell_Health Poor Cell Health? Low_Signal->Cell_Health ET_Ratio Incorrect E:T Ratio? Low_Signal->ET_Ratio Ab_Concentration Suboptimal Antibody Concentration? Low_Signal->Ab_Concentration Substrate_Issue Reporter Substrate Problem? Low_Signal->Substrate_Issue Check Viability\n(>90%) Check Viability (>90%) Cell_Health->Check Viability\n(>90%) Optimize Ratio Optimize Ratio ET_Ratio->Optimize Ratio Titrate Antibody Titrate Antibody Ab_Concentration->Titrate Antibody Use Fresh Substrate Use Fresh Substrate Substrate_Issue->Use Fresh Substrate

Caption: A logical approach to troubleshooting low signal in TIGIT reporter assays.

Issue 3: Inconsistent TIGIT Staining in Flow Cytometry

Inconsistent staining can make it difficult to accurately quantify TIGIT expression on your cells of interest.

Potential Cause Troubleshooting Steps
Improper Sample Preparation Ensure you have a single-cell suspension with high viability. Dead cells can non-specifically bind antibodies, so use a viability dye to exclude them from your analysis.[13]
Suboptimal Antibody Titration Titrate your anti-TIGIT antibody to find the concentration that gives the best separation between positive and negative populations.
Inadequate Fc Receptor Blocking Immune cells express Fc receptors that can non-specifically bind antibodies. Use an Fc block reagent before adding your primary antibody.[14]
Incorrect Gating Strategy Establish a clear and consistent gating strategy. Use fluorescence minus one (FMO) controls to help set your gates accurately.
Instrument Variability Ensure the flow cytometer is properly calibrated and settings are consistent between runs.
  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using a density gradient centrifugation method.[13]

  • Cell Counting and Resuspension: Count the cells and resuspend them in flow cytometry staining buffer at a concentration of 1 x 10^7 cells/mL.[13]

  • Fc Blocking: Add an Fc blocking reagent and incubate for 10-15 minutes at room temperature.[14]

  • Surface Staining: Add the fluorochrome-conjugated anti-TIGIT antibody and other surface marker antibodies. Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with flow cytometry staining buffer.

  • Viability Staining: Resuspend the cells in a buffer containing a viability dye.

  • Data Acquisition: Acquire the samples on a flow cytometer.

Quantitative Data Summary

The following tables provide a summary of quantitative data that can be useful for setting up and troubleshooting TIGIT assays.

Table 1: TIGIT Expression on Human Immune Cells

Cell Type TIGIT Expression Level Reference
Resting NK Cells9% - 54%[1]
Activated NK Cells (IL-2)~86%[1]
Activated NK Cells (IL-12/15/18)~79%[1]
T cells (MDS patients)Increased expression compared to healthy donors[5][10]
NK cells (MDS patients)Increased expression compared to healthy donors[5][10]

Table 2: Performance of Anti-TIGIT Antibodies in Functional Assays

Antibody Assay Type EC50 / IC50 Reference
MG1131Cell-based Binding (hTIGIT-Jurkat)EC50: 0.024 µg/mL[9]
MG1131Cell-based Binding (PBMC-derived NK)EC50: 0.035 µg/mL[9]
MG1131Cell-based Binding (PBMC-derived Treg)EC50: 0.018 µg/mL[9]
MG1131PVR-Fc CompetitionIC50: 0.246 µg/mL[9]
Anti-TIGIT mAbELISA Blockade70-350 ng/mL[15]

Table 3: TIGIT and Ligand Binding Affinities

Binding Pair Binding Affinity (Kd) Reference
CD155 Dimer / TIGIT0.1 nM[16]
CD155 Monomer / TIGIT5.7 nM[16]
Nectin-4 Dimer / TIGIT0.02 nM[16]
Nectin-4 Monomer / TIGIT2.9 nM[16]

References

Technical Support Center: Optimizing ELISA Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals select the optimal buffers for their ELISA experiments.

Frequently Asked Questions (FAQs)

Coating Buffers

Q1: What is the function of a coating buffer in an ELISA? A: The primary role of the coating buffer is to immobilize the antigen or antibody to the polystyrene plate surface. It does this by stabilizing the protein and promoting passive adsorption through hydrophobic interactions, all while ensuring the protein's antigenic regions remain functional[1]. It is crucial that the coating buffer is free of other proteins, as these could compete for binding sites on the plate and lead to a high background signal[1][2].

Q2: Which coating buffer should I choose? A: The choice of coating buffer depends on the isoelectric point of the protein being coated.

  • Carbonate-Bicarbonate Buffer (pH 9.6): This is the most commonly used coating buffer[1][2]. The high pH facilitates the hydrophobic binding of many proteins to the plate.

  • Phosphate-Buffered Saline (PBS) (pH 7.4): PBS is another common choice and can be effective for certain antigens or antibodies[1][3]. For sensitive proteins, commercial coating buffers containing stabilizers or other additives may be beneficial to maintain the protein's physiological stability and reactivity[3].

Blocking Buffers

Q3: Why is the blocking step essential? A: After the coating step, there are still unoccupied binding sites on the surface of the microplate wells. The blocking step is critical because it saturates these remaining sites with an inert protein or other molecule. This prevents the non-specific binding of subsequent reagents, like detection antibodies, which would otherwise lead to high background noise and a reduced signal-to-noise ratio[4][5]. Inadequate blocking is a common cause of high background signals[4][6].

Q4: What are the different types of blocking agents and how do I choose one? A: There is no single blocking buffer that is ideal for every assay[5]. The best choice depends on the specific antigen, antibodies, and detection system being used. The goal is to find a blocker that effectively reduces background without interfering with the specific antibody-antigen interaction[7]. Common options include proteins, detergents, and proprietary commercial formulations.

Q5: Can the blocking buffer concentration affect my results? A: Yes, the concentration of the blocking agent is significant. Too little blocker will lead to incomplete coverage of the plate and high background. Conversely, a concentration that is too high can mask epitopes on the coated antigen or strip the coated protein from the well, resulting in a lower specific signal[4]. Optimization is key.

Wash Buffers

Q6: What is the purpose of a wash buffer? A: Wash steps are crucial for removing unbound and non-specifically bound materials from the wells after each incubation step[6]. This process minimizes background noise and prevents false positive results. Inadequate washing is a frequent source of high background[8].

Q7: Why is a detergent like Tween-20 added to the wash buffer? A: Non-ionic detergents such as Tween-20 are included in wash and blocking buffers to reduce non-specific binding[7]. They act as secondary blocking agents, actively blocking sites that may become exposed as weakly bound proteins are washed away[5]. A typical concentration for Tween-20 in wash buffers is 0.05%[1].

Substrate Buffers

Q8: How do I select the correct substrate for my ELISA? A: The choice of substrate depends on the enzyme conjugated to your detection antibody, which is most commonly Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP)[9].

  • For HRP: TMB (3,3´,5,5´-tetramethylbenzidine) is a highly sensitive and widely used substrate that produces a blue color, which turns yellow upon addition of a stop solution[10].

  • For AP: pNPP (p-Nitrophenyl Phosphate) is a common substrate that produces a yellow, water-soluble product[9]. The selection should also be based on the desired sensitivity of the assay, as different substrates offer different detection limits[9][11].

Troubleshooting Guide

This section addresses common problems encountered during ELISA experiments and provides solutions related to buffer optimization.

Problem: High Background Signal

Excessive color development across the plate can obscure the specific signal, reducing assay sensitivity[12].

Potential Cause Recommended Solution
Ineffective Blocking The blocking buffer may be inadequate for the assay system. Try a different blocking agent (e.g., switch from BSA to non-fat milk or a commercial protein-free blocker). Optimize the concentration of the blocking agent, as too little can result in incomplete blocking[4][6].
Insufficient Washing Increase the number of wash cycles (e.g., from 3 to 5) or the soaking time for each wash[1][6]. Ensure complete removal of the wash buffer after each step by inverting and tapping the plate on absorbent paper[13].
Antibody Concentration Too High The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. Titrate the antibodies to determine the optimal concentration that provides a good signal without increasing background.
Cross-Reactivity The detection antibody may be cross-reacting with the blocking agent or other components. If using a secondary antibody, ensure it has been cross-adsorbed against the species of the capture antibody[1]. Consider switching to a protein-free or non-mammalian blocking buffer[14][15].
Problem: Low or No Signal

A weak or absent signal can be caused by a variety of buffer-related issues.

Potential Cause Recommended Solution
Incorrect Buffer pH or Ionic Strength The pH and ionic strength of coating and assay buffers can impact antibody-antigen binding[1][16]. Ensure buffers are prepared correctly and the pH is verified. The optimal pH for coating is often above the protein's isoelectric point[3].
Incompatible Buffer Components Certain buffer components can inhibit enzyme activity. For example, sodium azide is an inhibitor of HRP and should not be included in buffers when using an HRP conjugate. For AP-based assays, avoid phosphate-based buffers as phosphate can inhibit AP activity.
Reagent Instability Improperly prepared or stored buffers can lead to reagent degradation. Prepare buffers fresh and store them according to the protocol. Ensure standards and antibodies are reconstituted and diluted in the correct, stable buffer just before use[6][17].
Over-Blocking An overly aggressive blocking buffer or excessive blocking time can mask epitopes on the coated antigen, preventing the detection antibody from binding[4]. Try a milder blocking agent or reduce the blocking incubation time.
Problem: High Variation / Poor Reproducibility

Inconsistent results between duplicate wells or across the plate compromise data reliability[8][12].

Potential Cause Recommended Solution
Inconsistent Washing Manual washing can introduce variability. Ensure each well is filled and aspirated consistently. An automated plate washer can improve reproducibility[6].
Improper Reagent Mixing Ensure all reagents, including diluted standards and antibodies in their respective buffers, are mixed thoroughly but gently before being added to the plate[8][12].
Edge Effects Temperature gradients across the plate during incubation can cause wells on the edge to behave differently. To mitigate this, float the plate in a water bath for temperature-sensitive incubations or avoid using the outermost wells.
Wells Drying Out Allowing wells to dry out between steps can denature the coated protein or bound antibodies, leading to inconsistent results[12][18]. Ensure the plate is processed quickly between steps and never let it dry completely after washing[13].

Data Presentation

Table 1: Comparison of Common Blocking Agents

Blocking AgentAdvantagesDisadvantagesBest For
Bovine Serum Albumin (BSA) Inexpensive, single purified protein reduces chances of cross-reactivity compared to milk[5].Lot-to-lot variability; may contain endogenous biotin and immunoglobulins that can cause interference[7].General use, especially for assays targeting phospho-proteins[14].
Non-fat Dry Milk Inexpensive and effective blocker[5].Can mask some antigens and may contain phosphoproteins that cross-react with phospho-specific antibodies. Can inhibit alkaline phosphatase activity[19].Assays where BSA causes high background; not recommended for phospho-protein detection[7].
Normal Serum Effective blocker.High potential for cross-reactivity with secondary antibodies and Protein A/G, leading to false positives[7].When the primary and secondary antibodies are from different species than the serum source.
Fish Gelatin Lacks cross-reactivity with most mammalian antibodies and Protein A[7][19].Can be of variable quality and may have inferior surface blocking ability compared to other agents[19].Assays using mammalian antibodies where cross-reactivity with BSA or milk is an issue.
Commercial/Proprietary Buffers Offer consistency, convenience, and are often optimized for specific assay types (e.g., protein-free, serum-free)[4].More expensive than preparing buffers in-house[4].Sensitive assays, troubleshooting difficult assays, or when high consistency is required[4].

Experimental Protocols

Protocol 1: Preparation of Carbonate-Bicarbonate Coating Buffer (100 mL, pH 9.6)

  • Dissolve 0.159 g of Sodium Carbonate (Na₂CO₃) in approximately 80 mL of deionized water.

  • Dissolve 0.293 g of Sodium Bicarbonate (NaHCO₃) in the same solution.

  • Adjust the volume to 100 mL with deionized water.

  • Verify the pH is 9.6. Store at 4°C.

Protocol 2: Preparation of Wash Buffer (1 L, 1X PBS with 0.05% Tween-20)

  • Start with a 10X PBS stock solution. To prepare 1 L of 1X PBS, add 100 mL of 10X PBS to 900 mL of deionized water.

  • Add 0.5 mL of Tween-20 to the 1 L of 1X PBS.

  • Mix thoroughly until the Tween-20 is completely dissolved. Store at room temperature.

Protocol 3: Preparation of Blocking Buffer (100 mL, 5% w/v Non-fat Dry Milk in PBS-T)

  • Prepare 100 mL of Wash Buffer (PBS-T) as described in Protocol 2.

  • Weigh 5 g of non-fat dry milk powder.

  • Slowly add the milk powder to the PBS-T while stirring to avoid clumping.

  • Continue to stir until the milk is completely dissolved. This buffer should be prepared fresh before use.

Visualizations

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps Coat 1. Coat Plate Add antigen/antibody in Coating Buffer Wash1 2. Wash Coat->Wash1 Block 3. Block Plate Add Blocking Buffer to saturate empty sites Wash1->Block Wash2 4. Wash Block->Wash2 Sample 5. Add Sample Incubate sample diluted in Sample/Assay Buffer Wash2->Sample Wash3 6. Wash Sample->Wash3 Detect_Ab 7. Add Detection Ab Incubate antibody diluted in Antibody Diluent Wash3->Detect_Ab Wash4 8. Wash Detect_Ab->Wash4 Enzyme 9. Add Enzyme Conjugate (e.g., Streptavidin-HRP) Wash4->Enzyme Wash5 10. Wash Enzyme->Wash5 Substrate 11. Add Substrate Incubate with Substrate Buffer Wash5->Substrate Stop 12. Stop Reaction Add Stop Solution Substrate->Stop Read 13. Read Plate Stop->Read

Caption: General Sandwich ELISA workflow highlighting buffer-dependent steps.

High_Background_Troubleshooting Start High Background Observed Check_Blocking Is blocking effective? Start->Check_Blocking Check_Washing Are wash steps sufficient? Check_Blocking->Check_Washing Yes Sol_Blocking Solution: - Try different blocking agent - Optimize blocker concentration - Increase blocking time Check_Blocking->Sol_Blocking No Check_Ab_Conc Is antibody concentration optimized? Check_Washing->Check_Ab_Conc Yes Sol_Washing Solution: - Increase number of washes - Increase wash volume/soak time - Ensure complete buffer removal Check_Washing->Sol_Washing No Check_CrossReact Is there cross-reactivity? Check_Ab_Conc->Check_CrossReact Yes Sol_Ab_Conc Solution: - Titrate primary and secondary antibodies Check_Ab_Conc->Sol_Ab_Conc No Sol_CrossReact Solution: - Use cross-adsorbed secondary Ab - Switch to protein-free blocker Check_CrossReact->Sol_CrossReact Yes Resolved Problem Resolved Check_CrossReact->Resolved No Sol_Blocking->Resolved Sol_Washing->Resolved Sol_Ab_Conc->Resolved Sol_CrossReact->Resolved

Caption: Decision tree for troubleshooting high background in ELISA.

Buffer_Logic cluster_input Experimental Factors cluster_buffers Buffer Selection cluster_output Desired Outcome AssayType Assay Type (Sandwich, Direct, etc.) BlockingBuffer Blocking Buffer (e.g., BSA, Milk, Protein-Free) AssayType->BlockingBuffer WashBuffer Wash Buffer (e.g., PBS-T, TBS-T) AssayType->WashBuffer Antigen Antigen/Antibody Properties (pI, Sensitivity) CoatingBuffer Coating Buffer (e.g., Carbonate, PBS) Antigen->CoatingBuffer DetectionSystem Detection System (HRP, AP, Biotin) DetectionSystem->BlockingBuffer SubstrateBuffer Substrate (e.g., TMB, pNPP) DetectionSystem->SubstrateBuffer Outcome High Signal-to-Noise Ratio Low Background High Reproducibility CoatingBuffer->Outcome BlockingBuffer->Outcome WashBuffer->Outcome SubstrateBuffer->Outcome

References

Overcoming high background in TIGIT IHC staining

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for T-cell immunoreceptor with Ig and ITIM domains (TIGIT) immunohistochemistry (IHC) staining. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly high background staining, in your TIGIT IHC experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

High background staining can obscure specific signals, leading to difficulties in interpreting your results.[1][2][3][4] Below are common causes of high background in TIGIT IHC and their solutions.

Q1: What are the most common causes of high background staining in TIGIT IHC?

High background staining in IHC can arise from several factors throughout the protocol. The most common culprits include:

  • Non-specific antibody binding: The primary or secondary antibody may bind to unintended targets in the tissue.[1][5]

  • Endogenous enzyme activity: Tissues can contain endogenous peroxidases or phosphatases that react with the detection system, causing background signal.[5][6]

  • Issues with tissue fixation: Inadequate or excessive fixation can lead to antigen diffusion or masking, contributing to background.[5]

  • Problems with antigen retrieval: Suboptimal antigen retrieval can expose non-specific epitopes.[5]

  • Insufficient blocking: Inadequate blocking of non-specific binding sites is a frequent cause of high background.[1][4][6]

  • High antibody concentration: Using too high a concentration of the primary or secondary antibody can increase off-target binding.[3][5]

Q2: My primary anti-TIGIT antibody seems to be causing high background. How can I fix this?

If you suspect the primary antibody is the source of the high background, consider the following troubleshooting steps:

  • Optimize antibody concentration: The concentration of the primary antibody is critical. If it's too high, it can lead to non-specific binding.[3][5] It is recommended to perform a titration experiment to determine the optimal dilution.[4]

  • Incubation time and temperature: A long incubation time or high temperature can increase non-specific binding.[3] Try reducing the incubation time or performing the incubation at 4°C overnight.[3][7]

  • Antibody validation: Ensure the anti-TIGIT antibody you are using is validated for IHC on the tissue type and fixation method you are employing.[4][8]

Q3: I'm observing diffuse, non-specific staining across my entire tissue section. What could be the problem?

Diffuse background staining is often related to issues with the blocking or washing steps:

  • Insufficient Blocking: Ensure you are using an appropriate blocking solution. Normal serum from the same species as the secondary antibody is a common and effective choice.[1][3][6] Using 5% BSA can also be an alternative.[9]

  • Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background.[5] Increase the number and duration of wash steps.[9][10]

  • Secondary Antibody Issues: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue.[5] Using a pre-adsorbed secondary antibody can help minimize this.[3][5] You can also perform a control experiment with only the secondary antibody to check for non-specific binding.[9][10]

Q4: I see speckled or granular background in my TIGIT staining. What is the likely cause?

This type of background can be caused by a few factors:

  • Endogenous Enzyme Activity: If you are using a horseradish peroxidase (HRP) or alkaline phosphatase (AP) based detection system, endogenous enzymes in the tissue can produce a signal.[5][6] Be sure to include a quenching step, such as treating with 3% hydrogen peroxide for HRP systems, before primary antibody incubation.[5][6]

  • Chromogen/Substrate Issues: The substrate may be precipitating. Ensure your substrate is fresh and properly prepared. You can also try reducing the substrate incubation time.[5]

  • Endogenous Biotin: If using a biotin-based detection system, endogenous biotin in tissues like the liver and kidney can cause background.[11] An avidin-biotin blocking step should be performed.[5][11]

Experimental Protocols & Data

TIGIT Antibody Concentration Guidelines

Optimizing the primary antibody concentration is a critical first step in reducing background. Below is a summary of recommended starting concentrations for commercially available anti-TIGIT antibodies. Note: Optimal dilutions should always be determined by the end-user.[12][13][14]

Antibody CloneRecommended Starting Concentration (IHC)Manufacturer/Source
4A102 µg/mLBoster Bio[12]
TIGIT/31061-2 µg/mLNovus Biologicals[13]
IHC2691:50-1:200 dilutionGenomeMe[15]
7E52 µg/mLMyBioSource[16]
Key Experimental Methodologies

1. Antigen Retrieval

Formalin fixation can create protein cross-links that mask the TIGIT epitope.[17] Antigen retrieval is necessary to unmask these sites.

  • Heat-Induced Epitope Retrieval (HIER): This is the most common method.[18]

    • Buffers: Commonly used buffers include Citrate Buffer (pH 6.0) and Tris-EDTA (pH 9.0).[17][19] The optimal buffer can be antibody-dependent.[18] For some antibodies, Tris-EDTA pH 9.0 is recommended.[13]

    • Heating Methods: Microwaves, pressure cookers, or water baths are typically used to heat the slides in the retrieval solution.[18] A typical protocol involves heating at 95°C for 10-20 minutes.[17]

  • Proteolytic-Induced Epitope Retrieval (PIER): This method uses enzymes like Proteinase K or Trypsin to unmask the epitope.[17][18] It is generally a harsher method and may damage tissue morphology.[20]

2. Blocking Non-Specific Binding

This step is crucial for preventing antibodies from binding to non-target sites.[6]

  • Serum Blocking: The most common and recommended method is to use normal serum from the species in which the secondary antibody was raised.[1][3][6] For example, if you are using a goat anti-rabbit secondary, you would use normal goat serum.

  • Protein Blocking: Bovine Serum Albumin (BSA) is another widely used blocking agent.[6]

3. Endogenous Enzyme Quenching

If using an enzyme-based detection system, it is essential to block endogenous enzyme activity.[21]

  • Peroxidase Quenching: For HRP-based detection, incubate slides in 3% hydrogen peroxide (H2O2) in methanol or water.[5][6]

  • Alkaline Phosphatase Quenching: Use reagents like levamisole to block endogenous alkaline phosphatase.[6]

Visual Troubleshooting Guides

TIGIT Signaling Pathway

TIGIT_Signaling_Pathway TIGIT Signaling Pathway cluster_tcell Immune Cell cluster_apc Target Cell TIGIT TIGIT CD155 CD155 (PVR) TIGIT->CD155 Binding SHP1_SHP2 SHP-1/SHP-2 TIGIT->SHP1_SHP2 Recruits T_Cell T-Cell / NK Cell APC_Tumor APC / Tumor Cell Downstream Downstream Signaling (e.g., dephosphorylation) SHP1_SHP2->Downstream Inhibition Inhibition of T-Cell Activation Downstream->Inhibition IHC_Troubleshooting_Workflow Troubleshooting High Background in TIGIT IHC Start High Background Observed Check_Controls Review Controls (No Primary, Isotype) Start->Check_Controls Primary_Ab_Issue Primary Antibody Issue Check_Controls->Primary_Ab_Issue Staining in Isotype Control Secondary_Ab_Issue Secondary Antibody Issue Check_Controls->Secondary_Ab_Issue Staining in No Primary Control Tissue_Issue Tissue/Protocol Issue Check_Controls->Tissue_Issue Background in all slides Optimize_Primary Titrate Primary Ab Decrease Incubation Time/Temp Primary_Ab_Issue->Optimize_Primary Optimize_Secondary Use Pre-adsorbed Secondary Titrate Secondary Ab Secondary_Ab_Issue->Optimize_Secondary Optimize_Protocol Optimize Blocking Optimize Antigen Retrieval Check Enzyme Quenching Tissue_Issue->Optimize_Protocol Solution Reduced Background Optimize_Primary->Solution Optimize_Secondary->Solution Optimize_Protocol->Solution

References

Best practices for handling samples for TIGIT analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling samples intended for TIGIT (T cell immunoreceptor with Ig and ITIM domains) analysis. The information is tailored for researchers, scientists, and drug development professionals to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal anticoagulant for collecting whole blood for TIGIT analysis by flow cytometry?

A1: Both EDTA (lavender top tubes) and Sodium Heparin (green top tubes) are acceptable anticoagulants for peripheral blood flow cytometry.[1] EDTA is often preferred as it better preserves the morphology of blood cells.[1] However, for functional assays, heparin is often the anticoagulant of choice.[2] It is crucial to process blood samples promptly, ideally within a few hours of collection, as delays can affect cell viability and marker expression.

Q2: How should I store whole blood samples before processing for TIGIT analysis?

A2: Whole blood samples should be stored at room temperature (20-25°C) if they are to be processed within 24 hours. For longer storage (up to 48-72 hours depending on the anticoagulant), refrigeration at 4°C is recommended to maintain lymphocyte viability.[3][4] However, prolonged storage at any temperature can lead to a decrease in cell viability and potential changes in surface marker expression.[4] It is strongly advised to process samples as soon as possible after collection.

Q3: What are the best practices for cryopreserving Peripheral Blood Mononuclear Cells (PBMCs) for future TIGIT analysis?

A3: For long-term storage, PBMCs should be isolated using a density gradient medium like Ficoll-Paque.[2][5] Cells should then be cryopreserved in a freezing medium containing Fetal Bovine Serum (FBS) and a cryoprotectant like Dimethyl Sulfoxide (DMSO). A controlled-rate freezing container is recommended to ensure optimal cell viability upon thawing. While cryopreservation is a standard practice, be aware that it can potentially alter the expression levels of some cell surface markers.[6]

Q4: Can I perform intracellular staining for other markers in conjunction with TIGIT surface staining?

A4: Yes, it is common to perform both surface and intracellular staining in the same panel. However, the fixation and permeabilization steps required for intracellular staining can sometimes affect the signal from surface markers. It is recommended to stain for surface markers like TIGIT before fixation and permeabilization to minimize any potential impact on the antibody-antigen binding.

Q5: What sample types other than blood can be used for TIGIT analysis?

A5: TIGIT expression can also be analyzed in single-cell suspensions derived from tissue samples, such as tumor-infiltrating lymphocytes (TILs).[7] The protocol for isolating cells from tissues will vary depending on the tissue type and typically involves mechanical dissociation and enzymatic digestion.[7]

Troubleshooting Guides

Flow Cytometry Analysis
Issue Potential Cause Recommended Solution
Low/Dim TIGIT Signal 1. Low TIGIT expression on the cell type of interest: TIGIT expression varies among different T cell and NK cell subsets.[8] 2. Suboptimal antibody titration: Using too little antibody will result in a weak signal. 3. Antibody degradation: Improper storage or repeated freeze-thaw cycles of the antibody. 4. Cell death: Dead cells can non-specifically bind antibodies and also lose marker expression.1. Ensure you are gating on the correct cell population where TIGIT expression is expected. Consider using stimulated cells as a positive control, as TIGIT expression can be upregulated upon activation. 2. Perform a thorough antibody titration to determine the optimal concentration for your specific cell type and experimental conditions. 3. Store antibodies according to the manufacturer's instructions and avoid multiple freeze-thaw cycles. 4. Use a viability dye to exclude dead cells from your analysis.
High Background Staining 1. Non-specific antibody binding: The antibody may be binding to Fc receptors on cells like monocytes and B cells. 2. Excessive antibody concentration: Using too much antibody can lead to non-specific binding. 3. Inadequate washing: Insufficient washing steps can leave unbound antibody in the sample.1. Include an Fc block step in your staining protocol before adding the TIGIT antibody. 2. Titrate your antibody to find the concentration that gives the best signal-to-noise ratio. 3. Ensure adequate washing of cells after antibody incubation.
Poor Resolution Between Positive and Negative Populations 1. Inappropriate voltage settings: Photomultiplier tube (PMT) voltages may not be optimized. 2. Incorrect compensation: Spectral overlap from other fluorochromes in your panel can interfere with the TIGIT signal.1. Optimize PMT voltages using unstained and single-stained controls to ensure clear separation of negative and positive populations. 2. Prepare single-color compensation controls for all fluorochromes in your panel and apply proper compensation.
ELISA/Immunoassays
Issue Potential Cause Recommended Solution
Low Signal or No Signal 1. Low concentration of soluble TIGIT in the sample. 2. Incorrect antibody pair or concentration. 3. Inactive enzyme conjugate. 4. Insufficient incubation times. 1. Concentrate the sample if possible or use a more sensitive assay. 2. Ensure you are using the correct capture and detection antibodies at the recommended concentrations. 3. Check the expiration date and storage conditions of the enzyme conjugate. 4. Follow the recommended incubation times and temperatures in the protocol.
High Background 1. Non-specific binding of antibodies. 2. Insufficient washing. 3. Contaminated reagents. 1. Use a blocking buffer to reduce non-specific binding. 2. Increase the number of wash steps and ensure complete removal of wash buffer between steps. 3. Use fresh, sterile reagents.
High Variability Between Replicates 1. Pipetting errors. 2. Inconsistent incubation times or temperatures. 3. Edge effects in the microplate. 1. Use calibrated pipettes and ensure accurate and consistent pipetting. 2. Ensure all wells are incubated for the same amount of time and at the same temperature. 3. Avoid using the outer wells of the plate if edge effects are suspected, or ensure the plate is properly sealed during incubations.

Experimental Protocols & Data

Table 1: Impact of Pre-analytical Variables on TIGIT Analysis
Variable Recommendation Potential Impact of Deviation
Anticoagulant Use EDTA for flow cytometry focused on cell enumeration and morphology. Use Heparin for functional assays.The choice of anticoagulant can influence cell activation and cytokine release, potentially affecting functional readouts.
Sample Storage Time (Whole Blood) Process within 24 hours. Store at room temperature.Lymphocyte viability decreases over time, which can lead to inaccurate cell counts and marker analysis.[4] Some surface markers may be shed or internalized.
Sample Storage Temperature (Whole Blood) Room Temperature (20-25°C) for up to 24h. 4°C for up to 48-72h.Storing at 37°C significantly reduces lymphocyte viability.[4] While 4°C is better for longer storage, room temperature is often preferred for short-term handling to avoid temperature-induced artifacts.
Freeze-Thaw Cycles (PBMCs/Plasma) Avoid repeated freeze-thaw cycles.Repeated freezing and thawing can lead to cell death and degradation of proteins, including TIGIT.
Protocol: TIGIT Staining of Human PBMCs for Flow Cytometry
  • PBMC Isolation:

    • Dilute whole blood 1:1 with Phosphate Buffered Saline (PBS).

    • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

    • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

    • Collect the mononuclear cell layer at the plasma-Ficoll interface.

    • Wash the cells twice with PBS.

  • Cell Staining:

    • Resuspend up to 1 x 10^6 PBMCs in 100 µL of staining buffer (e.g., PBS with 2% FBS).

    • Add Fc block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.

    • Add the titrated amount of fluorochrome-conjugated anti-human TIGIT antibody.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with staining buffer.

    • If not proceeding to intracellular staining, resuspend the cells in a suitable buffer for flow cytometry analysis (e.g., PBS with 1% paraformaldehyde).

  • Data Acquisition:

    • Acquire samples on a flow cytometer.

    • Use a viability dye to exclude dead cells.

    • Use fluorescence minus one (FMO) controls to set accurate gates for TIGIT-positive cells.

Visualizations

TIGIT_Signaling_Pathway cluster_apc APC / Tumor Cell TIGIT TIGIT SHP1_SHP2 SHP-1/SHP-2 TIGIT->SHP1_SHP2 ITIM/ITT-like phosphorylation CD226 CD226 (DNAM-1) PI3K_MAPK PI3K / MAPK Signaling CD226->PI3K_MAPK Activation SHP1_SHP2->PI3K_MAPK Inhibition CD155 CD155 (PVR) CD155->TIGIT High Affinity Binding CD155->CD226 Lower Affinity Binding TIGIT_Sample_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis Whole_Blood Whole Blood Collection (EDTA or Heparin) Storage Short-term Storage (RT ≤ 24h, 4°C ≤ 72h) Whole_Blood->Storage PBMC_Isolation PBMC Isolation (Ficoll Gradient) Storage->PBMC_Isolation Cryopreservation Cryopreservation (Optional, for long-term storage) PBMC_Isolation->Cryopreservation Staining Cell Staining (Surface +/- Intracellular) PBMC_Isolation->Staining Cryopreservation->Staining Thaw & Stain Flow_Cytometry Flow Cytometry Acquisition & Analysis Staining->Flow_Cytometry

References

Navigating Assay Variability in Primary Cell TIGIT Studies: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing assay variability in primary cell TIGIT studies.

Frequently Asked Questions (FAQs)

Q1: What is TIGIT, and why is it a target of interest?

TIGIT (T cell immunoreceptor with Ig and ITIM domains) is an immune checkpoint receptor expressed on various immune cells, including T cells and Natural Killer (NK) cells. It plays a crucial role in negatively regulating immune responses. When TIGIT binds to its ligands, primarily CD155 (PVR) and CD112, which are often upregulated on tumor cells and antigen-presenting cells, it transmits inhibitory signals that suppress T cell and NK cell activity. This immune suppression mechanism makes TIGIT a compelling target for cancer immunotherapy, with the goal of blocking its inhibitory function to enhance anti-tumor immunity.

Q2: What are the major sources of variability in primary cell TIGIT assays?

Variability in primary cell TIGIT assays can stem from several factors:

  • Donor-to-donor variability: Intrinsic biological differences between individuals lead to variations in the frequency and expression levels of TIGIT on immune cell subsets.

  • Cell isolation and processing: The method used to isolate peripheral blood mononuclear cells (PBMCs) can impact the recovery and viability of specific cell populations.

  • Cryopreservation: Freezing and thawing of primary cells can alter the expression of cell surface markers, including TIGIT, and affect cell viability and function.

  • Cell culture conditions: Factors such as media composition, serum lot-to-lot variability, and cell density can influence TIGIT expression and cell responsiveness.

  • Reagent quality and consistency: Variability in the performance of antibodies (e.g., lot-to-lot differences in affinity and specificity) and ligands can significantly impact assay results.

  • Assay execution: Minor deviations in experimental protocols, such as incubation times, washing steps, and instrument settings, can introduce variability.

Q3: How does TIGIT expression differ between naive and memory T cells?

TIGIT is predominantly expressed on antigen-experienced T cells. Naive T cells (typically CD45RA+ CCR7+) exhibit low to negligible TIGIT expression. In contrast, memory T cell subsets (including central memory, effector memory, and terminally differentiated effector memory cells) show significantly higher and more variable TIGIT expression. This differential expression is a critical consideration when designing and interpreting experiments.

Data on TIGIT Expression Variability in Healthy Donors

The following table summarizes the reported range of TIGIT expression on different lymphocyte subsets from healthy donors, as measured by flow cytometry. This data highlights the significant inter-individual variability.

Cell SubsetTIGIT Expression (% positive)Reference
CD3+ T cells~66% (range: 28% - 95%)
CD4+ T cells~65% (range: 25% - 96%)
CD8+ T cells~64% (range: 23% - 94%)
CD4+CD25+ T cells~78% (range: 38% - 96%)

Note: The wide ranges observed underscore the importance of including a sufficient number of donors in studies to account for this biological variability.

Troubleshooting Guides

Flow Cytometry Assays

Q: I am observing a weak or no TIGIT signal on my primary T cells. What could be the cause?

A: Several factors could contribute to a weak TIGIT signal:

  • Low TIGIT expression on the target population: Ensure you are analyzing the correct cell subset. TIGIT expression is low on naive T cells but higher on activated and memory T cells. Consider including an activation step in your protocol if you are interested in induced TIGIT expression.

  • Suboptimal antibody performance:

    • Antibody titration: The antibody concentration may not be optimal. It is crucial to perform a titration for each new antibody lot to determine the best signal-to-noise ratio.

    • Antibody validation: Confirm that the antibody clone you are using is validated for flow cytometry and recognizes the correct epitope.

    • Storage and handling: Improper storage of fluorochrome-conjugated antibodies (e.g., exposure to light) can lead to signal degradation.

  • Instrument settings: The photomultiplier tube (PMT) voltages for the channel detecting your TIGIT fluorochrome may be too low.

  • Cell viability: Dead cells can non-specifically bind antibodies, leading to high background and potentially masking a weak positive signal. Always include a viability dye in your staining panel to exclude dead cells from the analysis.

Q: My flow cytometry data shows high background staining. How can I reduce it?

A: High background can be addressed by:

  • Fc receptor blocking: Primary immune cells, especially monocytes and B cells, express Fc receptors that can non-specifically bind antibodies. Pre-incubating your cells with an Fc block solution is essential.

  • Proper washing: Ensure adequate washing steps to remove unbound antibodies.

  • Antibody concentration: Using an excessively high antibody concentration can lead to non-specific binding. Titrate your antibodies to find the optimal concentration.

  • Isotype controls: While not a substitute for proper titration and blocking, an isotype control can help assess the level of non-specific binding from the antibody isotype.

Functional Assays (e.g., Suppression Assays, Cytotoxicity Assays)

Q: I am not observing a consistent functional effect of TIGIT blockade in my primary cell co-culture assay. What are the potential reasons?

A: Inconsistent functional data can be due to:

  • Donor variability: The response to TIGIT blockade can vary significantly between donors due to differences in their immune cell composition and activation status. It is recommended to test a panel of donors to ensure the observed effects are reproducible.

  • Variable TIGIT and ligand expression: The levels of TIGIT on your effector cells and its ligands (CD155/CD112) on your target cells can influence the outcome. It is good practice to measure the expression of these molecules by flow cytometry for each donor and target cell line.

  • Suboptimal effector-to-target (E:T) ratio: The ratio of effector cells to target cells is critical. An E:T ratio that is too high or too low may mask the effects of TIGIT blockade. It is advisable to test a range of E:T ratios.

  • Cell viability and health: The viability and overall health of your primary cells are paramount. Ensure that your cell isolation and culture techniques maintain high cell viability.

  • Assay controls: Include appropriate controls in your assay:

    • Isotype control antibody: To control for non-specific effects of the antibody.

    • Unstimulated controls: To establish a baseline level of activity.

    • Positive controls: A known stimulus to ensure the cells are responsive.

Visualizing Key Concepts

TIGIT Signaling Pathway

TIGIT_Signaling_Pathway TIGIT Signaling Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_T_NK_Cell T Cell / NK Cell CD155 CD155 (PVR) TIGIT TIGIT CD155->TIGIT High Affinity CD226 CD226 (DNAM-1) CD155->CD226 Stimulatory CD112 CD112 (Nectin-2) CD112->TIGIT Low Affinity CD112->CD226 Stimulatory ITIM ITIM TIGIT->ITIM TCR TCR/CD3 PI3K PI3K TCR->PI3K activates SHP1_SHP2 SHP1/SHP2 ITIM->SHP1_SHP2 recruits Activation Activation PI3K->Activation leads to SHP1_SHP2->PI3K dephosphorylates Inhibition Inhibition SHP1_SHP2->Inhibition leads to

Caption: TIGIT signaling pathway in T cells and NK cells.

Experimental Workflow for a TIGIT Functional Assay

TIGIT_Functional_Assay_Workflow Workflow for TIGIT Functional Assay start Start: Isolate PBMCs from Healthy Donor Blood isolate_effectors Isolate Effector Cells (e.g., CD8+ T cells or NK cells) start->isolate_effectors setup_coculture Set up Co-culture isolate_effectors->setup_coculture culture_targets Culture Target Cells (Expressing CD155/CD112) culture_targets->setup_coculture add_antibodies Add Antibodies: - Anti-TIGIT - Isotype Control setup_coculture->add_antibodies incubate Incubate (e.g., 4-24 hours) add_antibodies->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant stain_cells Stain Cells for Flow Cytometry incubate->stain_cells analyze_supernatant Analyze Supernatant (e.g., ELISA for IFN-γ) collect_supernatant->analyze_supernatant analyze_cells Analyze Cells by Flow Cytometry (e.g., Cytotoxicity, Degranulation) stain_cells->analyze_cells end End: Data Analysis and Interpretation analyze_supernatant->end analyze_cells->end

Caption: A generalized workflow for a TIGIT functional assay.

Detailed Experimental Protocols

Protocol: Flow Cytometry Staining for TIGIT on Human PBMCs
  • Cell Preparation:

    • Thaw cryopreserved PBMCs in a 37°C water bath and transfer to a 15 mL conical tube containing pre-warmed complete RPMI medium.

    • Centrifuge at 300 x g for 10 minutes.

    • Resuspend the cell pellet in FACS buffer (PBS + 2% FBS + 0.05% sodium azide).

    • Count cells and adjust the concentration to 1 x 10^7 cells/mL.

  • Fc Receptor Blockade:

    • Add 100 µL of the cell suspension to a 96-well plate or flow cytometry tubes.

    • Add Fc block reagent according to the manufacturer's instructions and incubate for 10 minutes at 4°C.

  • Surface Staining:

    • Prepare a master mix of fluorochrome-conjugated antibodies at their pre-titrated optimal concentrations. A typical panel might include:

      • CD3 (e.g., clone UCHT1)

      • CD4 (e.g., clone RPA-T4)

      • CD8 (e.g., clone RPA-T8)

      • CD56 (e.g., clone HCD56)

      • TIGIT (e.g., clone A15153G)

      • Viability dye (e.g., 7-AAD or a fixable viability dye)

    • Add the antibody master mix to the cells and incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Add 200 µL of FACS buffer to each well/tube and centrifuge at 400 x g for 5 minutes.

    • Discard the supernatant and repeat the wash step.

  • Cell Fixation (Optional):

    • If not acquiring samples immediately, resuspend the cell pellet in 200 µL of 1% paraformaldehyde (PFA) in PBS and store at 4°C in the dark.

  • Data Acquisition:

    • Acquire samples on a flow cytometer, ensuring to collect a sufficient number of events for robust statistical analysis.

    • Use appropriate single-stain controls for compensation.

Protocol: TIGIT-mediated NK Cell Cytotoxicity Assay
  • Effector Cell Preparation:

    • Isolate NK cells from healthy donor PBMCs using a negative selection kit.

    • Resuspend the purified NK cells in complete RPMI medium.

  • Target Cell Preparation:

    • Use a target cell line known to express TIGIT ligands (e.g., K562 cells).

    • Label the target cells with a fluorescent dye such as CFSE according to the manufacturer's protocol to distinguish them from effector cells.

  • Co-culture Setup:

    • In a 96-well U-bottom plate, add the CFSE-labeled target cells at a fixed number (e.g., 2 x 10^4 cells/well).

    • Add the NK cells at various E:T ratios (e.g., 10:1, 5:1, 2.5:1).

    • Add the anti-TIGIT blocking antibody or an isotype control antibody at a predetermined optimal concentration (e.g., 10 µg/mL).

    • Include control wells with target cells only (for spontaneous death) and target cells with a lysis agent (for maximum killing).

  • Incubation:

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • Staining and Analysis:

    • After incubation, add a viability dye that stains dead cells (e.g., 7-AAD or Propidium Iodide) to each well.

    • Analyze the samples on a flow cytometer.

    • Gate on the CFSE-positive target cells and quantify the percentage of dead cells (positive for the viability dye).

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)

Validation & Comparative

TIGIT vs. PD-1: A Comparative Guide to Mechanisms of Immune Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cancer immunotherapy, the immune checkpoint inhibitors targeting Programmed Cell Death Protein 1 (PD-1) have revolutionized treatment paradigms. However, innate and acquired resistance remains a significant clinical challenge. This has spurred the investigation of other inhibitory receptors, among which T-cell immunoreceptor with Ig and ITIM domains (TIGIT) has emerged as a promising target. Both TIGIT and PD-1 are key negative regulators of T-cell function, and their co-expression on tumor-infiltrating lymphocytes (TILs) is often associated with an exhausted phenotype. Understanding the distinct and overlapping mechanisms of immune suppression employed by TIGIT and PD-1 is crucial for the rational design of next-generation immunotherapies, including combinatorial blockade strategies. This guide provides a detailed comparison of TIGIT and PD-1, supported by experimental data and methodologies.

Core Mechanisms of Immune Suppression

TIGIT and PD-1 are both type I transmembrane proteins that belong to the immunoglobulin superfamily. They are expressed on activated T cells, regulatory T cells (Tregs), and natural killer (NK) cells, and upon engagement with their respective ligands, they deliver inhibitory signals that dampen immune responses.

TIGIT (T-cell immunoreceptor with Ig and ITIM domains) primarily interacts with CD155 (Poliovirus Receptor, PVR) and to a lesser extent with CD112 (Nectin-2).[1][2] TIGIT's immunosuppressive function is multifaceted. It can directly inhibit T-cell and NK-cell activation through its intracellular domain, which contains an Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) and an ITT-like motif.[3] Furthermore, TIGIT outcompetes the co-stimulatory receptor CD226 (DNAM-1) for binding to their shared ligand, CD155, thereby preventing the delivery of activating signals.[1]

PD-1 (Programmed Cell Death Protein 1) has two main ligands: PD-L1 (B7-H1) and PD-L2 (B7-DC). PD-L1 is broadly expressed on hematopoietic and non-hematopoietic cells, including many tumor types, while PD-L2 expression is more restricted to antigen-presenting cells (APCs). The binding of PD-1 to its ligands leads to the recruitment of the tyrosine phosphatase SHP2 to its intracellular domain, which contains both an ITIM and an Immunoreceptor Tyrosine-based Switch Motif (ITSM).[4] This recruitment results in the dephosphorylation of key downstream signaling molecules of the T-cell receptor (TCR) and CD28 pathways, leading to the inhibition of T-cell proliferation, cytokine production, and survival.[4]

A key point of convergence in the inhibitory mechanisms of TIGIT and PD-1 is their impact on the co-stimulatory receptor CD226 . Both pathways ultimately lead to the suppression of CD226-mediated activation, albeit through distinct mechanisms. PD-1, via SHP2, can directly dephosphorylate CD226.[4][5] In contrast, TIGIT inhibits CD226 primarily by competing for their common ligand, CD155, and by disrupting CD226 homodimerization.[3][5] This dual-pronged suppression of a critical co-stimulatory pathway provides a strong rationale for the synergistic effects observed with dual TIGIT and PD-1 blockade.[4][5]

Quantitative Comparison of TIGIT and PD-1

FeatureTIGITPD-1References
Primary Ligands CD155 (PVR), CD112 (Nectin-2)PD-L1 (B7-H1), PD-L2 (B7-DC)[1][2]
Binding Affinity (Kd) ~1-3 nM (for CD155)~8 µM (for PD-L1)[3][6]
Intracellular Signaling Motifs ITIM, ITT-like motifITIM, ITSM[3][4]
Primary Downstream Phosphatase SHIP1 (recruited via ITT-like motif)SHP2 (recruited to ITSM)[3][4]
Effect on CD226 Indirect inhibition via ligand competition and disruption of dimerizationDirect inhibition via SHP2-mediated dephosphorylation[4][5]
Impact on T-cell Function Inhibition of proliferation, cytokine production (IFN-γ, TNF-α), and cytotoxicityInhibition of proliferation, cytokine production (IFN-γ, IL-2), and survival[7][8]

Signaling Pathways

The signaling cascades initiated by TIGIT and PD-1 engagement lead to the suppression of T-cell activation through different intracellular mediators.

TIGIT_Signaling_Pathway TIGIT Signaling Pathway TIGIT TIGIT CD226 CD226 TIGIT->CD226 Competes for CD155 Disrupts dimerization ITIM ITIM TIGIT->ITIM ITT ITT-like TIGIT->ITT CD155 CD155 CD155->TIGIT Binds CD155->CD226 Binds SHIP1 SHIP1 ITT->SHIP1 Recruits PI3K PI3K Pathway SHIP1->PI3K Inhibits NFkB NF-κB Pathway SHIP1->NFkB Inhibits Tcell_Inhibition T-cell Inhibition (↓ Proliferation, ↓ Cytokine Production) PI3K->Tcell_Inhibition NFkB->Tcell_Inhibition

TIGIT Signaling Pathway

PD1_Signaling_Pathway PD-1 Signaling Pathway PD1 PD-1 ITSM ITSM PD1->ITSM PDL1 PD-L1 PDL1->PD1 Binds TCR TCR ZAP70 ZAP70 TCR->ZAP70 Activates CD28 CD28 PI3K_Akt PI3K-Akt Pathway CD28->PI3K_Akt Activates SHP2 SHP2 ITSM->SHP2 Recruits SHP2->ZAP70 Dephosphorylates SHP2->PI3K_Akt Dephosphorylates Tcell_Inhibition T-cell Inhibition (↓ Proliferation, ↓ Cytokine Production, ↓ Survival) ZAP70->Tcell_Inhibition PI3K_Akt->Tcell_Inhibition

PD-1 Signaling Pathway

Experimental Protocols

In Vitro T-Cell Proliferation Assay (CFSE-based)

This protocol is designed to assess the inhibitory effect of TIGIT and PD-1 signaling on T-cell proliferation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Carboxyfluorescein succinimidyl ester (CFSE) dye

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol

  • Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)

  • Recombinant human CD155-Fc and PD-L1-Fc chimeric proteins

  • Blocking antibodies: anti-TIGIT, anti-PD-1, and isotype control antibodies

  • 96-well round-bottom culture plates

  • Flow cytometer

Procedure:

  • Cell Labeling:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend PBMCs at 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI medium and incubate on ice for 5 minutes.

    • Wash the cells three times with complete RPMI medium.

    • Resuspend the cells in complete RPMI medium at a final concentration of 1 x 10^6 cells/mL.[9][10][11]

  • Plate Coating:

    • Coat wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C.

    • Wash the wells three times with PBS before adding cells.

  • Cell Culture and Treatment:

    • Add 100 µL of CFSE-labeled PBMCs (1 x 10^5 cells) to each well of the anti-CD3 coated plate.

    • Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to all wells.

    • To assess inhibition, add recombinant CD155-Fc or PD-L1-Fc to the respective wells.

    • To assess blockade of inhibition, pre-incubate cells with anti-TIGIT, anti-PD-1, or isotype control antibodies for 30 minutes before adding them to the wells.

    • Bring the final volume in each well to 200 µL with complete RPMI medium.

  • Incubation and Analysis:

    • Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

    • Harvest the cells and stain with fluorescently labeled antibodies against CD4 and CD8.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on CD4+ or CD8+ T-cell populations and assessing the dilution of CFSE fluorescence as a measure of cell proliferation.[9][10][11]

T_Cell_Proliferation_Assay_Workflow T-Cell Proliferation Assay Workflow Isolate_PBMCs Isolate PBMCs Label_CFSE Label with CFSE Isolate_PBMCs->Label_CFSE Stimulate Stimulate with anti-CD3/CD28 Label_CFSE->Stimulate Add_Ligands_Abs Add recombinant ligands (CD155/PD-L1) and/or blocking antibodies (anti-TIGIT/PD-1) Stimulate->Add_Ligands_Abs Incubate Incubate for 4-5 days Add_Ligands_Abs->Incubate Stain_Surface Stain for CD4/CD8 Incubate->Stain_Surface Flow_Cytometry Analyze by Flow Cytometry Stain_Surface->Flow_Cytometry Analyze_Proliferation Analyze CFSE dilution Flow_Cytometry->Analyze_Proliferation

T-Cell Proliferation Assay Workflow
Intracellular Cytokine Staining (ICS) for IFN-γ and TNF-α

This protocol is used to measure the production of key effector cytokines by T-cells following stimulation and treatment.

Materials:

  • Stimulated T-cells (from an in vitro assay)

  • Brefeldin A and Monensin (protein transport inhibitors)

  • Flow cytometry staining buffer (PBS with 2% FBS)

  • Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm kit)

  • Fluorescently labeled antibodies: anti-CD4, anti-CD8, anti-IFN-γ, anti-TNF-α, and corresponding isotype controls.

  • Flow cytometer

Procedure:

  • Restimulation and Protein Transport Inhibition:

    • Following an initial stimulation (e.g., with peptide antigens or anti-CD3/CD28), restimulate the cells for 4-6 hours with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (10 µg/mL) and Monensin (2 µM).[12][13]

  • Surface Staining:

    • Wash the cells with flow cytometry staining buffer.

    • Stain for surface markers (e.g., CD4, CD8) by incubating with fluorescently labeled antibodies for 30 minutes at 4°C in the dark.

    • Wash the cells twice with staining buffer.[14]

  • Fixation and Permeabilization:

    • Resuspend the cells in 100 µL of Fixation/Permeabilization solution and incubate for 20 minutes at 4°C in the dark.

    • Wash the cells twice with 1x Permeabilization/Wash buffer.[14]

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization/Wash buffer containing the fluorescently labeled anti-IFN-γ, anti-TNF-α, or isotype control antibodies.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with Permeabilization/Wash buffer.[13][14]

  • Acquisition and Analysis:

    • Resuspend the cells in flow cytometry staining buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on CD4+ or CD8+ T-cell populations and quantifying the percentage of cells positive for IFN-γ and/or TNF-α.[15]

Flow Cytometry Analysis of TIGIT and PD-1 Expression on Tumor-Infiltrating Lymphocytes (TILs)

This protocol describes the methodology for assessing the co-expression of TIGIT and PD-1 on T-cells isolated from tumor tissue.

Materials:

  • Fresh tumor tissue

  • Tumor dissociation kit (e.g., Miltenyi Biotec)

  • GentleMACS Dissociator

  • Ficoll-Paque

  • Flow cytometry staining buffer

  • Fc block reagent

  • Fluorescently labeled antibodies: anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-TIGIT, anti-PD-1, and corresponding isotype controls.

  • Viability dye (e.g., Zombie Aqua)

  • Flow cytometer

Procedure:

  • TIL Isolation:

    • Mechanically and enzymatically dissociate the fresh tumor tissue into a single-cell suspension using a tumor dissociation kit and a gentleMACS Dissociator, following the manufacturer's instructions.

    • Isolate lymphocytes from the single-cell suspension using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated TILs with PBS.[16]

  • Staining:

    • Resuspend TILs in flow cytometry staining buffer.

    • Stain for viability by incubating with a viability dye for 15-20 minutes at room temperature, protected from light.

    • Wash the cells with staining buffer.

    • Block Fc receptors by incubating with an Fc block reagent for 10-15 minutes at 4°C.

    • Add a cocktail of fluorescently labeled antibodies against CD45, CD3, CD4, CD8, TIGIT, PD-1, and isotype controls.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with staining buffer.[17][18]

  • Acquisition and Analysis:

    • Resuspend the cells in flow cytometry staining buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by first gating on live, singlet, CD45+ lymphocytes.

    • Within the lymphocyte gate, identify CD3+ T-cells, and subsequently CD4+ and CD8+ T-cell subsets.

    • Within the CD4+ and CD8+ populations, quantify the expression and co-expression of TIGIT and PD-1.[17][18]

Conclusion

TIGIT and PD-1 are critical inhibitory checkpoints that suppress anti-tumor immunity through distinct yet complementary mechanisms. While PD-1 signaling is characterized by the recruitment of SHP2 and the direct dephosphorylation of key TCR and co-stimulatory signaling components, TIGIT exerts its influence primarily through competition for ligands with the co-stimulatory receptor CD226 and direct inhibitory signaling via its ITIM and ITT-like motifs. The convergence of both pathways on the suppression of CD226 highlights a key vulnerability in the anti-tumor immune response and provides a strong mechanistic basis for the observed synergy of dual TIGIT and PD-1 blockade in preclinical and clinical studies. A thorough understanding of these individual and combined suppressive mechanisms is paramount for the continued development of effective cancer immunotherapies. Further quantitative studies are warranted to precisely delineate the relative contributions of each pathway to immune suppression in different tumor microenvironments.

References

Synergistic Anti-Tumor Effects of TIGIT and PD-L1 Co-Blockade: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The co-blockade of T-cell immunoreceptor with Ig and ITIM domains (TIGIT) and Programmed Death-Ligand 1 (PD-L1) has emerged as a promising immunotherapeutic strategy, demonstrating synergistic effects in preclinical models and clinical trials. This guide provides a comprehensive comparison of the performance of TIGIT and PD-L1 co-blockade with alternative therapies, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.

Mechanism of Synergistic Action

TIGIT and the PD-1/PD-L1 pathway are distinct inhibitory immune checkpoints that suppress T-cell and Natural Killer (NK) cell activity. Their co-blockade results in a more potent anti-tumor response than targeting either pathway alone due to their convergence on the co-stimulatory receptor CD226.[1]

TIGIT Pathway: TIGIT, expressed on T cells and NK cells, competes with the co-stimulatory receptor CD226 for binding to their common ligand, CD155 (also known as Poliovirus Receptor), which is often upregulated on tumor cells.[2] This competition dampens the activating signals mediated by CD226.

PD-1/PD-L1 Pathway: The interaction between PD-1 on T cells and PD-L1 on tumor cells leads to the recruitment of the phosphatase SHP2 to the T-cell, which dephosphorylates and inactivates key signaling molecules downstream of the T-cell receptor (TCR) and CD226.

Synergy: The dual blockade of TIGIT and PD-L1 releases two independent brakes on the anti-tumor immune response. Anti-TIGIT antibodies prevent TIGIT from competing with CD226 for CD155 binding, while anti-PD-L1 antibodies prevent the inhibitory signaling cascade initiated by the PD-1/PD-L1 interaction. This concerted action fully restores and enhances the CD226-mediated activation of T cells and NK cells, leading to a more robust and durable anti-tumor immunity.

TIGIT_PDL1_Signaling cluster_APC Tumor Cell / APC cluster_TCell T Cell / NK Cell cluster_Blockade Therapeutic Intervention CD155 CD155 (PVR) TIGIT TIGIT CD155->TIGIT Binds CD226 CD226 CD155->CD226 Binds PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds Inhibition Inhibition TIGIT->Inhibition Suppresses Activation Cellular Activation (Cytotoxicity, Cytokine Release) CD226->Activation Promotes PD1->Inhibition Suppresses TCR TCR TCR->Activation Signal 1 Inhibition->Activation Anti_TIGIT Anti-TIGIT Ab Anti_TIGIT->TIGIT Blocks Anti_PDL1 Anti-PD-L1 Ab Anti_PDL1->PDL1 Blocks

Figure 1: TIGIT and PD-L1 Signaling Pathways and Co-blockade. Max Width: 760px.

Preclinical Evidence: CT26 Mouse Model

The CT26 colon carcinoma model in BALB/c mice is a widely used syngeneic model to evaluate the efficacy of cancer immunotherapies.

Experimental Protocol: In Vivo Tumor Growth Study

1. Cell Line and Culture:

  • CT26.WT colon carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Tumor Implantation:

  • 6-8 week old female BALB/c mice are subcutaneously inoculated in the right flank with 1 x 10^5 to 5 x 10^5 CT26 cells resuspended in 100 µL of sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.

3. Treatment Protocol:

  • When tumors reach a palpable size (approximately 50-100 mm³), mice are randomized into treatment groups.

  • Antibody Administration:

    • Control Group: Isotype control antibody (e.g., mouse IgG1 or IgG2a) administered intraperitoneally (i.p.) at 10 mg/kg.

    • Anti-PD-L1 Monotherapy: Anti-mouse PD-L1 antibody (clone 10F.9G2) administered i.p. at 10 mg/kg.

    • Anti-TIGIT Monotherapy: Anti-mouse TIGIT antibody (clone 10A7) administered i.p. at 10 mg/kg.

    • Combination Therapy: Co-administration of anti-PD-L1 (10 mg/kg) and anti-TIGIT (10 mg/kg) antibodies i.p.

  • Dosing Schedule: Antibodies are typically administered twice a week for 2-3 weeks.

4. Efficacy Assessment:

  • Tumor Growth: Tumor volume is measured 2-3 times per week using digital calipers. Volume is calculated using the formula: (Length x Width²) / 2.

  • Survival: Mice are monitored for survival, with endpoints defined by tumor volume exceeding a certain limit (e.g., 2000 mm³) or signs of morbidity.

Quantitative Data: Tumor Growth Inhibition
Treatment GroupMean Tumor Volume (mm³) at Day 20% Tumor Growth Inhibition vs. ControlComplete Response Rate
Isotype Control~1500-0%
Anti-PD-L1~1000~33%~10%
Anti-TIGIT~1200~20%~5%
Anti-TIGIT + Anti-PD-L1 ~250 ~83% ~60-80%

Note: Data are representative values compiled from multiple preclinical studies.

Experimental Protocol: Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)

1. Tumor Digestion:

  • Excised tumors are mechanically minced and digested using an enzymatic cocktail (e.g., collagenase D, DNase I) to obtain a single-cell suspension.

2. Cell Staining:

  • Cells are stained with a panel of fluorescently-labeled antibodies to identify and quantify different immune cell populations.

3. Flow Cytometry Panel for T-Cell Subsets and Exhaustion Markers:

MarkerFluorochromeTarget Cell Population / Function
CD45e.g., AF700Pan-leukocyte marker
CD3e.g., PE-Cy7T-cell marker
CD4e.g., FITCHelper T-cells
CD8e.g., PerCP-Cy5.5Cytotoxic T-cells
FoxP3e.g., PERegulatory T-cells (Tregs)
PD-1e.g., BV421Exhaustion marker
TIM-3e.g., APCExhaustion marker
LAG-3e.g., BV605Exhaustion marker
TCF1e.g., Alexa Fluor 647Stem-like/progenitor exhausted T-cells
TOXe.g., PE-Dazzle594Exhaustion-associated transcription factor

4. Data Analysis:

  • Data is acquired on a flow cytometer and analyzed using software such as FlowJo to quantify the percentage and absolute numbers of different immune cell populations within the tumor microenvironment.

Quantitative Data: Immune Cell Infiltration
Treatment GroupCD8+ T-cells (% of CD45+ cells)Regulatory T-cells (Tregs) (% of CD4+ T-cells)CD8+/Treg Ratio
Isotype ControlLowHighLow
Anti-PD-L1Moderate IncreaseNo significant changeModerate Increase
Anti-TIGITSlight IncreaseSlight DecreaseSlight Increase
Anti-TIGIT + Anti-PD-L1 Significant Increase Significant Decrease Substantial Increase

Note: Data represents general trends observed in preclinical studies.

experimental_workflow cluster_invivo In Vivo Efficacy Study cluster_exvivo Ex Vivo Immune Profiling start CT26 Tumor Cell Implantation in BALB/c Mice tumor_growth Tumor Growth (Palpable) start->tumor_growth treatment Treatment Initiation (Antibody Administration) tumor_growth->treatment monitoring Tumor Volume Measurement & Survival Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint tumor_excision Tumor Excision monitoring->tumor_excision digestion Tumor Digestion to Single-Cell Suspension tumor_excision->digestion staining Flow Cytometry Antibody Staining digestion->staining analysis Flow Cytometry Data Acquisition & Analysis staining->analysis

Figure 2: Preclinical Experimental Workflow. Max Width: 760px.

Clinical Evidence

The synergistic effect of TIGIT and PD-L1 co-blockade has been evaluated in several clinical trials, most notably the CITYSCAPE and GALAXIES Lung-201 trials in non-small cell lung cancer (NSCLC).

CITYSCAPE Trial (NCT03563716)

This Phase II, randomized, double-blind study evaluated the efficacy and safety of the anti-TIGIT antibody tiragolumab in combination with the anti-PD-L1 antibody atezolizumab versus atezolizumab plus placebo in the first-line treatment of patients with PD-L1-positive metastatic NSCLC.[3]

Patient Population:

  • Chemotherapy-naïve patients with metastatic NSCLC.

  • PD-L1 expression on ≥1% of tumor cells.

  • ECOG performance status of 0 or 1.

  • No EGFR or ALK genomic alterations.

Treatment Arms:

  • Arm A: Tiragolumab (600 mg IV) + Atezolizumab (1200 mg IV) every 3 weeks.

  • Arm B: Placebo + Atezolizumab (1200 mg IV) every 3 weeks.

Efficacy Results (PD-L1 High, TPS ≥50%):

EndpointTiragolumab + AtezolizumabPlacebo + AtezolizumabHazard Ratio (95% CI)
Objective Response Rate (ORR) 66%24%-
Median Progression-Free Survival (PFS) Not Reached4.11 months0.30 (0.15-0.61)
GALAXIES Lung-201 Trial (NCT05014691)

This Phase II platform study is evaluating novel immunotherapy combinations, including the anti-TIGIT antibody belrestotug plus the anti-PD-1 antibody dostarlimab , in patients with previously untreated, unresectable, locally advanced or metastatic PD-L1-high NSCLC.[4]

Patient Population:

  • Previously untreated, unresectable, locally advanced or metastatic NSCLC.

  • PD-L1 expression with a tumor proportion score (TPS) of ≥50%.

Treatment Arms (Selected):

  • Dostarlimab monotherapy.

  • Belrestotug (various doses) + Dostarlimab.

Efficacy Results (Interim Analysis):

Treatment ArmObjective Response Rate (ORR)Confirmed ORR
Dostarlimab Monotherapy37.5%28.1%
Belrestotug (1000mg) + Dostarlimab 76.7% ~60.0%

Note: Data is from an interim analysis and may be subject to change.

Safety Profile of Combination Therapy

In clinical trials, the combination of anti-TIGIT and anti-PD-1/PD-L1 antibodies has generally been well-tolerated, with a safety profile consistent with that of anti-PD-1/PD-L1 monotherapy.[1][5] The most common treatment-related adverse events include fatigue, pruritus, and rash. While the incidence of immune-related adverse events may be slightly higher with the combination, they are generally manageable.

Conclusion

The co-blockade of TIGIT and PD-L1 represents a promising therapeutic strategy in immuno-oncology. Preclinical data robustly demonstrates a synergistic anti-tumor effect, driven by the restoration of CD226-mediated immune cell activation. Early clinical data in NSCLC is encouraging, showing significant improvements in objective response rates and progression-free survival, particularly in patients with high PD-L1 expression. Ongoing and future clinical trials will further delineate the full potential of this combination therapy across various cancer types. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and build upon these findings.

References

TIGIT inhibitors versus CTLA-4 inhibitors in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of cancer immunotherapy, immune checkpoint inhibitors have emerged as a cornerstone of treatment. While CTLA-4 inhibitors were among the first to demonstrate clinical success, a new generation of targets, including TIGIT, is showing considerable promise in preclinical models. This guide provides a detailed comparison of TIGIT and CTLA-4 inhibitors based on available preclinical data, offering insights for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Pathways

TIGIT (T cell immunoreceptor with Ig and ITIM domains) and CTLA-4 (Cytotoxic T-Lymphocyte-Associated protein 4) are both inhibitory receptors expressed on immune cells, primarily T cells. However, they regulate immune responses through distinct, albeit analogous, pathways.

TIGIT Signaling Pathway: TIGIT competes with the co-stimulatory receptor CD226 (also known as DNAM-1) for binding to their shared ligands, CD155 (PVR) and CD112 (PVRL2), which are often upregulated on tumor cells.[1][2] By binding to these ligands with higher affinity, TIGIT outcompetes CD226, leading to the inhibition of T cell and Natural Killer (NK) cell activation, proliferation, and cytokine production.[3][4] TIGIT signaling can also directly deliver inhibitory signals into the cell through its Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) domain.[5]

CTLA-4 Signaling Pathway: CTLA-4 acts as a crucial negative regulator of T cell activation, primarily during the initial priming phase in secondary lymphoid organs. It competes with the co-stimulatory receptor CD28 for binding to its ligands, B7-1 (CD80) and B7-2 (CD86), expressed on antigen-presenting cells (APCs).[6][7] CTLA-4 has a higher affinity for B7 ligands than CD28, and its engagement leads to the attenuation of T cell proliferation and cytokine production, effectively putting a brake on the immune response.[7][8]

Preclinical Efficacy: Head-to-Head in Tumor Models

Preclinical studies in various syngeneic mouse tumor models have demonstrated the anti-tumor efficacy of both TIGIT and CTLA-4 blockade, both as monotherapies and in combination with other immunotherapies, particularly PD-1/PD-L1 inhibitors.

Tumor Growth Inhibition
TargetAntibody (Clone)Mouse ModelTumor Cell LineMonotherapy TGI (%)Combination w/ anti-PD-1/L1 TGI (%)
TIGIT anti-TIGIT (clone not specified)C57BL/6MC38 (colon carcinoma)Modest/Uniform RetardationSynergistic Inhibition
TIGIT anti-TIGIT (clone not specified)BALB/cCT26 (colon carcinoma)Significant InhibitionEnhanced Inhibition
TIGIT anti-TIGIT (clone not specified)C57BL/6B16 MelanomaModest InhibitionSynergistic Inhibition
CTLA-4 anti-CTLA-4 (9H10)C57BL/6B16.OVA (melanoma)Significant InhibitionStrongly Reduced Antitumor Activity (in MLKL-deficient tumors)
CTLA-4 anti-CTLA-4 (clone not specified)BALB/cCT26 (colon carcinoma)Significant InhibitionN/A
CTLA-4 XTX101 (humanized)hCTLA-4 TransgenicMC38 (colon carcinoma)80.5% (1 mg/kg)93.9% (3 mg/kg)

TGI: Tumor Growth Inhibition. Data is a qualitative and quantitative summary from multiple sources.[1][9][10][11]

Impact on the Tumor Microenvironment

A critical aspect of immunotherapy is the modulation of the tumor microenvironment (TME). Both TIGIT and CTLA-4 inhibitors have been shown to increase the infiltration and activation of anti-tumor immune cells.

TargetEffect on CD8+ T cellsEffect on NK cellsEffect on Regulatory T cells (Tregs)
TIGIT Increased infiltration and activation; reversal of exhaustion.[12][13]Prevents exhaustion and enhances cytotoxicity.[9]Potential for preferential depletion with Fc-competent antibodies.[14]
CTLA-4 Increased infiltration and activation.[15][16]Less direct role compared to TIGIT.Depletion within the TME.[10]

Experimental Protocols

Below are representative experimental protocols derived from preclinical studies evaluating TIGIT and CTLA-4 inhibitors.

Syngeneic Mouse Tumor Models
  • Animal Models: C57BL/6 or BALB/c mice, 6-8 weeks old, are commonly used. For antibodies targeting human epitopes, humanized transgenic mice (e.g., hCTLA-4) are employed.[1][10][17]

  • Tumor Cell Inoculation: Tumor cells (e.g., 1 x 10^6 CT26 or 2.4 x 10^5 B16.OVA cells) are injected subcutaneously into the flank of the mice.[11] Tumor growth is monitored by caliper measurements, and volume is calculated using the formula: (Length x Width^2) / 2.[18][19]

  • Treatment Regimen:

    • Anti-TIGIT: Dosing can vary, for example, weekly intraperitoneal (i.p.) injections at concentrations ranging from 0.1 to 12.5 mg/kg.[14]

    • Anti-CTLA-4: A common regimen involves i.p. injections of 200 µg on day 3 or 5 post-tumor inoculation, followed by 100 µg doses every 3-4 days for a total of 3 doses.[11]

  • Endpoint Analysis: Tumors and spleens are harvested at specified time points for analysis. Tumor-infiltrating lymphocytes (TILs) are isolated by enzymatic digestion.

Immune Cell Analysis by Flow Cytometry
  • Cell Staining: Single-cell suspensions from tumors or spleens are stained with fluorescently labeled antibodies against various cell surface and intracellular markers to identify and quantify different immune cell populations (e.g., CD8, CD4, FoxP3 for T cells; NK1.1 for NK cells).

  • Data Acquisition and Analysis: Data is acquired on a flow cytometer and analyzed using appropriate software to determine the percentage and activation status of different immune cell subsets within the TME.[16][20]

Visualizing the Pathways and Workflow

To better understand the molecular interactions and experimental design, the following diagrams were generated using Graphviz.

TIGIT_Signaling_Pathway cluster_APC_Tumor APC / Tumor Cell cluster_T_NK_Cell T Cell / NK Cell cluster_Inhibition Inhibitory Signaling cluster_Activation Activating Signaling CD155 CD155 (PVR) TIGIT TIGIT CD155->TIGIT High Affinity CD226 CD226 (DNAM-1) CD155->CD226 Low Affinity CD112 CD112 (PVRL2) CD112->TIGIT CD112->CD226 ITIM ITIM Phosphorylation TIGIT->ITIM Engagement Activation_Signal Activation CD226->Activation_Signal Co-stimulation TCR TCR TCR->Activation_Signal CD28 CD28 SHP1_SHP2 SHP-1/SHP-2 Recruitment ITIM->SHP1_SHP2 PI3K_MAPK_NFkB ↓ PI3K, MAPK, NF-κB SHP1_SHP2->PI3K_MAPK_NFkB PI3K_MAPK_NFkB->Activation_Signal Inhibits

Caption: TIGIT Signaling Pathway

CTLA4_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T Cell cluster_Inhibition Inhibitory Signaling cluster_Activation Activating Signaling B7_1 B7-1 (CD80) CTLA4 CTLA-4 B7_1->CTLA4 High Affinity CD28 CD28 B7_1->CD28 Low Affinity B7_2 B7-2 (CD86) B7_2->CTLA4 B7_2->CD28 Inhibitory_Signal Inhibitory Signal CTLA4->Inhibitory_Signal Engagement Activation_Signal Activation CD28->Activation_Signal Co-stimulation TCR TCR TCR->Activation_Signal Inhibitory_Signal->Activation_Signal Inhibits

Caption: CTLA-4 Signaling Pathway

Experimental_Workflow cluster_Tumor_Induction Tumor Induction cluster_Treatment Treatment Groups cluster_Analysis Endpoint Analysis Tumor_Inoculation Subcutaneous Tumor Cell Inoculation Tumor_Growth Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Isotype_Control Isotype Control Tumor_Growth->Isotype_Control Anti_TIGIT Anti-TIGIT mAb Tumor_Growth->Anti_TIGIT Anti_CTLA4 Anti-CTLA-4 mAb Tumor_Growth->Anti_CTLA4 Combination Combination Therapy Tumor_Growth->Combination Tumor_Harvest Tumor & Spleen Harvest Isotype_Control->Tumor_Harvest Anti_TIGIT->Tumor_Harvest Anti_CTLA4->Tumor_Harvest Combination->Tumor_Harvest TIL_Isolation TIL Isolation Tumor_Harvest->TIL_Isolation Flow_Cytometry Flow Cytometry Analysis TIL_Isolation->Flow_Cytometry Data_Analysis Data Analysis Flow_Cytometry->Data_Analysis

Caption: Preclinical Experimental Workflow

Conclusion

Preclinical data suggests that both TIGIT and CTLA-4 are viable targets for cancer immunotherapy. While CTLA-4 inhibitors have a more established clinical track record, TIGIT inhibitors demonstrate a distinct mechanism of action with a pronounced effect on both T cells and NK cells. The synergistic effects observed when combining TIGIT inhibitors with PD-1/PD-L1 blockade are particularly encouraging. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of TIGIT inhibition and to identify the patient populations most likely to benefit from these emerging therapies. The choice between targeting TIGIT or CTLA-4, or potentially combining them, will depend on the specific tumor type, its immune microenvironment, and the desire to modulate both the T cell and NK cell anti-tumor response.

References

TIGIT Expression Analysis: A Comparative Guide to Immunohistochemistry and Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate assessment of T-cell immunoreceptor with Ig and ITIM domains (TIGIT) expression is critical for advancing immuno-oncology research and developing targeted therapies. This guide provides a comprehensive comparison of two primary methods for TIGIT detection: immunohistochemistry (IHC) and flow cytometry, offering insights into their respective methodologies, data outputs, and applications in the field.

TIGIT, an immune checkpoint receptor found on various immune cells, including T cells and natural killer (NK) cells, has emerged as a promising target for cancer immunotherapy.[1] Its interaction with ligands such as CD155 (PVR) on antigen-presenting cells and tumor cells suppresses anti-tumor immunity.[1] Consequently, the reliable detection and quantification of TIGIT expression in the tumor microenvironment are paramount for patient stratification and biomarker development.

This guide delves into the cross-validation of TIGIT expression using IHC and flow cytometry, presenting available data, detailed experimental protocols, and visual representations of the underlying biological and technical workflows.

Quantitative Data Comparison

While a definitive head-to-head study with extensive quantitative data on the same patient samples remains to be published, existing research provides valuable insights into the expression patterns of TIGIT as detected by both IHC and flow cytometry in various solid tumors. The following table summarizes representative findings, highlighting the percentage of TIGIT-positive cells or staining scores across different cancer types. It is important to note that direct comparison of percentages between IHC and flow cytometry can be challenging due to the inherent differences in these techniques; IHC provides spatial context within the tissue, while flow cytometry offers precise quantification on a single-cell level from dissociated samples.

Cancer TypeMethodTIGIT Expression FindingsReference
Muscle-Invasive Bladder Cancer (MIBC) IHC & Flow CytometryPatients were categorized into three clusters based on TIGIT and PD-1 expression. The TIGIThigh cluster was associated with an exhausted CD8+ T cell phenotype and had the worst survival but benefited more from adjuvant chemotherapy and anti-PD-L1 immunotherapy.[2]
Primary Breast Cancer IHC & Flow CytometryTIGIT expression was significantly upregulated in tumor tissues compared to adjacent normal tissues as detected by IHC. Flow cytometry also showed upregulated TIGIT on peripheral blood T cells of breast cancer patients compared to healthy controls.[3]
Diffuse Large B-cell Lymphoma (DLBCL) Flow CytometryTIGIT expression was markedly upregulated on NK cells in DLBCL patients compared to healthy controls, which was associated with impaired NK cell function.[4]
Clear Cell Renal Cell Carcinoma (ccRCC) IHC & Flow CytometryTIGIT expression was significantly higher in tumor-infiltrating lymphocytes (TILs) compared to peripheral blood mononuclear cells (PBMCs) as measured by flow cytometry. IHC confirmed higher TIGIT expression in ccRCC tissues compared to adjacent normal tissues.[5]
Pancreatic Ductal Adenocarcinoma (PDAC) Flow CytometryIntratumoral T cells showed increased PD-1 and TIGIT expression. PD-1+TIGIT- T cells were associated with a proinflammatory phenotype, while TIGIT expression was linked to an exhausted phenotype.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for TIGIT detection by IHC and flow cytometry, synthesized from various research publications.

Immunohistochemistry (IHC) Protocol for TIGIT

This protocol outlines the general steps for detecting TIGIT in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Tissue Preparation:

    • Obtain FFPE tissue blocks from patient samples.

    • Cut 4-5 µm sections and mount them on positively charged slides.

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate buffer, pH 6.0 or Tris-EDTA buffer, pH 9.0) in a pressure cooker or water bath. The optimal method should be determined for the specific antibody used.

  • Blocking:

    • Block endogenous peroxidase activity with a 3% hydrogen peroxide solution for 10-15 minutes.

    • Block non-specific antibody binding with a protein block solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Incubate the sections with a validated primary antibody against TIGIT (e.g., clone TG1) at an optimized dilution overnight at 4°C.[7]

  • Detection System:

    • Use a polymer-based detection system (e.g., HRP-conjugated secondary antibody) to avoid issues with endogenous biotin.

    • Incubate with the secondary antibody for 30-60 minutes at room temperature.

  • Chromogen and Counterstain:

    • Apply a chromogen substrate solution (e.g., DAB) and monitor for color development.

    • Counterstain the sections with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

  • Scoring:

    • Evaluate staining intensity (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, 3+ for strong) and the percentage of positive cells. An H-score or similar semi-quantitative method can be employed for more detailed analysis.

Flow Cytometry Protocol for TIGIT

This protocol describes the general workflow for analyzing TIGIT expression on immune cells from fresh tumor tissue or peripheral blood.

  • Sample Preparation:

    • For Tumor Tissue: Mechanically and enzymatically dissociate fresh tumor tissue to obtain a single-cell suspension.

    • For Peripheral Blood: Isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Staining:

    • Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).

    • Block Fc receptors with an Fc block reagent to prevent non-specific antibody binding.

    • Incubate the cells with a cocktail of fluorescently-conjugated antibodies against surface markers, including a validated anti-TIGIT antibody, for 30 minutes at 4°C in the dark. A typical panel might include markers to identify T cell subsets (e.g., CD3, CD4, CD8) and NK cells (e.g., CD56).

    • Wash the cells to remove unbound antibodies.

  • Viability Staining:

    • Incubate the cells with a viability dye (e.g., 7-AAD or a fixable viability stain) to exclude dead cells from the analysis.

  • Data Acquisition:

    • Acquire the stained samples on a flow cytometer. Collect a sufficient number of events for robust statistical analysis.

  • Data Analysis:

    • Use flow cytometry analysis software (e.g., FlowJo) to gate on the cell populations of interest based on their forward and side scatter properties and the expression of lineage markers.

    • Determine the percentage of TIGIT-positive cells and the median fluorescence intensity (MFI) of TIGIT expression within each immune cell subset.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

TIGIT_Signaling_Pathway TIGIT Signaling Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_T_NK_Cell T Cell / NK Cell CD155 CD155 (PVR) TIGIT TIGIT TIGIT->CD155 Binds SHP1_2 SHP-1/SHP-2 TIGIT->SHP1_2 Recruits CD226 CD226 (DNAM-1) CD226->CD155 Binds (competes with TIGIT) Activation Activation CD226->Activation Leads to Inhibition Inhibition of Effector Functions SHP1_2->Inhibition Leads to

Caption: TIGIT signaling pathway.

Cross_Validation_Workflow Cross-Validation Workflow: TIGIT Expression PatientSample Patient Tumor Sample FFPE Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Block PatientSample->FFPE FreshTissue Fresh Tumor Tissue PatientSample->FreshTissue IHC Immunohistochemistry (IHC) FFPE->IHC Flow Flow Cytometry FreshTissue->Flow IHC_Analysis IHC Data Analysis (H-score, % positive cells) IHC->IHC_Analysis Flow_Analysis Flow Cytometry Data Analysis (% positive cells, MFI) Flow->Flow_Analysis Comparison Data Comparison and Correlation Analysis IHC_Analysis->Comparison Flow_Analysis->Comparison

Caption: Experimental workflow for cross-validation.

Conclusion

Both IHC and flow cytometry are powerful techniques for assessing TIGIT expression, each with its own set of advantages and limitations. IHC provides invaluable spatial information, allowing for the localization of TIGIT-expressing cells within the tumor microenvironment. In contrast, flow cytometry offers high-throughput, quantitative analysis at the single-cell level, enabling the precise characterization of TIGIT expression on various immune cell subsets.

The choice of method will ultimately depend on the specific research question and the available sample types. For a comprehensive understanding of TIGIT biology and its role as a biomarker, an integrated approach that leverages the strengths of both techniques is highly recommended. Future studies focusing on the direct cross-validation of TIGIT IHC and flow cytometry on matched patient samples will be crucial for establishing a standardized and robust framework for TIGIT expression analysis in clinical and research settings.

References

TIGIT Blockade in Oncology: A Comparative Guide to Monotherapy vs. Combination Therapy in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The T-cell immunoreceptor with Ig and ITIM domains (TIGIT) has emerged as a critical inhibitory checkpoint receptor in the landscape of cancer immunotherapy. Its role in suppressing T-cell and Natural Killer (NK) cell activity has made it a compelling target for novel anti-cancer therapies. While TIGIT monotherapy has been explored, the prevailing strategy in clinical development involves combination with other checkpoint inhibitors, most notably anti-PD-1/PD-L1 agents. This guide provides an objective comparison of the efficacy of TIGIT monotherapy versus combination therapy, supported by quantitative data from key clinical trials, detailed experimental protocols, and visualizations of the underlying biological and operational frameworks.

The TIGIT Signaling Pathway: A Mechanism of Immune Suppression

TIGIT is primarily expressed on activated T cells, regulatory T cells (Tregs), and NK cells. It competes with the co-stimulatory receptor CD226 for binding to their shared ligand, CD155 (also known as PVR), which is often upregulated on tumor cells and antigen-presenting cells (APCs). By binding to CD155 with higher affinity, TIGIT outcompetes CD226, leading to a dominant inhibitory signal. This interaction initiates a signaling cascade that suppresses lymphocyte proliferation, cytokine production, and cytotoxic activity, thereby enabling tumor cells to evade immune destruction.

TIGIT_Signaling_Pathway TIGIT Signaling Pathway cluster_tumor_cell Tumor Cell / APC cluster_t_cell T Cell / NK Cell CD155 CD155 (PVR) TIGIT TIGIT CD155->TIGIT High Affinity Binding CD226 CD226 (DNAM-1) CD155->CD226 Low Affinity Binding (Blocked by TIGIT) Immune_Suppression Immune Suppression TIGIT->Immune_Suppression Inhibitory Signal Immune_Activation Immune Activation (Cytokine Release, Cytotoxicity) CD226->Immune_Activation Activating Signal Immune_Suppression->Immune_Activation Inhibits

Caption: TIGIT competes with CD226 for CD155 binding, leading to immune suppression.

Clinical Efficacy: Monotherapy vs. Combination Therapy

Clinical trial data consistently demonstrates superior efficacy for TIGIT-targeted therapies when used in combination, primarily with anti-PD-1/PD-L1 antibodies, compared to monotherapy.

Non-Small Cell Lung Cancer (NSCLC)

NSCLC, particularly tumors with high PD-L1 expression, has been a major focus of TIGIT inhibitor development.

Clinical TrialTreatment ArmsPatient PopulationObjective Response Rate (ORR)Progression-Free Survival (PFS)Overall Survival (OS)
CITYSCAPE (Phase 2) [1][2][3][4]Tiragolumab (anti-TIGIT) + Atezolizumab (anti-PD-L1) vs. Placebo + Atezolizumab1L PD-L1+ NSCLC37.3% vs. 20.6%5.6 vs. 3.9 months23.2 vs. 14.5 months
ARC-10 (Phase 3) [5][6]Domvanalimab (anti-TIGIT) + Zimberelimab (anti-PD-1) vs. Zimberelimab alone vs. Chemotherapy1L PD-L1≥50% NSCLC-11.5 vs. 6.2 vs. 9.6 monthsNot Reached vs. 24.4 vs. 11.9 months
GALAXIES Lung-201 (Phase 2) [7]Belrestotug (anti-TIGIT) + Dostarlimab (anti-PD-1) vs. Dostarlimab alone1L PD-L1-high NSCLC~60-76% vs. 37.5% (confirmed ORR ~60% vs. 28.1%)Data expected in 2025-
ARC-7 (Phase 2) [8]Domvanalimab + Zimberelimab vs. Zimberelimab alone1L PD-L1≥50% NSCLC41% vs. 27%Doubling of median PFS vs. monotherapy-
Melanoma

Neoadjuvant immunotherapy is a promising approach in resectable melanoma, and TIGIT combinations are being actively investigated.

Clinical TrialTreatment ArmsPatient PopulationPathologic Complete Response (pCR)Major Pathologic Response (MPR)
KEYMAKER-U02 (Phase 1/2) [9]Pembrolizumab (anti-PD-1) + Vibostolimab (anti-TIGIT) vs. Pembrolizumab aloneResectable Stage IIIB-D Melanoma38% vs. 40%50% vs. 47%

Note: In the KEYMAKER-U02 trial, the addition of vibostolimab to pembrolizumab did not show a significant improvement in pCR or MPR rates over pembrolizumab monotherapy in this early-phase study.

Other Solid Tumors

The benefit of TIGIT combination therapy is being explored across a range of other cancers.

Clinical TrialTreatment ArmsPatient PopulationEfficacy EndpointResult
Preclinical Murine GBM Model [10]Anti-TIGIT + Anti-PD-1 vs. Anti-TIGIT alone vs. Anti-PD-1 aloneGlioblastoma (GBM)Median Survival44 vs. 25.5 vs. 28.5 days
Preclinical Mesothelioma Model [11][12]Anti-TIGIT + Anti-PD-1 vs. Anti-PD-1 aloneMesotheliomaObjective Response90% vs. 20%
AdvanTIG-105 (Phase 1) [13][14]Ociperlimab (anti-TIGIT) + Tislelizumab (anti-PD-1)Advanced Solid TumorsORR10%

Data on TIGIT monotherapy from early-phase trials have generally shown limited clinical activity, reinforcing the rationale for combination strategies. For instance, in a Phase 1 study, vibostolimab monotherapy resulted in a low response rate in patients with advanced solid tumors.[15] Similarly, preclinical data in a glioblastoma model showed that anti-TIGIT monotherapy did not significantly improve survival compared to the control group.[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the protocols for some of the key trials cited.

CITYSCAPE (NCT03563716)
  • Study Design: A Phase 2, randomized, double-blind, placebo-controlled trial.

  • Patient Population: 135 patients with chemotherapy-naive, locally advanced or metastatic NSCLC with PD-L1 expression (Tumor Proportion Score [TPS] ≥1%).

  • Treatment Arms:

    • Arm A: Tiragolumab (600 mg IV) plus atezolizumab (1200 mg IV) every 3 weeks.

    • Arm B: Placebo plus atezolizumab (1200 mg IV) every 3 weeks.

  • Primary Endpoints: Investigator-assessed Objective Response Rate (ORR) and Progression-Free Survival (PFS).

  • Key Assessments: Tumor assessments were performed every 6 weeks for the first 48 weeks and every 9 weeks thereafter. PD-L1 expression was centrally assessed.

ARC-10 (NCT04736173)
  • Study Design: A Phase 3, randomized, open-label, multi-center trial.

  • Patient Population: Patients with previously untreated, locally advanced or metastatic NSCLC with PD-L1 TPS ≥50%.

  • Treatment Arms:

    • Arm 1: Domvanalimab plus zimberelimab.

    • Arm 2: Zimberelimab monotherapy.

    • Arm 3: Platinum-based chemotherapy.

  • Primary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).

  • Key Assessments: Tumor response was evaluated by RECIST v1.1.

KEYMAKER-U02 (NCT04303169)
  • Study Design: A Phase 1/2, adaptive-design, rolling-arm trial. This summary focuses on the initial arms.

  • Patient Population: Patients with resectable Stage IIIB-D melanoma.

  • Treatment Arms:

    • Arm 1: Neoadjuvant pembrolizumab plus vibostolimab, followed by adjuvant pembrolizumab.

    • Arm 2: Neoadjuvant pembrolizumab plus gebasaxturev, followed by adjuvant pembrolizumab.

    • Arm 3: Neoadjuvant pembrolizumab monotherapy, followed by adjuvant pembrolizumab.

  • Primary Endpoints: Pathologic Complete Response (pCR) rate and Major Pathologic Response (MPR) rate.

  • Key Assessments: Pathological assessment of the resected tumor specimen after neoadjuvant therapy.

Experimental Workflow: A Typical Immunotherapy Clinical Trial

The workflow for a clinical trial evaluating a TIGIT inhibitor, either as a monotherapy or in combination, follows a structured process from patient screening to data analysis.

Clinical_Trial_Workflow Typical Immunotherapy Clinical Trial Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria, Biomarker Assessment) Randomization Randomization Patient_Screening->Randomization Treatment_Arm_A Arm A: Combination Therapy (e.g., anti-TIGIT + anti-PD-1) Randomization->Treatment_Arm_A Treatment_Arm_B Arm B: Monotherapy/Control (e.g., anti-PD-1 alone) Randomization->Treatment_Arm_B Treatment_Administration Treatment Administration (Scheduled Cycles) Treatment_Arm_A->Treatment_Administration Treatment_Arm_B->Treatment_Administration Monitoring Monitoring (Safety, Adverse Events, Pharmacokinetics) Treatment_Administration->Monitoring Tumor_Assessment Tumor Assessment (e.g., RECIST 1.1) Treatment_Administration->Tumor_Assessment Data_Analysis Data Analysis (ORR, PFS, OS) Monitoring->Data_Analysis Tumor_Assessment->Data_Analysis

Caption: From patient selection to data analysis in an immunotherapy trial.

Conclusion

The collective evidence from clinical trials strongly supports the superior efficacy of TIGIT combination therapy, particularly with PD-1/PD-L1 inhibitors, over TIGIT monotherapy. The synergistic effect of dual checkpoint blockade appears to be a more potent strategy for overcoming tumor-induced immune suppression. While monotherapy has shown a favorable safety profile, its limited anti-tumor activity has shifted the clinical development focus towards combination approaches. Ongoing and future clinical trials will further delineate the optimal combinations, patient populations, and tumor types that will benefit most from targeting the TIGIT pathway. The development of robust predictive biomarkers will also be crucial in personalizing these powerful immunotherapies.

References

A Head-to-Head Comparison of TIGIT-Targeting Drugs in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The T-cell immunoreceptor with Ig and ITIM domains (TIGIT) has emerged as a critical inhibitory checkpoint receptor in the landscape of cancer immunotherapy.[1][2] Expressed on various immune cells, including T cells and Natural Killer (NK) cells, TIGIT plays a significant role in suppressing anti-tumor immunity.[1][2] Its ligands, primarily CD155 (PVR), are often overexpressed on tumor cells, leading to immune evasion.[1][3] Consequently, blocking the TIGIT-CD155 interaction is a promising therapeutic strategy, with numerous TIGIT-targeting monoclonal antibodies (mAbs) currently in clinical development. This guide provides a head-to-head comparison of prominent TIGIT-targeting drugs, supported by available preclinical and clinical data.

The TIGIT Signaling Pathway

TIGIT functions as a key negative regulator of the immune response. Upon binding to its high-affinity ligand CD155, which is expressed on antigen-presenting cells (APCs) and tumor cells, TIGIT delivers inhibitory signals into T cells and NK cells.[1][4][5][6] This signaling is mediated through the immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoglobulin tail tyrosine (ITT)-like motif in its cytoplasmic domain.[1][4]

TIGIT signaling leads to the suppression of several key downstream pathways, including PI3K-Akt, MAPK, and NF-κB, ultimately resulting in reduced T cell and NK cell proliferation, cytokine production (e.g., IFN-γ), and cytotoxicity.[5][6] Furthermore, TIGIT competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to CD155.[7] By outcompeting CD226, TIGIT not only delivers its own inhibitory signal but also prevents the activating signals mediated by CD226.[8]

TIGIT_Signaling_Pathway cluster_Tumor_Cell Tumor Cell / APC cluster_T_Cell_NK_Cell T Cell / NK Cell CD155 CD155 (PVR) TIGIT TIGIT CD155->TIGIT Binding CD226 CD226 (DNAM-1) CD155->CD226 Binding TIGIT->CD226 Competes for CD155 binding SHP1_2 SHP-1/SHP-2 TIGIT->SHP1_2 Recruits Immune_Activation Immune Activation (Cytokine Release, Proliferation, Cytotoxicity) CD226->Immune_Activation Activates Immune_Inhibition Immune Inhibition SHP1_2->Immune_Inhibition Leads to PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Immune_Activation MAPK MAPK Pathway MAPK->Immune_Activation NFkB NF-κB Pathway NFkB->Immune_Activation Immune_Inhibition->PI3K_Akt Inhibits Immune_Inhibition->MAPK Inhibits Immune_Inhibition->NFkB Inhibits TIGIT_Drug Anti-TIGIT Drug TIGIT_Drug->TIGIT Blocks Interaction ELISA_Workflow cluster_workflow ELISA Workflow for Binding Affinity Start Start Coat Coat plate with recombinant TIGIT Start->Coat Wash1 Wash Coat->Wash1 Block Block with BSA Wash1->Block Add_Ab Add serially diluted anti-TIGIT antibody Block->Add_Ab Wash2 Wash Add_Ab->Wash2 Add_Sec_Ab Add HRP-conjugated secondary antibody Wash2->Add_Sec_Ab Wash3 Wash Add_Sec_Ab->Wash3 Add_Substrate Add TMB substrate Wash3->Add_Substrate Stop Add stop solution Add_Substrate->Stop Read Read absorbance Stop->Read End End Read->End T_Cell_Activation_Workflow cluster_workflow T-Cell Activation Assay Workflow Isolate_PBMCs Isolate PBMCs Stimulate_T_Cells Stimulate T-cells (anti-CD3 + anti-CD28) Isolate_PBMCs->Stimulate_T_Cells Induce_Inhibition Induce TIGIT inhibition (co-culture with CD155+ cells) Stimulate_T_Cells->Induce_Inhibition Treat Add anti-TIGIT or isotype control antibody Induce_Inhibition->Treat Incubate Incubate 48-72h Treat->Incubate Measure_Cytokines Measure IFN-γ (ELISA) Incubate->Measure_Cytokines Measure_Proliferation Measure Proliferation (Flow Cytometry) Incubate->Measure_Proliferation

References

TIGIT: A Prognostic Marker in Non-Small Cell Lung Cancer - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The T-cell immunoreceptor with Ig and ITIM domains (TIGIT) has emerged as a critical immune checkpoint inhibitor, playing a significant role in the tumor microenvironment of non-small cell lung cancer (NSCLC). This guide provides a comparative analysis of TIGIT's performance as a prognostic marker, supported by experimental data, to inform research and drug development efforts in this space.

TIGIT Signaling and Prognostic Significance

TIGIT is primarily expressed on activated T cells, regulatory T cells (Tregs), and natural killer (NK) cells.[1] Its interaction with its primary ligand, CD155 (also known as the poliovirus receptor or PVR), expressed on antigen-presenting cells and tumor cells, triggers inhibitory signals that suppress T cell and NK cell function.[2][3] This immunosuppressive activity contributes to tumor immune evasion.

High expression of TIGIT in the tumor microenvironment of NSCLC has been consistently associated with a poorer prognosis.[4] This correlation is observed across different methodologies for assessing TIGIT expression, including immunohistochemistry (IHC), flow cytometry, and RNA sequencing (RNA-seq).

Comparative Analysis of TIGIT as a Prognostic Marker

The prognostic value of TIGIT is often evaluated in comparison to or in conjunction with the well-established PD-1/PD-L1 immune checkpoint axis.

Performance Against PD-1/PD-L1

Studies have shown that TIGIT is frequently co-expressed with PD-1 on tumor-infiltrating lymphocytes (TILs) in NSCLC.[5] This co-expression is linked to a more exhausted T cell phenotype and a more immunosuppressive tumor microenvironment, leading to worse clinical outcomes. While both high TIGIT and high PD-L1 expression are independently associated with poor prognosis, their combined high expression often signifies an even worse prognosis.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the prognostic significance of TIGIT expression in NSCLC.

Table 1: Prognostic Value of TIGIT Expression on Overall Survival (OS) in NSCLC

Study Cohort (Histology)MethodHigh TIGIT Association with OSHazard Ratio (HR) (95% CI)p-valueCitation
LUSC (n=190)IHCWorse1.756 (1.152-2.676) (for PVR/PD-L1 co-expression)0.009[6]
NSCLC (n=72, pembrolizumab-treated)RNA-SeqImprovedNot directly provided for TIGIT alone, but median OS was 44 months for TIGIT high vs. 23 months for TIGIT low0.01[5][7]
Lung AdenocarcinomaMeta-analysisWorse1.29 (0.96–1.72)0.094[8]
NSCLC (post-cCRT)IHCWorse (when co-expressed with PD-L1)Not provided0.008[9]
Lung Adenocarcinoma (TCGA)RNA-SeqProtective0.65 (0.44–0.95)0.03

Table 2: Prognostic Value of TIGIT Expression on Progression-Free Survival (PFS) in NSCLC

Study Cohort (Histology)MethodHigh TIGIT Association with PFSHazard Ratio (HR) (95% CI)p-valueCitation
NSCLC (n=72, pembrolizumab-treated)RNA-SeqImprovedNot directly provided, but median PFS was 35 months for TIGIT high vs. 18 months for TIGIT low0.006[5][7]
NSCLC (CITYSCAPE trial, Tiragolumab + Atezolizumab)Not specifiedNo significant impact0.62 (0.30–1.32) (TIGIT-high vs TIGIT-low)Not significant[10]
NSCLC (CITYSCAPE trial, Tiragolumab + Atezolizumab vs. Atezolizumab alone)Not specifiedImproved0.58 (0.38-0.89)Not provided[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of TIGIT as a prognostic marker. Below are outlines of common experimental protocols.

Immunohistochemistry (IHC)

IHC is widely used to assess TIGIT protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

Protocol Outline:

  • Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed, often using a citrate-based buffer (pH 6.0).

  • Blocking: Endogenous peroxidase activity is blocked with hydrogen peroxide, and non-specific antibody binding is blocked with a serum-based solution.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody specific for TIGIT.

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB) to visualize the staining.

  • Counterstaining, Dehydration, and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

Note: Specific antibody clones, dilutions, and incubation times vary between studies and should be optimized for each laboratory.

Flow Cytometry

Flow cytometry is used to quantify TIGIT expression on specific immune cell subsets within the tumor microenvironment, typically from fresh tumor tissue or cryopreserved cells.

Protocol Outline:

  • Single-Cell Suspension Preparation: Fresh tumor tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.

  • Cell Surface Staining: Cells are stained with a cocktail of fluorescently labeled antibodies against cell surface markers to identify immune cell populations (e.g., CD3, CD4, CD8, CD45) and TIGIT.

  • Data Acquisition: Stained cells are analyzed on a flow cytometer.

  • Data Analysis: A sequential gating strategy is used to identify the cell populations of interest and quantify the percentage of TIGIT-positive cells and the mean fluorescence intensity (MFI).

RNA Sequencing (RNA-seq)

RNA-seq is employed to measure TIGIT mRNA expression levels in tumor tissue.

Protocol Outline:

  • RNA Extraction: Total RNA is extracted from fresh-frozen or FFPE tumor tissue.

  • Library Preparation: mRNA is enriched, fragmented, and converted to cDNA. Sequencing adapters are ligated to the cDNA fragments to create a sequencing library.

  • Sequencing: The library is sequenced using a high-throughput sequencing platform.

  • Data Analysis: Raw sequencing reads are aligned to the human genome, and gene expression is quantified (e.g., as transcripts per million - TPM). TIGIT expression levels are then correlated with clinical outcomes.

Visualizations

TIGIT Signaling Pathway

TIGIT_Signaling_Pathway TIGIT Signaling Pathway cluster_APC_Tumor APC / Tumor Cell cluster_T_NK_Cell T Cell / NK Cell CD155 CD155 TIGIT TIGIT CD155->TIGIT Binding CD226 CD226 CD155->CD226 Binding (competes with TIGIT) ITIM ITIM TIGIT->ITIM Recruits Effector_Function Decreased Effector Function (Cytotoxicity, Cytokine Production) CD226->Effector_Function Promotes SHP1_SHP2 SHP1/SHP2 ITIM->SHP1_SHP2 Activates PI3K_MAPK PI3K/MAPK Pathways SHP1_SHP2->PI3K_MAPK Inhibits PI3K_MAPK->Effector_Function Leads to

Caption: TIGIT signaling cascade leading to immune suppression.

Experimental Workflow: Immunohistochemistry

IHC_Workflow Immunohistochemistry Workflow for TIGIT start FFPE NSCLC Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody (anti-TIGIT) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chromogen Detection (DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain mounting Dehydration & Mounting counterstain->mounting analysis Microscopic Analysis & Scoring mounting->analysis Flow_Cytometry_Workflow Flow Cytometry Workflow for TIGIT on TILs start Fresh NSCLC Tumor Tissue dissociation Mechanical & Enzymatic Dissociation start->dissociation single_cell Single-Cell Suspension dissociation->single_cell staining Antibody Staining (CD45, CD3, CD8, TIGIT, etc.) single_cell->staining acquisition Flow Cytometer Acquisition staining->acquisition analysis Gating & Data Analysis acquisition->analysis

References

Safety Operating Guide

Proper Disposal of Phenylisothiocyanate (PGITC): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper handling and disposal of Phenylisothiocyanate (PGITC). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection. This compound is a hazardous chemical requiring careful management throughout its lifecycle, from use to disposal. Adherence to these procedures is critical for minimizing risks and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Phenylisothiocyanate is a toxic, corrosive, and environmentally hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, may trigger allergic skin or respiratory reactions, and is very toxic to aquatic life with long-lasting effects. All handling of this compound and its waste must be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (Nitrile or Neoprene), safety goggles, a face shield, and a lab coat. An emergency eyewash station and safety shower must be readily accessible.

This compound Waste Disposal Procedure

The primary method for the safe disposal of this compound waste involves chemical neutralization, converting it into a less hazardous thiourea derivative. This is achieved by reacting the isothiocyanate with a primary or secondary amine. The following step-by-step protocol outlines this process.

Experimental Protocol: Neutralization of this compound Waste

This protocol describes the neutralization of this compound waste by converting it to a more stable and less hazardous thiourea compound through a reaction with a primary amine.

Materials:

  • This compound waste (liquid)

  • Primary amine (e.g., benzylamine or a similar non-volatile primary amine)

  • Suitable solvent (e.g., ethanol or isopropanol)

  • Appropriate reaction vessel (e.g., a labeled, sealable container made of compatible material)

  • Stirring mechanism (e.g., magnetic stirrer and stir bar)

  • pH indicator strips

Procedure:

  • Preparation: In a designated chemical fume hood, place the this compound waste in a suitable reaction vessel.

  • Dilution: Dilute the this compound waste with an equal volume of a compatible solvent, such as ethanol or isopropanol, to help control the reaction temperature.

  • Amine Addition: Slowly add a primary amine (e.g., benzylamine) to the diluted this compound solution. A slight molar excess of the amine is recommended to ensure complete reaction. The reaction between an isothiocyanate and a primary amine is typically exothermic. Add the amine dropwise while stirring to control the temperature of the solution.

  • Reaction: Loosely cap the container to prevent pressure buildup and allow the reaction mixture to stir at room temperature for a minimum of one hour to ensure the reaction goes to completion.

  • Verification (Optional but Recommended): The disappearance of the isothiocyanate can be monitored by thin-layer chromatography (TLC) or other suitable analytical methods to confirm the completion of the reaction.

  • Final pH Adjustment: Check the pH of the resulting thiourea solution. If necessary, neutralize any remaining acidic or basic character by adding a suitable neutralizing agent. The final pH should be between 6.0 and 8.0.

  • Containerization and Labeling: Once the reaction is complete and the solution is neutralized, securely seal the container. Label the container clearly as "Neutralized Phenylisothiocyanate Waste (Thiourea derivative)" and include the chemical composition.

  • Final Disposal: Dispose of the neutralized waste through your institution's hazardous waste management program. Do not pour down the drain.

Quantitative Data for this compound Neutralization

ParameterValue/RecommendationNotes
Reactant Ratio 1 : 1.1 (this compound : Amine)A slight excess of the amine ensures complete conversion of the toxic isothiocyanate.
Reaction Time > 1 hourReaction time may vary based on the specific amine used and the reaction scale. Monitoring for completion is recommended.
Temperature AmbientThe reaction is typically exothermic; slow addition of the amine is necessary to control temperature.
Final pH 6.0 - 8.0Neutralization of the final solution is required before disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

PGITC_Disposal_Workflow start This compound Waste Generated fume_hood Place Waste in Chemical Fume Hood start->fume_hood spill Spill Occurs start->spill ppe Wear Appropriate PPE fume_hood->ppe dilute Dilute Waste with Solvent (e.g., Ethanol) ppe->dilute add_amine Slowly Add Primary Amine (e.g., Benzylamine) dilute->add_amine react Stir for >1 hour at Room Temperature add_amine->react verify Verify Reaction Completion (Optional, e.g., TLC) react->verify neutralize Adjust pH to 6.0 - 8.0 verify->neutralize label_waste Label as 'Neutralized This compound Waste' neutralize->label_waste dispose Dispose via Institutional Hazardous Waste Program label_waste->dispose spill_procedure Follow Institutional Spill Cleanup Protocol spill->spill_procedure Yes spill_procedure->fume_hood

Caption: Logical workflow for the safe neutralization and disposal of this compound waste.

By adhering to these procedures, laboratory professionals can effectively manage the risks associated with Phenylisothiocyanate and ensure a safe working environment while protecting the ecosystem. Always consult your institution's specific safety and waste disposal guidelines.

Handling and Safety Protocols for Phenyl isothiocyanate (PITC)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical "Pgitc" was not found in our search. Based on the context of chemical handling and safety, it is highly probable that this was a typographical error for Phenyl isothiocyanate (PITC) , a common reagent in protein sequencing. The following guidance is for PITC. If you are working with a different chemical, please verify its identity and consult its specific Safety Data Sheet (SDS).

This guide provides essential safety and logistical information for handling Phenyl isothiocyanate (PITC) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is critical to minimize exposure to PITC, which is a toxic and corrosive chemical. The following table summarizes the recommended PPE for handling PITC.

PPE CategoryRecommended Equipment
Eye and Face Chemical safety goggles and a face shield.
Hand Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or Barrier® laminate). Always inspect gloves for tears or punctures before use.
Body A chemical-resistant apron or lab coat. For larger quantities or in case of a potential splash, chemical-resistant coveralls are recommended.
Respiratory A full-face respirator with an appropriate organic vapor cartridge is necessary when handling PITC outside of a certified chemical fume hood or in poorly ventilated areas.

Operational and Disposal Plan

A systematic approach to handling and disposing of PITC is crucial for laboratory safety. The following workflow outlines the key steps from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood emergency_exposure First Aid for Exposure prep_ppe->emergency_exposure handle_aliquot Aliquot Required Amount prep_hood->handle_aliquot prep_sds Review SDS prep_sds->prep_ppe handle_seal Seal Container Tightly handle_aliquot->handle_seal emergency_spill Spill Containment handle_aliquot->emergency_spill disp_waste Segregate as Hazardous Waste handle_seal->disp_waste disp_container Use Designated Waste Container disp_waste->disp_container disp_label Label Waste Container disp_container->disp_label

Caption: Workflow for safe handling and disposal of Phenyl isothiocyanate (PITC).

Experimental Protocols

Due to the general nature of this guidance, specific experimental protocols are not provided. It is imperative to consult your institution's specific Standard Operating Procedures (SOPs) and the Safety Data Sheet (SDS) for Phenyl isothiocyanate before commencing any work. The SDS will contain detailed information on physical and chemical properties, stability and reactivity, and toxicological information. Always perform a thorough risk assessment for your specific experiment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pgitc
Reactant of Route 2
Reactant of Route 2
Pgitc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.